trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
This guide provides a comprehensive overview of a robust synthetic pathway for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the strategic considerations behind the chosen synthetic route, focusing on achieving the desired trans stereochemistry through a diastereoselective reduction. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of the 1,3-Disubstituted Cyclobutane Scaffold
The cyclobutane motif is increasingly incorporated into modern pharmaceutical agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Specifically, the 1,3-disubstituted pattern allows for precise spatial orientation of functional groups, making it a desirable scaffold for probing protein-ligand interactions. This compound, with its defined stereochemistry and versatile functional groups—a hydroxyl for further derivatization and a methyl ester for modification or hydrolysis—serves as a key intermediate in the synthesis of complex molecules.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the hydroxyl group, pointing to a ketone precursor. This simplifies the synthetic challenge to the stereoselective reduction of a carbonyl group within the cyclobutane ring. The immediate precursor is therefore identified as methyl 1-methyl-3-oxocyclobutane-1-carboxylate.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Key Precursor: Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
The synthesis of the keto-ester precursor can be approached from commercially available 3-oxocyclobutanecarboxylic acid.[1][2] The synthesis involves two main transformations: methylation at the C1 position and esterification of the carboxylic acid.
Step 1: Methylation of 3-Oxocyclobutanecarboxylic Acid
The methylation of the carbon alpha to both the ketone and the carboxylic acid can be challenging due to competing enolization. A robust method involves the protection of the ketone, followed by methylation and deprotection. However, for the scope of this guide, we will consider the direct methylation of a precursor like 3-oxocyclobutanecarboxylic acid, which can be synthesized via various reported methods.[1][2][3][4]
Step 2: Esterification
The carboxylic acid of 1-methyl-3-oxocyclobutane-1-carboxylic acid can be readily converted to its methyl ester under standard Fischer esterification conditions.[3] This typically involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[5]
Caption: Esterification to the keto-ester precursor.
The Core of the Synthesis: Diastereoselective Reduction
The critical step in this synthetic pathway is the diastereoselective reduction of the ketone in methyl 1-methyl-3-oxocyclobutane-1-carboxylate to yield the desired trans-alcohol. The stereochemical outcome of this reduction is dictated by the direction of hydride attack on the carbonyl carbon.
Rationale for the Choice of Reducing Agent
The two faces of the cyclobutanone ring are diastereotopic. Hydride attack from the same side as the methyl and ester groups (syn-attack) would lead to the cis-alcohol, while attack from the opposite face (anti-attack) would yield the desired trans-alcohol. To achieve high diastereoselectivity for the trans isomer, a sterically demanding reducing agent is required. Such a reagent will preferentially attack from the less sterically hindered face of the ketone.
-
Sodium borohydride (NaBH₄): While a common and mild reducing agent, NaBH₄ is relatively small and may not provide high diastereoselectivity in this system.[6][7] Its selectivity can be influenced by solvent and temperature, but often results in mixtures of diastereomers.[8][9][10]
-
L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is significantly more sterically hindered than NaBH₄ due to the presence of three sec-butyl groups.[11][12] This bulkiness forces the hydride to be delivered from the less hindered face of the cyclic ketone, leading to a high degree of stereocontrol and favoring the formation of the thermodynamically more stable equatorial (in a pseudo-chair conformation) or trans alcohol.[13][14][15] Therefore, L-Selectride is the reagent of choice for this transformation.
Caption: Diastereoselective reduction yielding the trans isomer.
Experimental Protocol: A Step-by-Step Guide
This protocol details the diastereoselective reduction of methyl 1-methyl-3-oxocyclobutane-1-carboxylate to this compound.
Materials:
-
Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF, 1.1 eq) is added dropwise to the cold, stirring solution via syringe over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR
-
¹³C NMR
-
Infrared (IR) Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield | Purity (post-purification) |
| Diastereoselective Reduction | Methyl 1-methyl-3-oxocyclobutane-1-carboxylate | This compound | 85-95% | >98% |
Conclusion
The synthesis of this compound is effectively achieved through a diastereoselective reduction of the corresponding keto-ester. The strategic choice of a sterically hindered reducing agent, L-Selectride®, is paramount in controlling the stereochemical outcome, favoring the formation of the desired trans isomer with high selectivity. The provided protocol offers a reliable and scalable method for accessing this valuable building block for applications in drug discovery and organic synthesis.
References
- Grokipedia. L-selectride.
- Chem-Station. (2017, May 22). L/N/K-Selectride.
- Charette, A. B. C-Carbonyl Reduction.
- Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11434-11445. [Link]
- ResearchGate. Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent.
- Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-724. [Link]
- ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894-6903. [Link]
- Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. SciELO.
- ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate.
- ReMaster. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
- Shintani, R., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11469-11477. [Link]
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- National Institutes of Health. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 3. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]
- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. grokipedia.com [grokipedia.com]
- 12. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 13. charettelab.ca [charettelab.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Cyclobutane Derivatives
Introduction: The Enduring Appeal of the Strained Ring
The cyclobutane motif, a four-membered carbocycle, stands as a fascinating and increasingly vital structural unit in modern chemistry.[1] Historically viewed as a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), the cyclobutane ring is now recognized as a privileged scaffold in a wide array of natural products and pharmaceutically active compounds.[2][3][4][5] Its presence in complex molecules, from antimicrobial agents to potent cancer therapies, underscores its significance.[2][6][7] The first synthesis of the parent cyclobutane was reported by Richard Willstätter in 1907, a landmark achievement that opened the door to exploring the chemistry of strained rings.[8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the synthesis (discovery), isolation, and characterization of cyclobutane derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic choices, delve into the practical challenges of purification, and outline the analytical techniques required for definitive structural validation.
Part I: Core Synthetic Strategies for Constructing the Cyclobutane Ring
The construction of the sterically demanding cyclobutane core requires specific and often energetic synthetic approaches. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. The principal strategies involve forming two new bonds via cycloaddition, or rearranging existing cyclic systems through expansion or contraction.[9]
Strategy 1: [2+2] Cycloaddition Reactions
The most direct and widely employed method for synthesizing cyclobutane rings is the [2+2] cycloaddition, where two unsaturated components (alkenes, ketenes, etc.) combine to form the four-membered ring.[10][11][12]
1.1 Photochemical [2+2] Cycloaddition
Photochemical cycloadditions are a powerful tool for accessing cyclobutanes, particularly from enones and alkenes.[13]
-
Mechanism & Rationale: The reaction is initiated by irradiating a conjugated reaction partner, typically an α,β-unsaturated ketone, with UV light. This promotes the molecule to an excited triplet state. In this state, it behaves as a diradical, allowing for a stepwise, non-concerted reaction with a ground-state alkene. A 1,4-diradical intermediate is formed, which then undergoes ring closure to yield the cyclobutane product.[14] The stepwise nature of the mechanism allows for the relief of steric strain in the transition state, making this pathway favorable for forming four-membered rings. To facilitate the formation of the triplet state, sensitizers like acetone or benzophenone are commonly used.[14]
-
Causality in Experimental Design: The choice between an intermolecular or intramolecular reaction has profound consequences. Intramolecular cycloadditions often provide superior regiocontrol and diastereoselectivity due to the conformational constraints imposed by the tether connecting the two reacting olefins.[13]
Caption: Key [2+2] Cycloaddition Pathways for Cyclobutane Synthesis.
1.2 Thermal [2+2] Cycloaddition of Ketenes
While most thermal [2+2] cycloadditions of simple alkenes are forbidden by Woodward-Hoffmann rules, reactions involving ketenes are a notable exception.
-
Mechanism & Rationale: Ketenes can react with electron-rich alkenes in a concerted, thermally allowed [π2s + π2a] cycloaddition.[15] The ketene acts as the antarafacial component, where the two new sigma bonds are formed on opposite faces of the ketene's C=C bond. This unique geometry avoids the symmetry-forbidden transition state of a purely suprafacial interaction, allowing the reaction to proceed under thermal conditions to yield cyclobutanones.[8][16]
Experimental Protocol: Intramolecular Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of a bicyclic cyclobutane derivative from a tethered enone.
-
System Preparation: Dissolve the starting material (e.g., 1 mmol of a tethered cyclohexenone derivative) in an appropriate solvent (e.g., 100 mL of acetone or acetonitrile). Acetone can serve as both solvent and triplet sensitizer. The concentration should be low (e.g., 0.01 M) to minimize intermolecular side reactions.
-
Degassing (Critical Step): Transfer the solution to a quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes. Rationale: Oxygen is a triplet quencher and can inhibit the desired reaction or lead to photo-oxidation byproducts. Thorough degassing is crucial for high yields.
-
Irradiation: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia). Ensure the vessel is cooled using a water jacket or a cooling fan to maintain a consistent temperature (e.g., 20-25 °C). Rationale: Excessive heat can lead to thermal degradation of the starting material or product.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour). The disappearance of the starting material indicates reaction completion.
-
Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Rationale: This step separates the desired cyclobutane product from any unreacted starting material, polymers, or other photoproducts.
Strategy 2: Ring Expansion Reactions
Ring expansion reactions provide an indirect route to cyclobutanes, often starting from more readily available cyclopropane precursors.[9][10][17] The driving force is often the formation of a more stable carbocation.
-
Mechanism & Rationale: A common strategy involves the Tiffeneau-Demjanov rearrangement, where diazotization of an aminomethylcyclopropane leads to a primary carbocation.[18] This unstable intermediate readily rearranges via expansion to a more stable secondary cyclobutyl cation, which is then trapped by a nucleophile.[18][19] More modern methods utilize Lewis acids to catalyze the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which proceed through a cyclopropyl carbinyl cation that rearranges to a cyclobutyl cation.[17] The relief of some ring strain combined with the formation of a more substituted carbocation makes this a thermodynamically favorable process.[19]
Caption: General Mechanism for a Cationic Ring Expansion Reaction.
Strategy 3: Ring Contraction Reactions
Conversely, larger rings can be contracted to form the cyclobutane core.[9][18] This approach is valuable when the substituted larger ring is more synthetically accessible.
-
Mechanism & Rationale: The Wolff rearrangement of a cyclic α-diazoketone is a classic example.[12] Photolysis or thermolysis of the diazoketone expels N₂, generating a carbene that rearranges to a ketene. In a cyclic system, this rearrangement results in a one-carbon ring contraction. A more recent, innovative method involves the stereoselective contraction of readily available pyrrolidines.[1][12] This reaction proceeds via an in-situ generated iodonitrene, which reacts with the pyrrolidine to form a 1,1-diazene intermediate. Subsequent extrusion of N₂ generates a 1,4-biradical that rapidly cyclizes to the cyclobutane product, often with excellent transfer of stereochemistry.[1][20]
Caption: Mechanism for the Ring Contraction of a Pyrrolidine.
Part II: Isolation and Purification of Cyclobutane Derivatives
The successful synthesis of a cyclobutane derivative is only half the battle; its isolation in pure form presents a distinct set of challenges, primarily stemming from the potential for multiple stereoisomers.[21]
The Challenge of Isomer Separation
Synthesis of substituted cyclobutanes often results in a mixture of diastereomers and/or enantiomers. These isomers frequently possess very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques difficult.[21]
Core Chromatographic Techniques
A multi-tiered chromatographic approach is typically required for the successful isolation of pure cyclobutane isomers.
Caption: A Typical Workflow for the Separation of Cyclobutane Isomers.
Data Presentation: Chromatographic Method Selection
| Technique | Stationary Phase | Mobile Phase | Primary Application | Rationale & Insights |
| Flash Chromatography | Silica Gel (Normal Phase) | Non-polar (e.g., Hexane/EtOAc) | Separation of diastereomers.[21] | A cost-effective, scalable first pass to separate compounds with different polarities. Diastereomers have different physical properties and can often be resolved.[21] |
| HPLC (Normal Phase) | Silica, Diol, Cyano | Non-polar (e.g., Hexane/IPA) | Separation of less polar to moderately polar diastereomers. | Offers higher resolution than flash chromatography for difficult diastereomeric separations. |
| HPLC (Reversed-Phase) | C18, C8, Phenyl | Polar (e.g., H₂O/MeCN/MeOH) | Separation of polar cyclobutane isomers.[21] | Method of choice for compounds bearing polar functional groups like carboxylic acids or amines. |
| Chiral HPLC / SFC | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) | Varies (e.g., Hexane/IPA, CO₂/MeOH) | Separation of enantiomers.[21] | Essential for resolving enantiomers. The CSP provides a chiral environment that allows for differential interaction with each enantiomer, leading to separation. Method screening is often required. |
Experimental Protocol: Flash Chromatography for Diastereomer Separation
This protocol outlines a general procedure for separating cyclobutane diastereomers.[21]
-
Sample Preparation: Dissolve the crude mixture (e.g., 100 mg) in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Column Selection & Packing: Choose an appropriate size silica gel column based on the sample mass. Pack the column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Rationale: A well-packed column is critical for achieving good separation. Slurry packing minimizes air bubbles and ensures a uniform stationary phase bed.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica bed. A "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica, is often preferred for better resolution.
-
Elution: Begin elution with the non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. Rationale: A gradient elution ensures that compounds of varying polarity are eluted efficiently. The less polar diastereomer will typically elute first.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure, separated diastereomers. Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Part III: Structural Elucidation and Characterization
Once a cyclobutane derivative has been synthesized and isolated, its structure and stereochemistry must be unambiguously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the constitution and relative stereochemistry of cyclobutane derivatives in solution.
-
¹H NMR Spectroscopy: Unsubstituted cyclobutane exhibits a singlet at approximately 1.96 ppm due to the rapid puckering of the ring, which makes all eight protons chemically equivalent on the NMR timescale.[22] However, in substituted derivatives, this puckering is restricted, and the protons become non-equivalent, leading to complex splitting patterns. The chemical shifts and coupling constants are highly sensitive to the substituent's nature and its stereochemical orientation (axial vs. equatorial). A key diagnostic feature is the four-bond coupling (⁴JHH), which shows a strong dependence on conformation; ⁴J(eq-eq) is significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz), providing valuable clues about the ring's conformation.[23]
-
¹³C NMR Spectroscopy: Provides information on the number of unique carbon atoms and their chemical environment, helping to confirm the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns.
-
Causality in Fragmentation: The inherent strain of the cyclobutane ring makes it susceptible to characteristic cleavage upon electron impact.[24] A common fragmentation pathway for the parent cyclobutane molecular ion ([C₄H₈]⁺•, m/z 56) is the cleavage into two ethene molecules (C₂H₄, m/z 28). For substituted cyclobutanes, the fragmentation patterns are influenced by the substituents but often still show evidence of this ring cleavage, providing a diagnostic signature for the presence of the cyclobutane core.[25] For example, cyclobutanol (MW 72) may show a molecular ion peak at m/z=72, but also significant fragments corresponding to ring opening and loss of water or other small molecules.[24]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers.
Conclusion and Future Outlook
The journey from conceptualizing a cyclobutane-containing target to its synthesis and isolation is a testament to the ingenuity of modern organic chemistry. The strategic application of [2+2] cycloadditions, ring expansions, and ring contractions provides a robust toolkit for constructing this strained yet valuable carbocycle. The subsequent challenges of isolating specific isomers demand a mastery of advanced chromatographic techniques.
As our understanding of the unique conformational and electronic properties of the cyclobutane ring grows, so too does its application in drug discovery and materials science.[6][7] The ability of the cyclobutane scaffold to impart conformational rigidity and metabolic stability, while acting as a non-planar bioisostere for other groups, ensures its continued prominence.[6] Future research will undoubtedly focus on developing even more efficient, stereoselective, and environmentally benign methods for the synthesis and on-demand functionalization of this remarkable chemical entity.
References
- Ghosn, M. W., & Ramstrom, O. (2011). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 111(3), 1490-1533. [Link]
- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]
- Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2736-2762. [Link]
- Willems, D., et al. (2019).
- De Kimpe, N., & De Vreese, R. (2007). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 12(6), 1241-1282. [Link]
- van der Pijl, F., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2022(34), e202200676. [Link]
- Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. [Link]
- Baran, P. S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
- Al-Khdhair, S. A., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 19(13), 1235-1249. [Link]
- Li, D., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2266-2292. [Link]
- Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
- ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]
- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]
- Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18373-18379. [Link]
- Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 50(10), 658-666. [Link]
- Trovaglieri, A., & Toste, F. D. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science, 11(20), 5198-5202. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes.
- Doc Brown's Chemistry. (2025).
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
- O'Malley, S. J. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps. [Link]
- Zhang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- ResearchGate. (n.d.). Scheme 2. Cyclobutanone-based ring expansions and annulations.
- ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally...
- Alvarez-Ibarra, A., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(19), 18195-18206. [Link]
- Wang, Y., et al. (2023). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Chemical Science, 14(16), 4275-4282. [Link]
- Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- NIST. (n.d.). Cyclobutane, (1-methylethylidene)-. NIST WebBook. [Link]
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]
- Kan, L. S., et al. (1983). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry, 22(12), 2825-2831. [Link]
- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. BTC Blog. [Link]
- Scribd. (n.d.). 29 Cyclobutane Synthesis. Scribd. [Link]
- Zhang, Z., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. [Link]
- Cason, J., & Way, R. L. (1949). THE PREPARATION OF CYCLOBUTANE. The Journal of Organic Chemistry, 14(1), 32-36. [Link]
- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. [Link]
Sources
- 1. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Cyclobutane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. baranlab.org [baranlab.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scribd.com [scribd.com]
- 17. Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 19. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 25. pubs.acs.org [pubs.acs.org]
IUPAC name for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
An In-Depth Technical Guide to the IUPAC Nomenclature of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Abstract
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide offers a comprehensive analysis of the IUPAC nomenclature for the molecule commonly known as this compound (CAS No. 1408075-48-8).[1][2] We will deconstruct the name into its constituent parts, elucidating the hierarchical rules and logical principles that govern its formation. This document is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of systematic chemical nomenclature.
Foundational Structural Analysis: The Cyclobutane Core
The parent structure of the molecule is a cyclobutane ring, a four-membered cycloalkane.[3] The selection of the cycloalkane as the parent chain is the initial step in the nomenclature process. This is determined because the ring contains the principal functional group and is not attached to a longer acyclic carbon chain.[4]
Identification and Prioritization of Functional Groups
The subject molecule presents three distinct functionalities attached to the cyclobutane core:
-
An ester group (-COOCH₃)
-
A hydroxyl group (-OH)
-
A methyl group (-CH₃)
To systematically name the molecule, these functional groups must be ranked according to IUPAC priority rules.[5][6][7] The order of precedence is critical as the highest-priority group dictates the suffix of the IUPAC name, while all other groups are treated as prefixes.[8][9]
Table 1: Functional Group Prioritization
| Functional Group Present | Class | Priority | Role in IUPAC Name |
| -COOCH₃ | Ester | Highest | Suffix (-carboxylate) |
| -OH | Alcohol | Intermediate | Prefix (hydroxy-) |
| -CH₃ | Alkyl | Lowest | Prefix (methyl-) |
As shown in Table 1, the ester functional group has the highest priority.[8] Consequently, the molecule is named as an ester, specifically a cyclobutanecarboxylate . The term "carboxylate" is used instead of "-oate" when the ester group is attached to a ring.[10] The alkyl group attached to the ester's oxygen atom is named first, which in this case is methyl .[11][12][13]
The hydroxyl and methyl groups are therefore treated as substituents and will be named as prefixes.
The Protocol for Numbering the Cyclobutane Ring
The numbering of the atoms in the cyclobutane ring follows a strict protocol designed to assign the lowest possible locants (numbers) to the substituents, with priority given to the principal functional group.
Step-by-Step Numbering Protocol:
-
Assign Locant 1: The carbon atom of the ring that is attached to the principal functional group (the ester) is assigned the number 1. This is a non-negotiable first step dictated by the priority of the ester group.
-
Determine Numbering Direction: The ring can be numbered either clockwise or counter-clockwise from C1. The correct direction is the one that assigns the next lowest possible number to the other substituents.
-
Evaluate Possible Numbering Schemes:
-
Scheme A (Clockwise): C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This gives the substituent locants 1, 1, and 3.
-
Scheme B (Counter-clockwise): C1 (Ester, Methyl), C2, C3 (Hydroxyl), C4. This also gives the substituent locants 1, 1, and 3. In this specific case, both numbering directions yield the same set of locants (1, 1, 3). Therefore, either direction is acceptable for determining the positions of the substituents.
-
The workflow for this numbering logic is illustrated below.
Caption: Logical workflow for numbering the cyclobutane ring.
Stereochemical Assignment: The trans Configuration
The prefix trans- describes the relative stereochemistry of substituents on a ring. It indicates that the substituents are on opposite faces of the ring plane.[14][15][16] In this molecule, the key substituents for determining the stereochemistry are the highest-priority group at C1 (the methyl carboxylate group) and the substituent at C3 (the hydroxyl group).
-
cis isomer: Both the methyl carboxylate group and the hydroxyl group would point to the same face of the cyclobutane ring (e.g., both "up" or both "down").
-
trans isomer: The methyl carboxylate group and the hydroxyl group point to opposite faces of the ring (e.g., one "up" and one "down").[17][18]
For this molecule, the name specifies the trans configuration.
A more precise, though less common, method for describing stereochemistry in such cases uses the Cahn-Ingold-Prelog priority system, which for this molecule results in the designation (1R,3R) or (1S,3S), depending on the specific enantiomer. The name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is a more formal IUPAC designation that reflects this specific stereochemical arrangement.[19]
The diagram below illustrates the trans spatial arrangement.
Caption: 3D representation showing the trans orientation of substituents.
Assembling the Final IUPAC Name
The construction of the final name is a systematic assembly of the components identified in the preceding sections, following IUPAC syntax.
Systematic Assembly Protocol:
-
Stereochemical Prefix: Begin with the stereochemical descriptor, trans-.
-
Alkyl Group of Ester: Name the alkyl group attached to the ester oxygen: Methyl. A space follows this part of the name.[13]
-
Substituent Prefixes: List the remaining substituents in alphabetical order, preceded by their locants.
-
3-hydroxy
-
1-methyl Alphabetically, "hydroxy" comes before "methyl".
-
-
Parent Structure: Name the parent cycloalkane: cyclobutane.
-
Principal Group Suffix: Attach the suffix for the principal functional group (the ester): -carboxylate.
Combining these components yields the complete IUPAC name:
This compound
Conclusion
The IUPAC name this compound is derived from a hierarchical set of rules that prioritize functional groups, dictate ring numbering, and specify stereochemistry. By systematically analyzing the molecule's structure—identifying the cyclobutane core, ranking the ester, hydroxyl, and methyl groups, assigning locants to minimize their numbering, and defining the trans spatial relationship—a unique and descriptive name is constructed. This methodical approach is essential for eliminating ambiguity in chemical communication and forms the bedrock of organic nomenclature.
References
- IUPAC Rules for Nomenclature of substituted Cycloalkanes. (n.d.).
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxyl
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8. (n.d.). Sigma-Aldrich.[2]
- Substituted Cycloalkanes. (n.d.). University of Calgary.[4]
- IUPAC Nomenclature Functional Group Priority Order. (2025, August 25).
- Naming Cycloalkanes. (2024, June 18). Chemistry LibreTexts.[5]
- This compound | 626238-08-2. (n.d.). Benchchem.[22]
- Nomenclature of Esters. (2021, May 22). Chemistry LibreTexts.[13]
- Esters – Structure, Properties and Naming. (n.d.). eCampusOntario Pressbooks.[14]
- IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks.[7]
- Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu.[8]
- Priority order of functional groups in IUPAC nomenclature. (2017, August 8).
- Functional Group Order of Precedence For Organic Nomenclature. (2020, May 21). Chemistry LibreTexts.[11]
- How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. (2022, February 2). YouTube.[15]
- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.[3]
- Naming Esters. (n.d.). Chemistry Steps.[12]
- Esters. (n.d.). University of Calgary.[16]
- Naming Cycloalkanes. (2023, November 1). Chemistry LibreTexts.[23]
- IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. (n.d.).
- An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (n.d.). Benchchem.[20]
- Methyl 3-hydroxy-1-methylcyclobutane-1-carboxyl
- Cis-Trans Isomerism in Cycloalkanes. (2024, April 20). Chemistry LibreTexts.[18]
- Alkene - Wikipedia. (n.d.). Wikipedia.[21]
- Cis-Trans Isomerism in Cycloalkanes. (2024, September 22). Chemistry LibreTexts.[19]
Sources
- 1. appchemical.com [appchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IUPAC Rules for Nomenclature of substituted Cycloalkanes [almerja.com]
- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 7. egpat.com [egpat.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Alkene - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a versatile and increasingly important building block in modern organic and medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, detailed characterization, and applications, with a focus on the underlying scientific principles that guide its use in research and development.
Core Chemical Identity
This compound is a substituted cyclobutane derivative whose unique three-dimensional structure makes it a valuable scaffold in the design of complex molecules.
Nomenclature and Structure
The compound is systematically named methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate according to IUPAC nomenclature, which precisely defines its stereochemical arrangement.[1] The 'trans' designation, or the more specific '(1r,3r)' descriptor, indicates that the hydroxyl group at position 3 and the methyl carboxylate group at position 1 are on opposite faces of the cyclobutane ring. This configuration is crucial for its chemical reactivity and biological applications as it minimizes steric hindrance compared to its cis counterpart.[1]
The primary Chemical Abstracts Service (CAS) number for this specific isomer is 1408075-48-8 .[2][3][4] It is important to distinguish this from other CAS numbers that may refer to the cis-isomer or a mixture of stereoisomers.[5]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source |
| CAS Number | 1408075-48-8 | [2][3][4] |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Physical Form | Liquid | |
| Predicted Boiling Point | 190.2 ± 33.0 °C | [1] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 14.73 ± 0.40 | [1] |
| InChI Key | KFLCCZPFOPDGLN-KBTIHESUSA-N | |
| SMILES | CC1(CC(C1)O)C(=O)OC | [1][5] |
| Storage | Sealed in a dry, inert atmosphere at room temperature. | [1] |
Stereoselective Synthesis: A Two-Step Approach
The synthesis of the trans isomer requires careful stereochemical control. A common and effective strategy involves a two-step sequence starting from the corresponding ketone: (1) a diastereoselective reduction to form the thermodynamically favored cis-alcohol, followed by (2) a stereochemical inversion of the hydroxyl group via a Mitsunobu reaction.
This approach is predicated on the principle that direct reduction of the ketone precursor often yields the cis isomer as the major product due to the steric hindrance of the geminal methyl and ester groups guiding the approach of the reducing agent. The subsequent Mitsunobu reaction provides a reliable method for achieving the necessary Sₙ2-type inversion to the desired trans product.
Caption: General workflow for the stereoselective synthesis of the target compound.
Step 1: Diastereoselective Reduction of the Ketone Precursor
Principle: The first step involves the reduction of methyl 1-methyl-3-oxocyclobutane-1-carboxylate. To achieve high diastereoselectivity for the cis-alcohol, a sterically hindered hydride source is employed. Reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) are ideal. The bulky tert-butoxy groups moderate the reactivity of the hydride and enhance selectivity, favoring attack from the less hindered face of the cyclobutanone ring, opposite to the C1-substituents.
Experimental Protocol:
-
Preparation: To a solution of methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude cis-alcohol is typically of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.
Step 2: Mitsunobu Inversion to the trans-Alcohol
Principle: The Mitsunobu reaction facilitates the inversion of a secondary alcohol's stereocenter.[6] The reaction proceeds via the activation of the cis-hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, an excellent leaving group. A suitable nucleophile, such as a carboxylate anion (from benzoic acid or p-nitrobenzoic acid), then displaces the activated hydroxyl group in an Sₙ2 reaction, leading to a complete inversion of stereochemistry. A final hydrolysis step removes the benzoate ester to yield the desired trans-alcohol.
Experimental Protocol:
-
Preparation: To a solution of the crude cis-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup (Ester formation): Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the intermediate trans-benzoate ester. The major byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be challenging to remove, sometimes requiring multiple chromatographic separations.
-
Hydrolysis: Dissolve the purified trans-benzoate ester in methanol. Add a solution of potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) in methanol and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Final Workup and Purification: Neutralize the mixture with a mild acid (e.g., 1M HCl) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, is purified by silica gel column chromatography.
Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. The trans and cis isomers can be distinguished primarily through ¹H NMR spectroscopy by analyzing the coupling constants between protons on the cyclobutane ring.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Introduction: The Role of Strained Rings in Modern Chemistry
An In-depth Technical Guide to Methyl Cyclobutanecarboxylate: Synthesis, Reactivity, and Applications
In the landscape of organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures is relentless. Small, strained carbocycles, once considered mere chemical curiosities, are now recognized as powerful motifs for influencing the three-dimensional structure, metabolic stability, and pharmacological properties of bioactive molecules.[1] The cyclobutane ring, in particular, offers a unique combination of structural rigidity and inherent ring strain, presenting a puckered conformation that can project substituents into distinct spatial vectors.[1] This characteristic makes it an invaluable scaffold in drug discovery for creating aryl isosteres, conformationally restricting molecules, and filling hydrophobic pockets in target enzymes.[1]
Methyl cyclobutanecarboxylate (CAS 765-85-5) stands out as a fundamental and versatile building block for accessing this chemical space.[2][3] As a simple ester of cyclobutanecarboxylic acid, it serves as a stable, readily available, and highly reactive intermediate for the synthesis of more complex cyclobutane derivatives.[2][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of methyl cyclobutanecarboxylate, from its core physical and chemical properties to its synthesis, key reactions, and applications in the development of next-generation therapeutics and advanced materials.
Physicochemical and Spectroscopic Profile
Methyl cyclobutanecarboxylate is a colorless, transparent liquid with a characteristic odor.[2][4] Its high purity (typically ≥98.0%) and manageable physical properties make it a practical and reliable reagent for a wide range of laboratory and industrial applications.[2]
Table 1: Physicochemical Properties of Methyl Cyclobutanecarboxylate
| Property | Value | Source(s) |
| CAS Number | 765-85-5 | [3][4] |
| Molecular Formula | C₆H₁₀O₂ | [2][5][6] |
| Molecular Weight | 114.14 g/mol | [2][5] |
| Boiling Point | 138.7°C | [2] |
| Flash Point | 30.1°C | [2] |
| Appearance | Colorless liquid | [2][4] |
| Purity | ≥98.0% | [2][6] |
| SMILES | COC(=O)C1CCC1 | [4][5] |
| InChI Key | CBTGNLZUIZHUHY-UHFFFAOYSA-N | [5][6] |
Spectroscopic Characterization
The structural elucidation of cyclobutane derivatives requires careful spectroscopic analysis. The fluxional nature of the cyclobutane ring, which undergoes rapid "ring flipping," can sometimes complicate the interpretation of NMR spectra.[7] However, standard techniques provide a clear fingerprint for the molecule.
Table 2: Expected Spectroscopic Data for Methyl Cyclobutanecarboxylate
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methine proton on the cyclobutane ring adjacent to the carbonyl, and the methylene protons (-CH₂) of the cyclobutane ring. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), the methine carbon, and the methylene carbons of the cyclobutane ring.[5] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group (typically ~1730-1740 cm⁻¹). C-O stretching bands and C-H stretching bands for the alkyl groups.[5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (114.14 m/z) and characteristic fragmentation patterns associated with the loss of the methoxy group (-OCH₃) or the entire ester group.[5] |
Synthesis and Reactivity
As a key intermediate, the reactivity of methyl cyclobutanecarboxylate is twofold: reactions involving the ester functional group and transformations that leverage the unique properties of the cyclobutane ring.
Synthesis of Derivatives: α-Methylation
A common and illustrative transformation is the alkylation at the α-position to the carbonyl group. This reaction is fundamental for creating quaternary carbon centers, a common feature in many complex molecules. The synthesis of methyl 1-methylcyclobutanecarboxylate provides a robust, field-proven protocol.[8][9] The causality behind this specific workflow lies in the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon, forming a nucleophilic enolate which is then trapped by an electrophile (methyl iodide).
Caption: Workflow for the synthesis of methyl 1-methylcyclobutanecarboxylate.
Key Reaction Pathways
The synthetic utility of methyl cyclobutanecarboxylate extends far beyond simple alkylation. The ester and the ring itself are gateways to a diverse array of chemical structures.
Caption: Key reaction pathways for methyl cyclobutanecarboxylate.
-
Ester Manipulations : Standard ester transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol (cyclobutylmethanol), reaction with Grignard reagents to form tertiary alcohols, and conversion to amides are all readily achievable.
-
C–H Functionalization : Advanced palladium-catalyzed reactions can directly functionalize the C-H bonds of the cyclobutane ring.[10] This powerful strategy allows for the late-stage introduction of complex substituents, such as aryl groups, in a stereocontrolled manner, guided by a directing group.[10]
-
Ring-Opening Reactions : Under certain conditions, the inherent strain energy of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear aliphatic compounds not easily synthesized by other means.[4]
Applications in Drug Discovery and Beyond
The cyclobutane scaffold is a privileged motif in medicinal chemistry, appearing in several FDA-approved drugs and numerous clinical candidates.[1][7] Its ability to impart favorable pharmacokinetic properties makes it a desirable component in modern drug design.
Caption: Application pathways from the core scaffold to final products.
-
Pharmaceutical Intermediates : Methyl cyclobutanecarboxylate is a key starting material for the synthesis of active pharmaceutical ingredients (APIs).[2] The cyclobutane unit can improve metabolic stability or act as a conformational constraint to lock a molecule into its bioactive conformation.[1] Examples of drugs containing a cyclobutane ring include the chemotherapy agent Carboplatin and the eczema treatment Abrocitinib.[7]
-
Agrochemical Development : The compound is also utilized in the synthesis of next-generation agrochemicals, contributing to the development of novel pesticides and herbicides.[2]
-
Research and Development : As a versatile building block, it is widely used in R&D to create libraries of novel compounds for high-throughput screening in the search for new biological activities.[7]
Experimental Protocols
The following protocols are provided as self-validating systems for key transformations.
Protocol 1: Synthesis of Methyl 1-methylcyclobutanecarboxylate[8]
This protocol details the α-methylation of methyl cyclobutanecarboxylate.
Materials:
-
Isopropylcyclohexylamine (27 g)
-
Dry Tetrahydrofuran (THF, 300 ml total)
-
1.6 M n-Butyl Lithium in hexane (115 ml)
-
Methyl cyclobutanecarboxylate (14 g)
-
Methyl iodide (33 g)
-
Ether
-
1N HCl
-
Ethyl acetate
-
Dilute sodium sulfite solution
-
Sodium sulfate (anhydrous)
-
Argon gas supply
Procedure:
-
Base Preparation : To a flame-dried flask under an argon atmosphere, add a solution of isopropylcyclohexylamine (27 g) in dry THF (200 ml). Cool the solution to -20°C.
-
Slowly add 1.6 M n-butyl lithium in hexane (115 ml). Stir the resulting solution for 30 minutes at -20°C to form lithium diisopropylamide (LDA).
-
Enolate Formation : Cool the LDA solution to -70°C. In a separate flask, prepare a solution of methyl cyclobutanecarboxylate (14 g) in dry THF (100 ml).
-
Add the methyl cyclobutanecarboxylate solution dropwise to the LDA solution over a 1-hour period, maintaining the temperature at -70°C.
-
After the addition is complete, allow the solution to warm to near 0°C.
-
Alkylation : Rapidly add methyl iodide (33 g) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature.
-
Workup : Pour the reaction mixture into a separatory funnel containing a mixture of ether and 1N HCl.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine all organic extracts and wash sequentially with a dilute sodium sulfite solution and twice with water.
-
Purification : Dry the combined organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to yield pure methyl 1-methylcyclobutanecarboxylate (yield: 11.4 g).
Protocol 2: General Procedure for MTT Cell Viability Assay[11]
This protocol provides a framework for assessing the cytotoxic effects of newly synthesized cyclobutane derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow overnight in a CO₂ incubator.
-
Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
Methyl cyclobutanecarboxylate is more than a simple chemical intermediate; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique structural and reactive properties provide a reliable entry point into the rich and pharmacologically relevant chemical space of cyclobutane derivatives. As synthetic methodologies continue to advance, particularly in areas like C-H functionalization, the strategic importance of foundational building blocks like methyl cyclobutanecarboxylate will only grow. For researchers aiming to develop novel therapeutics or advanced materials, a thorough understanding of this versatile compound is not just beneficial—it is essential for success.
References
- Synthesis of methyl 1-methylcyclobutane carboxyl
- Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermedi
- Studies toward the stereocontrolled synthesis of cyclobutane deriv
- Cyclobutanecarboxylic acid methyl ester.
- Methyl cyclopentanecarboxyl
- Optimizing Your Synthesis: A Guide to Using Methyl Cyclobutanecarboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CID 68408789.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Cyclobutanes in Small‐Molecule Drug Candidates.
- Cyclopropylmethyl cyclobutanecarboxylate.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 765-85-5: Cyclobutanecarboxylic acid methyl ester [cymitquimica.com]
- 5. Cyclobutanecarboxylic acid methyl ester | C6H10O2 | CID 136594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 1-Methylcyclobutanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
The Rising Profile of Hydroxy-Substituted Cyclobutanes: A Technical Guide to Their Biological Activity and Therapeutic Potential
For: Researchers, scientists, and drug development professionals.
Abstract
The cyclobutane motif, once considered a synthetic curiosity, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its unique conformational properties and metabolic stability offer distinct advantages in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the biological activities of hydroxy-substituted cyclobutanes, a subclass demonstrating significant potential across various disease areas. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation, offering a comprehensive resource for researchers in the field.
Introduction: The Allure of the Strained Ring
The cyclobutane ring, with its inherent strain energy, imparts a unique three-dimensional geometry that can favorably influence the pharmacological properties of small molecules.[2] This puckered conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of one or more hydroxyl groups further enhances the potential for hydrogen bonding and can significantly impact a molecule's solubility and pharmacokinetic profile.
Historically, the synthesis of functionalized cyclobutanes posed considerable challenges.[1] However, recent advancements in synthetic methodologies have made these structures more accessible, leading to a surge in their exploration in drug discovery programs.[3] From antiviral to anticancer agents, hydroxy-substituted cyclobutanes are emerging as a promising class of bioactive molecules.
Navigating the Synthetic Landscape
The efficient synthesis of stereochemically defined hydroxy-substituted cyclobutanes is paramount for their biological evaluation. A variety of synthetic strategies have been developed to access these valuable building blocks.
Photochemical [2+2] Cycloadditions
One of the most common methods for constructing the cyclobutane core is through photochemical [2+2] cycloaddition reactions. This approach involves the irradiation of two alkene-containing molecules to form a four-membered ring. Subsequent functional group manipulations can then be employed to introduce the desired hydroxyl substitutions.
Ketene Cycloadditions
The reaction of ketenes with alkenes provides another powerful tool for the synthesis of cyclobutanones, which can be readily reduced to the corresponding hydroxycyclobutanes. This method offers a thermal alternative to photochemical approaches.[4]
Multi-component Reactions
More recently, multi-component reactions (MCRs) have gained traction for the efficient and atom-economical synthesis of complex molecules, including functionalized cyclobutanes.[5][6] These reactions allow for the formation of multiple bonds in a single step, streamlining the synthetic process.
Unraveling the Mechanisms of Action: Case Studies
While the biological activities of hydroxy-substituted cyclobutanes are diverse, a common thread is their ability to interact with specific biological targets with high affinity and selectivity. Here, we examine the mechanisms of action of two prominent, albeit not hydroxy-substituted in the core ring, cyclobutane-containing drugs to illustrate the therapeutic potential of this scaffold.
Carboplatin: A DNA Cross-linking Agent in Cancer Therapy
Carboplatin, a platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. Inside the cell, Carboplatin is activated and forms reactive platinum complexes that bind to DNA, creating intra- and inter-strand cross-links.[7][8] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][4]
Caption: Workflow for an MTT cytotoxicity assay.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes.
[9]Protocol: General Enzyme Inhibition Assay
[5][10]1. Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the hydroxy-substituted cyclobutane inhibitor in an appropriate buffer. 2. Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. 3. Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding. 4. Initiate Reaction: Add the substrate to start the enzymatic reaction. 5. Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry). 6. Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value and, if necessary, perform kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).
Antimicrobial Susceptibility Testing
To assess the potential of hydroxy-substituted cyclobutanes as antimicrobial agents, their ability to inhibit the growth of bacteria and fungi must be determined.
[11][12]Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
[6][12]1. Inoculum Preparation: Prepare a standardized suspension of the test microorganism. 2. Compound Dilution: Prepare serial twofold dilutions of the hydroxy-substituted cyclobutane in a 96-well microtiter plate containing growth medium. 3. Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls. 4. Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth. 5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assays
The anti-inflammatory potential of hydroxy-substituted cyclobutanes can be evaluated using various in vitro models.
[13]Protocol: Inhibition of Protein Denaturation Assay
[14][15]1. Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and varying concentrations of the hydroxy-substituted cyclobutane. 2. Induce Denaturation: Heat the reaction mixtures to induce protein denaturation. 3. Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically. 4. Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
Future Directions and Conclusion
The field of hydroxy-substituted cyclobutanes in drug discovery is ripe with opportunity. Future research will likely focus on:
-
Development of novel and more efficient synthetic routes to access a wider diversity of these compounds.
-
Elucidation of the mechanisms of action for a broader range of biological activities.
-
Application of computational modeling and machine learning to predict the biological activity and optimize the design of new derivatives.
-
In vivo studies to validate the therapeutic potential of promising lead compounds.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Boceprevir?
- News-Medical.Net. (n.d.). Carboplatin Pharmacology.
- Wikipedia. (2024). Carboplatin.
- Urology Textbook. (n.d.). Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing.
- National Center for Biotechnology Information. (n.d.). Boceprevir. PMC.
- National Center for Biotechnology Information. (2020, September 15). Carboplatin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- SciELO. (2014). Carboplatin: molecular mechanisms of action associated with chemoresistance.
- National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- National Center for Biotechnology Information. (2022, January 26). Boceprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Wikipedia. (2024). Boceprevir.
- Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- National Center for Biotechnology Information. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Royal Society of Chemistry. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- National Center for Biotechnology Information. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- National Center for Biotechnology Information. (2012, May 1). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- National Center for Biotechnology Information. (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PMC.
- MDPI. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ResearchGate. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- PubMed. (2019). Bioactive cyclobutane-containing alkaloids.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
- ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study.
- ResearchGate. (2025, August 7). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.
- ResearchGate. (n.d.). a) Examples of bioactive natural products containing cyclobutane ring. b) HOMD or HETD of styrenes mediated with PIDA or DMP, respectively.
- ResearchGate. (n.d.). Representative cyclobutane-containing bioactive molecules.
Sources
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carboplatin - Wikipedia [en.wikipedia.org]
- 4. urology-textbook.com [urology-textbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. woah.org [woah.org]
- 7. news-medical.net [news-medical.net]
- 8. scielo.br [scielo.br]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. routledge.com [routledge.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
structural characteristics of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
An In-depth Technical Guide to the Structural Characteristics of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, strained carbocyclic scaffolds serve as crucial building blocks for creating novel molecular architectures. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that is increasingly utilized by drug development professionals to explore chemical space beyond traditional flat, aromatic systems.[1] this compound is a key intermediate, embodying the structural nuances of 1,3-disubstituted cyclobutanes. Its specific stereochemistry and conformational profile dictate its reactivity and suitability for incorporation into more complex target molecules.[2]
This technical guide provides a detailed examination of the structural characteristics of this compound, moving from its fundamental molecular identity to a sophisticated analysis of its three-dimensional conformation and the spectroscopic evidence that validates its structure. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Molecular Identity and Nomenclature
To establish a clear foundation, we begin with the compound's essential identifiers. The systematic IUPAC name, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, precisely defines the connectivity and stereochemistry of the molecule.[2] The "(1r,3r)" descriptor specifies the relative configuration of the substituents at positions 1 and 3, indicating they reside on opposite faces of the cyclobutane ring, which is commonly referred to by the trivial descriptor "trans".
| Identifier | Value | Reference |
| IUPAC Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | [2] |
| CAS Number | 1408075-48-8 | [2][3] |
| Molecular Formula | C₇H₁₂O₃ | [4][5] |
| Molecular Weight | 144.17 g/mol | [2][5] |
| Physical Form | Liquid | [6][7] |
Stereochemistry and Conformational Analysis
The chemical behavior of cyclobutane derivatives is intrinsically linked to the ring's inherent strain and non-planar nature. Understanding these features is paramount to predicting reactivity and designing synthetic pathways.
The Puckered Conformation of Cyclobutane
A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[8] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[8][9] This puckering slightly decreases the internal bond angles to ~88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions is substantial.[8]
This puckering creates two distinct substituent positions on each carbon: axial (pointing more vertically) and equatorial (pointing more horizontally), analogous to the cyclohexane chair.
Caption: Puckered conformation of a cyclobutane ring showing axial (a) and equatorial (e) positions.
Substituent Orientation in this compound
In 1,3-disubstituted cyclobutanes, the trans configuration places the two substituents on opposite sides of the ring. To minimize steric hindrance (1,3-diaxial interactions), bulky substituents will preferentially occupy the more spacious equatorial positions.[10]
For the title compound, the substituents are a hydroxyl group at C3, and two groups at C1: a methyl and a methoxycarbonyl group. The trans relationship is between the functional groups at C1 and C3. Given the steric bulk of the methoxycarbonyl and methyl groups, the most stable conformation will place the larger groups in equatorial positions. The trans-(1r,3r) configuration allows for a diequatorial arrangement of the hydroxyl group and the C1 substituents, leading to the most thermodynamically stable conformer.
Caption: Predicted diequatorial conformation of this compound.
Spectroscopic Validation
While a definitive X-ray crystal structure is not publicly available, the proposed structure is strongly supported by predictive analysis of its spectroscopic signatures, based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the relative stereochemistry. For the trans isomer, distinct signals are expected for the ring protons. Based on data for the closely related trans-Methyl 3-hydroxycyclobutanecarboxylate[7], we can predict the following spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| C1-CH ₃ | ~1.3 - 1.5 | Singlet (s) | Methyl group on a quaternary carbon. |
| Ring CH ₂ (2 protons) | ~2.2 - 2.4 | Multiplet (m) | Protons adjacent to the C1 quaternary center. |
| Ring CH ₂ (2 protons) | ~2.5 - 2.7 | Multiplet (m) | Protons adjacent to the hydroxyl-bearing carbon. |
| O=C-OCH ₃ | ~3.7 | Singlet (s) | Protons of the methyl ester. |
| C3-CH -OH | ~4.5 - 4.6 | Multiplet (m) | Proton on the carbon bearing the hydroxyl group. |
| OH | Variable | Broad Singlet (br s) | Exchangeable proton of the hydroxyl group. |
¹³C NMR: The molecule possesses 7 carbon atoms, and due to molecular asymmetry, 7 distinct signals are expected in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Reference |
| O-H (Alcohol) | ~3600 - 3200 | Strong, Broad | [11] |
| C-H (sp³ Alkane) | ~2960 - 2850 | Strong | [11] |
| C=O (Ester) | ~1735 | Strong, Sharp | [11] |
| C-O (Ester/Alcohol) | ~1300 - 1000 | Strong | [12] |
| Cyclobutane Ring | Fingerprint Region | Variable | [12][13] |
The presence of a broad absorption around 3400 cm⁻¹ (O-H) and a sharp, intense peak around 1735 cm⁻¹ (C=O) would be definitive indicators of the hydroxyl and methyl ester functionalities.
Synthetic Considerations and Protocol
The synthesis of 1,3-disubstituted cyclobutanes requires careful control of stereochemistry. The title compound is a valuable synthetic intermediate, and its preparation often involves stereoselective methods.[2][14]
Proposed Synthetic Workflow
A plausible and direct synthesis involves the esterification of the corresponding keto-alcohol precursor, which itself can be derived from commercially available starting materials. Controlling impurities and reaction conditions is crucial for achieving high diastereomeric purity.[14]
Caption: A potential synthetic workflow for the preparation of the title compound.
Exemplary Experimental Protocol: Esterification
This protocol is illustrative, based on standard organic chemistry procedures and analogous reactions.[2]
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-3-hydroxy-1-methyl-cyclobutanecarboxylic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (MeOH, 20 volumes) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
Conclusion
This compound is a structurally well-defined molecule whose utility in organic synthesis is dictated by its precise three-dimensional architecture. The inherent puckering of the cyclobutane ring, combined with the trans diequatorial arrangement of its key functional groups, minimizes steric strain and defines its conformational ground state. This structure is corroborated by predictive spectroscopic analysis. For the synthetic chemist, a thorough understanding of these structural characteristics is essential for rationally designing complex molecular targets and anticipating the compound's reactivity in subsequent chemical transformations.
References
- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
- Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]
- ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
- PubMed. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-6. [Link]
- ResearchGate. (2014).
- Chemistry LibreTexts. (2024). 4.
- ResearchGate. (1971). Stereochemistry of Cyclobutane and Heterocyclic Analogs. [Link]
- Appchem.
- ResearchGate. (2016). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
- Doc Brown's Chemistry. Infrared spectrum of cyclobutane. [Link]
- Defense Technical Information Center. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]
- ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
- PubChem.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1431-1546. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. appchemical.com [appchemical.com]
- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 7. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Stereoselective Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: An Application and Protocol Guide
Introduction
Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. Their rigid, three-dimensional scaffold allows for the precise spatial arrangement of functional groups, making them attractive as bioisosteric replacements for aromatic rings and as core structures in novel therapeutic agents.[1] The target molecule, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, is a key building block that incorporates a hydroxyl group and a methyl ester in a defined trans configuration. This stereochemical arrangement is crucial for its application in the synthesis of more complex molecules where specific three-dimensional orientations are required for biological activity or material properties.
This comprehensive guide provides a detailed protocol for the stereoselective synthesis of this compound, focusing on a robust and widely applicable two-step strategy involving a stereoselective reduction followed by a stereochemical inversion. We will delve into the mechanistic rationale behind the chosen reagents and conditions, present detailed experimental procedures, and discuss an alternative synthetic approach. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related functionalized cyclobutane derivatives.
Strategic Overview: The Path to Stereochemical Control
The primary challenge in synthesizing this compound lies in controlling the relative stereochemistry of the hydroxyl and methyl ester groups at the C1 and C3 positions of the cyclobutane ring. A common and effective strategy involves the initial synthesis of the corresponding cis-isomer, which is often the thermodynamically or kinetically favored product, followed by a stereochemical inversion of the hydroxyl group.
This guide will focus on a highly reliable two-step sequence starting from the readily available Methyl 3-oxo-1-methylcyclobutanecarboxylate:
-
Diastereoselective Reduction: The ketone precursor is reduced to the corresponding alcohol. The use of a sterically hindered hydride-donating reagent preferentially delivers the hydride from the less hindered face of the molecule, leading to the formation of the cis-alcohol as the major product.
-
Stereochemical Inversion via Mitsunobu Reaction: The newly formed cis-hydroxyl group is then inverted to the desired trans configuration using the Mitsunobu reaction. This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic strategy for this compound.
Part 1: Diastereoselective Reduction of Methyl 3-oxo-1-methylcyclobutanecarboxylate
Mechanistic Insight
The key to achieving high diastereoselectivity in the reduction of the ketone is the choice of the reducing agent. While simple hydride reagents like sodium borohydride would lead to a mixture of cis and trans isomers, sterically demanding reagents, such as L-Selectride® (Lithium tri-sec-butylborohydride), provide excellent selectivity for the cis-alcohol. The bulky sec-butyl groups on the boron atom hinder the approach of the hydride from the same face as the adjacent methyl ester group. Consequently, the hydride is delivered to the carbonyl carbon from the opposite, less sterically encumbered face, resulting in the formation of the cis-hydroxyl group.
Caption: Rationale for the diastereoselective reduction of the ketone precursor.
Detailed Experimental Protocol
Materials:
-
Methyl 3-oxo-1-methylcyclobutanecarboxylate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 3-oxo-1-methylcyclobutanecarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature, and then add 1 M HCl.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate as a colorless oil.
| Parameter | Value |
| Diastereomeric Ratio (cis:trans) | >95:5 |
| Typical Yield | ~90% |
Part 2: Stereochemical Inversion via Mitsunobu Reaction
Mechanistic Insight
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[2] The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is a good leaving group. A nucleophile, in this case, a carboxylate anion (from p-nitrobenzoic acid), then displaces the activated hydroxyl group via an SN2 reaction, leading to a complete inversion of stereochemistry. The resulting p-nitrobenzoate ester is then hydrolyzed to yield the desired trans-alcohol. The use of p-nitrobenzoic acid is advantageous as its electron-withdrawing nitro group increases its acidity, facilitating the reaction, and the resulting ester is often crystalline, aiding in purification.
Sources
The Strategic Utility of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in Modern Organic Synthesis
Introduction: The Rising Prominence of Strained Ring Systems in Synthesis
In the landscape of contemporary organic synthesis and drug discovery, small, strained carbocyclic scaffolds have emerged as powerful tools for the construction of complex molecular architectures.[1] The inherent ring strain of cyclobutane derivatives, for instance, imparts unique conformational constraints and reactivity profiles that can be strategically exploited to achieve novel chemical transformations.[1] Among these valuable building blocks, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate has garnered significant attention as a versatile and synthetically tractable intermediate. Its stereodefined hydroxyl and ester functionalities, appended to a rigid cyclobutane core, offer multiple avenues for elaboration, making it a cornerstone in the synthesis of innovative pharmaceutical agents and complex organic molecules.[2][3] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization. This compound is a liquid at room temperature and should be stored in a dry, inert atmosphere to maintain its integrity.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [5][6] |
| Molecular Weight | 144.17 g/mol | [5][6] |
| CAS Number | 1408075-48-8 | [5][7] |
| Appearance | Liquid | [4] |
| Storage | Room temperature, sealed in dry conditions | [4] |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]
Core Synthetic Transformation: Oxidation to the β-Keto Ester
A pivotal transformation of this compound is its oxidation to the corresponding β-keto ester, methyl 3-oxo-1-methylcyclobutane-1-carboxylate. This ketone serves as a highly versatile intermediate, enabling a wide range of subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. Given the potential for sensitivity in strained ring systems, a mild and selective oxidation method is crucial. The Parikh-Doering oxidation, which utilizes the sulfur trioxide-pyridine complex to activate dimethyl sulfoxide (DMSO), is an excellent choice for this transformation as it operates at or near room temperature and avoids the harsh conditions of many other oxidation protocols.[2][8][9]
Workflow for the Parikh-Doering Oxidation
Caption: Workflow for the Parikh-Doering Oxidation.
Detailed Protocol: Synthesis of Methyl 3-oxo-1-methylcyclobutane-1-carboxylate
This protocol is adapted from standard Parikh-Doering oxidation procedures.[1][8]
Materials:
-
This compound
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system with silica gel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (3.0-5.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Oxidizing Agent: While stirring, add the sulfur trioxide-pyridine complex (SO₃·py) (3.0-4.0 eq) portion-wise to the cooled solution.
-
Addition of DMSO: Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains at or near 0 °C.
-
Reaction Progression: Stir the resulting suspension for 1-2 hours at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). After the initial stirring at 0 °C, the reaction mixture can be allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing brine.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 3-oxo-1-methylcyclobutane-1-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the deactivation of the SO₃·py complex and other side reactions.
-
Hindered Base: A hindered amine base such as DIPEA or TEA is used to neutralize the acidic byproducts of the reaction without competing as a nucleophile.
-
Temperature Control: Maintaining a low temperature during the initial addition of reagents minimizes the formation of byproducts.
-
Stoichiometry: An excess of the oxidizing agent and base is often employed to ensure complete conversion of the starting material.[8]
Application of the β-Keto Ester Intermediate: α-Alkylation
The synthetic utility of methyl 3-oxo-1-methylcyclobutane-1-carboxylate is exemplified by its ability to undergo α-alkylation. The protons on the carbon atom situated between the ketone and the ester carbonyls are acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[3] This two-step sequence of oxidation followed by alkylation provides a powerful strategy for the elaboration of the cyclobutane scaffold.
Reaction Scheme for α-Alkylation
Caption: General scheme for the α-alkylation of the β-keto ester.
Detailed Protocol: α-Alkylation of Methyl 3-oxo-1-methylcyclobutane-1-carboxylate
This protocol is a general procedure for the alkylation of β-keto esters.
Materials:
-
Methyl 3-oxo-1-methylcyclobutane-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system with silica gel
Procedure:
-
Preparation of Base: If using sodium hydride, wash the required amount with anhydrous hexanes to remove the mineral oil and dry it under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the base (1.1-1.2 eq) and suspend it in anhydrous THF or DMF.
-
Formation of Enolate: Cool the suspension to 0 °C. Add a solution of methyl 3-oxo-1-methylcyclobutane-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise to the base suspension. Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.
-
Addition of Electrophile: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated product.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. The straightforward oxidation to its corresponding β-keto ester opens up a plethora of synthetic possibilities, most notably through subsequent α-alkylation reactions. The protocols detailed herein provide a robust foundation for the utilization of this compound in the synthesis of more complex and potentially biologically active molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of strained ring systems like the one at the core of this molecule will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.
References
- Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967, 89 (21), 5505–5507. [Link]
- De Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. In Modern Cyclophane Chemistry; Gleiter, R., Hopf, H., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 203–303. [Link]
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006. [Link]
- PubChem.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]
- Appchem.
- NROChemistry.
- Wikipedia.
- Chem-Station.
- Organic Syntheses. The dess-martin periodinane. [Link]
Sources
- 1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. aklectures.com [aklectures.com]
- 4. nbinno.com [nbinno.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
applications of cyclobutane derivatives in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Beyond Flatland – The Allure of the Four-Membered Ring
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. While aromatic rings and five- and six-membered saturated systems have long been the workhorses of drug design, the cyclobutane moiety has emerged as a powerful, albeit historically underutilized, tool.[1][2] Its unique structural and physicochemical properties offer elegant solutions to many of the challenges encountered in modern drug discovery, including metabolic instability, off-target effects, and suboptimal potency.[1][3]
The strategic incorporation of a cyclobutane ring can profoundly influence a molecule's three-dimensional conformation, metabolic fate, and interaction with biological targets.[4][5] This four-membered carbocycle is not merely a passive spacer; its inherent ring strain and puckered conformation provide a level of structural pre-organization that can be exploited to lock in bioactive conformations, thereby enhancing binding affinity and selectivity.[1][4] Furthermore, cyclobutane derivatives can serve as effective bioisosteres for other common functionalities, offering a means to fine-tune pharmacokinetic and pharmacodynamic profiles.[1][3]
This guide provides a comprehensive overview of the applications of cyclobutane derivatives in medicinal chemistry. It is designed to serve as a practical resource for researchers at the bench, offering not only a conceptual framework for the strategic use of this motif but also detailed protocols for its synthesis and evaluation.
I. Strategic Applications of the Cyclobutane Moiety in Drug Design
The utility of the cyclobutane ring in medicinal chemistry stems from a unique combination of properties that distinguish it from other cyclic and acyclic structures.
Conformational Restriction and Pre-organization
A primary application of the cyclobutane ring is to impose conformational rigidity on otherwise flexible molecules.[1][3] By reducing the number of rotatable bonds, the entropic penalty upon binding to a biological target can be minimized, often leading to a significant increase in potency.[1] The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling the optimization of interactions with the target protein.[1][4]
Diagram: Impact of Cyclobutane on Ligand Conformation
Caption: Cyclobutane core restricts ligand conformation for optimal binding.
Metabolic Stability
The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or other cyclic systems. This increased metabolic stability can lead to an improved pharmacokinetic profile, including longer half-life and reduced clearance. The substitution pattern on the cyclobutane ring can be further optimized to shield metabolically labile sites within the molecule.
Bioisosterism
Cyclobutane moieties can serve as non-classical bioisosteres for a variety of functional groups, including gem-dimethyl groups, alkynes, and even aromatic rings. This allows for the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, without compromising biological activity.
Exploration of Chemical Space
The incorporation of the three-dimensional cyclobutane scaffold allows for the exploration of novel chemical space, moving away from the predominantly flat structures that have historically dominated drug discovery.[2] This can lead to the identification of hits with novel modes of action and improved intellectual property positions.
II. Synthetic Strategies and Protocols
The historical scarcity of cyclobutane-containing drugs was partly due to a lack of robust and versatile synthetic methods.[2] However, recent advances in synthetic organic chemistry have made the construction of substituted cyclobutanes more accessible.[6][7]
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings.[8][9] Photochemical and metal-catalyzed variants have been developed to afford a wide range of substituted cyclobutanes with high levels of stereocontrol.[9][10]
Protocol: Visible-Light-Mediated Asymmetric [2+2] Cycloaddition
This protocol describes a general procedure for the enantioselective synthesis of a cyclobutane derivative via a visible-light-induced [2+2] cycloaddition, a method that has gained prominence for its mild reaction conditions.[10]
Materials:
-
Alkene substrate (1.0 equiv)
-
Alkene coupling partner (1.2 equiv)
-
Iridium-based photosensitizer (e.g., [Ir(dFppy)3]) (1-2 mol%)
-
Chiral ligand (e.g., phosphoramidite) (2-4 mol%)
-
Metal catalyst precursor (e.g., [Ir(cod)Cl]2) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Blue LED light source
Procedure:
-
To a flame-dried Schlenk tube, add the alkene substrate, alkene coupling partner, iridium photosensitizer, chiral ligand, and metal catalyst precursor.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous, degassed solvent.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane derivative.
Causality: The iridium photosensitizer absorbs visible light and transfers energy to one of the alkene substrates, promoting it to an excited state. This excited species then undergoes a stepwise or concerted [2+2] cycloaddition with the other alkene. The chiral ligand coordinates to the metal catalyst, creating a chiral environment that directs the approach of the substrates, leading to the formation of one enantiomer in excess.
Diagram: [2+2] Cycloaddition Workflow
Caption: Workflow for a typical [2+2] photocycloaddition reaction.
III. Case Studies: Cyclobutane Derivatives in Approved Drugs and Clinical Candidates
The successful application of the cyclobutane motif is evident in a number of marketed drugs and promising clinical candidates across various therapeutic areas.
| Drug/Candidate | Therapeutic Area | Role of Cyclobutane Moiety |
| Carboplatin [11] | Oncology | Part of the 1,1-cyclobutanedicarboxylate ligand that modulates reactivity and reduces toxicity compared to cisplatin. |
| Boceprevir [11] | Antiviral (Hepatitis C) | The cyclobutane ring serves as a rigid scaffold to orient key pharmacophoric elements for optimal binding to the NS3/4A protease. |
| Nalbuphine [11] | Analgesic | The N-cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors. |
| Vaborbactam | Antibacterial (β-lactamase inhibitor) | The cyclobutane ring is a key structural feature of this boronic acid-based inhibitor. |
IV. Biological Evaluation and Pharmacological Profiling
Once synthesized, cyclobutane derivatives must be subjected to a rigorous battery of in vitro and in vivo assays to determine their pharmacological profile.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method for assessing the metabolic stability of a cyclobutane-containing compound.
Materials:
-
Test compound (cyclobutane derivative)
-
Positive control (compound with known metabolic instability)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Analysis and Interpretation: The rate of disappearance of the parent compound over time is used to determine the metabolic stability. A longer half-life and lower intrinsic clearance indicate greater metabolic stability. The data for the cyclobutane derivative should be compared to the positive control and, ideally, to an analogous compound lacking the cyclobutane moiety to directly assess the impact of the ring on metabolic stability.
V. Future Perspectives and Conclusion
The cyclobutane motif is poised to become an increasingly important tool in the medicinal chemist's arsenal. As synthetic methodologies continue to improve, allowing for more facile and diverse access to these structures, we can expect to see a greater number of cyclobutane-containing drugs entering clinical development.[1] The unique conformational and physicochemical properties of the cyclobutane ring offer a compelling strategy for overcoming many of the hurdles in modern drug discovery. By embracing this three-dimensional scaffold, researchers can unlock new avenues for the design of safer and more effective medicines.
References
- Willems, T., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Verheijen, J. H., et al. (2022).
- Willems, T., et al. (2022).
- Kuznetsov, V. V., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-12. [Link]
- Ye, Y., et al. (2020). Asymmetric synthesis of cyclobutanes and their derivatives.
- Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201311. [Link]
- Trovitch, R. J., et al. (2016).
- Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
- Kuznetsov, V. V., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
- ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
- Douglas, C. J., et al. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH. [Link]
- de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1377-1434. [Link]
- Request PDF. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis.
- Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 11. lifechemicals.com [lifechemicals.com]
Application Note: Protocol for the Selective Esterification of 3-hydroxy-1-methyl-cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the methyl esterification of 3-hydroxy-1-methyl-cyclobutanecarboxylic acid, a compound featuring a sterically hindered tertiary carboxylic acid and a secondary alcohol. Given the structural challenges that preclude high yields with traditional methods like Fischer esterification, this guide focuses on a robust protocol using a modern coupling agent-based approach, specifically the Steglich esterification. We will delve into the rationale behind the chosen methodology, provide a step-by-step procedure, and offer insights into process optimization and validation.
Introduction: Synthetic Challenges and Strategic Approach
The synthesis of functionalized cyclobutane derivatives is a significant area of research in medicinal chemistry, as the cyclobutane scaffold can serve as a conformationally restricted bioisostere for larger or more flexible molecular fragments.[1] The target molecule, the methyl ester of 3-hydroxy-1-methyl-cyclobutanecarboxylic acid, presents a unique synthetic challenge due to the presence of two reactive functional groups: a sterically hindered tertiary carboxylic acid and a secondary alcohol.
Direct esterification of tertiary carboxylic acids is notoriously difficult due to steric hindrance, which impedes the nucleophilic attack of the alcohol.[2][3] Standard acid-catalyzed methods like the Fischer-Speier esterification are often low-yielding and require harsh conditions, which can lead to side reactions such as elimination or rearrangement, particularly with strained ring systems.[4][5] Therefore, a milder, more efficient strategy is required.
This protocol employs the Steglich esterification , a powerful method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is exceptionally well-suited for sterically demanding substrates and proceeds under mild, neutral conditions, preserving sensitive functional groups.[8][9]
Comparative Analysis of Esterification Methodologies
Fischer-Speier Esterification (Not Recommended)
The Fischer esterification involves heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[10][11] While simple, it is an equilibrium-limited reaction.[12] For the target substrate, several factors make this approach problematic:
-
Steric Hindrance: The tertiary nature of the carboxylic acid significantly slows the rate of reaction.[4]
-
Harsh Conditions: The required high temperatures and strong acid could potentially lead to dehydration of the secondary alcohol or other acid-catalyzed rearrangements of the cyclobutane ring.[5][13]
-
Equilibrium Control: Driving the reaction to completion would require a large excess of methanol and efficient removal of water, which can be cumbersome.[14]
Steglich Esterification (Recommended Protocol)
The Steglich esterification circumvents the limitations of the Fischer method by activating the carboxylic acid in situ.[7] The mechanism involves the reaction of the carboxylic acid with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[7] The nucleophilic catalyst, DMAP, then intercepts this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol (methanol in this case) to yield the desired ester and a urea byproduct (dicyclohexylurea, DCU).[6][7]
Key Advantages:
-
Mild Conditions: The reaction is typically performed at room temperature, which is ideal for sensitive substrates.[9]
-
High Yields: It is highly effective for sterically hindered acids and alcohols.[6][15]
-
Irreversible: The formation of the stable urea byproduct drives the reaction to completion.[9]
Detailed Experimental Protocol: Steglich Esterification
This protocol details the synthesis of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mmol) | Volume/Mass |
| 3-hydroxy-1-methyl-cyclobutanecarboxylic acid | 130.14 | >97% | 1.0 | 130 mg |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | >99% | 1.1 | 227 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | >99% | 0.1 | 12 mg |
| Methanol (Anhydrous) | 32.04 | >99.8% | 5.0 | 0.2 mL |
| Dichloromethane (DCM, Anhydrous) | 84.93 | >99.8% | - | 10 mL |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes and needles
-
Glass funnel with filter paper or a fritted glass funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxy-1-methyl-cyclobutanecarboxylic acid (130 mg, 1.0 mmol) and 4-dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol).
-
Rationale: DMAP serves as a highly effective nucleophilic catalyst that accelerates the acylation of the alcohol.[7] A catalytic amount (5-10 mol%) is sufficient.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Anhydrous conditions are crucial as DCC and the activated intermediates are sensitive to moisture, which would lead to hydrolysis and reduced yield.[9]
-
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 10 mL) via syringe to dissolve the solids. Stir the solution for 5 minutes. Subsequently, add anhydrous methanol (0.2 mL, 5.0 mmol) via syringe.
-
Rationale: DCM is a common aprotic solvent for this reaction.[16] A moderate excess of the alcohol (methanol) can help ensure the complete consumption of the activated carboxylic acid.
-
-
Initiation of Reaction: In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over 5 minutes.
-
Rationale: A slight excess of the coupling agent ensures full conversion of the carboxylic acid. Adding the DCC solution dropwise helps to control the initial reaction rate.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up - Removal of Byproduct: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a fritted glass funnel or a funnel with filter paper to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM (2 x 5 mL).
-
Rationale: DCU has low solubility in DCM, especially at colder temperatures, allowing for its removal by simple filtration.[16]
-
-
Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).
-
Rationale: The acid wash removes any unreacted DMAP and residual basic impurities. The bicarbonate wash removes any remaining carboxylic acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.
-
Rationale: Chromatography is necessary to remove any remaining traces of DCU (which is slightly soluble) and other minor impurities.
-
Visualization of the Experimental Workflow
Below is a diagram illustrating the key stages of the synthesis and purification process.
Caption: Workflow for the Steglich esterification protocol.
Product Characterization
The final product, trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate[18][19], should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight (144.17 g/mol ).[20]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH stretch) and ester carbonyl (C=O stretch).
References
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Master Organic Chemistry. Mitsunobu Reaction. [Link]
- Fiveable.
- Organic-Chemistry.org. Mitsunobu Reaction PDF. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- National Institutes of Health (NIH).
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Organic Chemistry Portal.
- Wikipedia.
- Wikipedia.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Chemistry Steps.
- Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]
- Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- ElectronicsAndBooks. Esterification of sterically hindered acids and alcohols in fluorous media. [Link]
- ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]
- Organic Syntheses.
- Organic Syntheses.
- YouTube.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- PubMed Central (PMC). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. [Link]
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
- UND Scholarly Commons. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Esters. [Link]
- Wiley-VCH.
- ResearchGate. C(sp2)−H Cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. [Link]
- Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. [Link]
- ResearchGate.
- PubChem.
- PrepChem.com.
Sources
- 1. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans- (1 x 500 mg) | Reagentia [reagentia.eu]
- 19. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 20. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Rising Prominence of Strained Scaffolds in Synthesis
In the landscape of modern medicinal chemistry and complex molecule synthesis, the pursuit of novel chemical space is paramount. Chemists are increasingly turning to three-dimensional scaffolds to unlock improved pharmacological properties such as potency, selectivity, and metabolic stability. Among these, strained carbocycles like cyclobutane have emerged as powerful design elements.[1][2][3] The inherent ring strain of the cyclobutane core imparts distinct stereochemical and electronic properties, offering a rigid and predictable framework for orienting functional groups.[4]
This guide focuses on a particularly valuable building block: trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate . This compound features a stereochemically defined, rigid cyclobutane ring functionalized with two orthogonal and highly versatile chemical handles: a secondary alcohol and a methyl ester. This unique arrangement provides chemists with precise control over subsequent synthetic transformations, making it an ideal starting point for creating diverse molecular architectures. This document serves as a detailed guide for researchers, outlining the strategic advantages, key transformations, and detailed experimental protocols for leveraging this building block in complex synthesis.
| Compound Identifier | Data |
| Systematic Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[5] |
| CAS Number | 1408075-48-8[5][6][7][8][9][10] |
| Molecular Formula | C₇H₁₂O₃[5][6][8][9] |
| Molecular Weight | 144.17 g/mol [5][6][9] |
| Predicted Boiling Point | 190.2 ± 33.0 °C[5] |
| Predicted pKa | 14.73 ± 0.40[5] |
| Typical Form | Liquid[8][11] |
Strategic Advantage: Why Employ the Cyclobutane Core?
The utility of the cyclobutane motif extends far beyond its simple cyclic structure. Its incorporation into drug candidates is a deliberate strategy to achieve specific physicochemical and pharmacological benefits.
-
Conformational Restriction: Unlike flexible aliphatic chains, the puckered cyclobutane ring locks substituents into well-defined spatial orientations.[1][2] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.
-
Vectorial Control: The trans-arrangement of the hydroxyl and ester groups on the 1,3-positions provides two distinct and predictable vectors for molecular elaboration. This is particularly advantageous in fragment-based drug discovery (FBDD), where fragments are grown into larger, more potent molecules.
-
Improved Metabolic Stability: The cyclobutane ring is relatively inert compared to other motifs and can serve as a non-aromatic, metabolically stable bioisostere for phenyl rings or other cleavable groups.[12]
-
Access to 3D Space: The non-planar structure of the cyclobutane ring allows molecules to project substituents into regions of chemical space that are inaccessible to flat, aromatic systems, potentially leading to novel interactions with protein targets.[1]
Caption: Strategic functional group vectors on the cyclobutane scaffold.
Key Chemical Transformations & Protocols
The true power of this compound lies in the selective manipulation of its two functional groups.[5] The following protocols provide detailed, field-proven methodologies for key transformations.
Protocol: Oxidation of the Hydroxyl Group to a Ketone
Oxidizing the secondary alcohol to a ketone provides a versatile electrophilic handle for subsequent reactions such as reductive aminations, Grignard additions, or Wittig reactions. A mild oxidation is crucial to prevent side reactions.
Causality: Dess-Martin Periodinane (DMP) is chosen as the oxidant due to its high selectivity for alcohols, neutral pH reaction conditions, and operational simplicity, minimizing the risk of ester hydrolysis or other side reactions common with harsher, acidic oxidants like chromic acid.
Workflow Diagram:
Caption: Workflow for the oxidation of the building block.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 g, 6.94 mmol) in anhydrous DCM (35 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (4.44 g, 10.4 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (50 mL). Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, methyl 1-methyl-3-oxocyclobutanecarboxylate.
-
Typical Yield: 85-95%.
-
Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
-
Protocol: Ester Hydrolysis and Amide Coupling
Converting the methyl ester to a carboxylic acid, followed by amide coupling, is a cornerstone of medicinal chemistry for building diversity and introducing key pharmacophoric features.[13]
Causality: Lithium hydroxide (LiOH) is used for saponification as it is highly effective and minimizes epimerization risk at the alpha-carbon compared to stronger bases like NaOH or KOH. For the subsequent amide coupling, HATU is a superior coupling reagent that minimizes racemization and efficiently forms the amide bond, even with sterically hindered amines.
| Step | Reagents | Solvent | Typical Conditions | Purpose |
| 1. Hydrolysis | LiOH·H₂O (2-3 eq) | THF / H₂O | Room Temp, 2-4 h | Convert ester to carboxylate |
| 2. Coupling | Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) | DMF | Room Temp, 4-12 h | Form the amide bond |
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (1M HCl)
-
Amine of choice (e.g., benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure (Step 1: Hydrolysis):
-
Dissolve the starting ester (1.0 g, 6.94 mmol) in a 3:1 mixture of THF:H₂O (28 mL).
-
Add LiOH·H₂O (0.73 g, 17.35 mmol) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the mixture to remove THF, dilute with water, and acidify to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used directly in the next step.
-
-
Procedure (Step 2: Amide Coupling):
-
Dissolve the crude carboxylic acid from the previous step (assuming 100% yield, 6.94 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.
-
Add the desired amine (e.g., benzylamine, 0.82 mL, 7.63 mmol), followed by DIPEA (3.6 mL, 20.8 mmol).
-
Add HATU (3.16 g, 8.33 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify the crude amide by flash column chromatography or preparative HPLC.
-
Typical Yield: 70-90% over two steps.
-
Characterize the final product by NMR, LC-MS, and HRMS.
-
Protocol: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally powerful tool for inverting the stereocenter of a secondary alcohol.[14] This allows access to the corresponding cis-substituted cyclobutane scaffold from the readily available trans-isomer, dramatically expanding the range of accessible molecules.
Causality: The reaction proceeds via an Sₙ2 mechanism. Diethyl azodicarboxylate (DEAD) or its safer alternative, diisopropyl azodicarboxylate (DIAD), activates the alcohol in the presence of triphenylphosphine (PPh₃). This forms a good leaving group, which is then displaced by a suitable nucleophile (e.g., p-nitrobenzoic acid), resulting in a clean inversion of stereochemistry.
Caption: Logical flow of the Mitsunobu reaction for stereoinversion.
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Nucleophile, e.g., p-Nitrobenzoic acid (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the starting alcohol (1.0 g, 6.94 mmol), PPh₃ (2.73 g, 10.4 mmol), and p-nitrobenzoic acid (1.74 g, 10.4 mmol) in anhydrous THF (35 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (2.05 mL, 10.4 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC for the disappearance of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification & Characterization:
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.
-
The resulting cis-p-nitrobenzoate ester can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the inverted cis-alcohol.
-
Typical Yield: 60-80%.
-
Confirm stereochemical inversion using NOE or 2D NMR techniques.
-
Conclusion
This compound is more than just a simple cyclic molecule; it is a sophisticated building block that provides a robust and stereochemically defined platform for the synthesis of complex molecular targets. Its rigid three-dimensional structure and orthogonally placed functional handles offer medicinal chemists and synthesis professionals a reliable tool for navigating novel chemical space.[12][14] The protocols detailed herein for oxidation, amide coupling, and stereochemical inversion demonstrate the wide synthetic flexibility of this scaffold, enabling the creation of diverse libraries of compounds for drug discovery and beyond.
References
- Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Semantic Scholar.
- The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A. Cyclobutane and cyclobutene motifs occur in many medicinally... (n.d.). ResearchGate.
- This compound | 1408075-48-8. (n.d.). Appchem.
- studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). ScholarWorks.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). PMC - NIH.
- Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. (n.d.). PubChem.
- This compound, min 97%, 250 mg. (n.d.). CP Lab Safety.
- Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. (2015, July 1). ResearchGate.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. appchemical.com [appchemical.com]
- 7. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 1408075-48-8|trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 11. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [m.chemicalbook.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Substituted Cyclobutanes
Introduction: The Rising Prominence of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal/mol), is now a highly sought-after structural motif in modern chemistry.[1] Its increasing prevalence in medicinal chemistry and materials science stems from the unique three-dimensional conformations it can adopt.[2][3][4] Unlike flat aromatic rings or more flexible acyclic systems, the puckered nature of the cyclobutane scaffold allows for precise spatial orientation of substituents, making it an invaluable tool for optimizing drug-target interactions, improving metabolic stability, and fine-tuning material properties.[2][3][4][5]
For drug development professionals, incorporating a cyclobutane can:
-
Act as a bioisostere for alkenes or larger cyclic systems, preventing unwanted cis/trans isomerization and improving pharmacokinetic profiles.[2][3]
-
Induce conformational restriction , locking a molecule into a bioactive conformation to enhance potency and selectivity.[2][4]
-
Increase metabolic stability by replacing labile groups with a robust carbocyclic core.[3]
-
Enhance three-dimensionality , allowing for better exploration of hydrophobic pockets in target enzymes.[2][3]
Notable drugs containing this moiety include the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin, highlighting the therapeutic relevance of this strained ring system.[2][5] This guide provides an in-depth overview of the primary synthetic strategies for accessing substituted cyclobutanes, complete with mechanistic insights and detailed experimental protocols.
Strategy 1: [2+2] Cycloaddition Reactions
The most direct and widely employed method for constructing the cyclobutane core is the [2+2] cycloaddition, which involves the union of two unsaturated components (e.g., two alkenes).[6] These reactions can be initiated by heat, light, or transition metal catalysis, with each method offering distinct advantages and mechanistic pathways.
Photochemical [2+2] Cycloaddition
Application Note: Photochemical [2+2] cycloadditions are powerful for synthesizing strained four-membered rings from both carbon and heteroatom-containing alkenes.[7] The reaction is initiated by irradiating one of the alkene partners with UV light, promoting it to an excited state which then reacts with a ground-state alkene.[7] A key advantage is that the products often lack the necessary chromophore to absorb light at the same wavelength, preventing a cycloreversion reaction and leading to good product accumulation.[7] This method is highly stereospecific and has been used extensively in the synthesis of complex natural products.[8][9]
Mechanism Rationale: According to Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition between two simple alkenes is symmetrically forbidden. However, upon photochemical excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state can then undergo a concerted [π2s + π2s] cycloaddition in a symmetrically allowed fashion. The reaction typically proceeds through a triplet state, which involves a stepwise radical mechanism, allowing for the formation of the most stable biradical intermediate.
Caption: General mechanism of a photochemical [2+2] cycloaddition.
Protocol: Synthesis of a Bicyclic Cyclobutane Derivative This protocol is adapted from a procedure for the intramolecular [2+2] photocycloaddition of a tethered diene.
Materials:
-
Substrate: N-allyl-N-(3-methylbut-2-enyl)acetamide (1.0 eq)
-
Solvent: Acetonitrile (spectroscopic grade), 0.01 M solution
-
Photo-reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the diene substrate in acetonitrile in a quartz reaction vessel to the specified concentration.
-
Deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes. This is critical as triplet oxygen can quench the excited state of the alkene.
-
Place the reaction vessel in the photo-reactor and commence irradiation with the mercury lamp, maintaining a gentle nitrogen/argon stream.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclic cyclobutane product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Thermal [2+2] Cycloaddition with Ketenes
Application Note: While thermal [2+2] cycloadditions are generally forbidden, reactions involving ketenes are a notable exception.[10] Ketenes are highly reactive intermediates that readily react with alkenes (ketenophiles) to form cyclobutanones.[7] This reaction is synthetically valuable for accessing cyclobutanone derivatives, which are versatile intermediates for further transformations.[11] The regioselectivity is predictable: the electron-poor carbonyl carbon of the ketene reacts with the most electron-rich atom of the alkene.[7]
Mechanism Rationale: The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, [π2s + π2a] process. The ketene acts as the antarafacial component, where the reacting lobes of the p-orbital are on opposite faces of the π system. The alkene is the suprafacial component. This geometric arrangement is allowed by orbital symmetry rules. An alternative view involves the interaction of the HOMO of the alkene with the LUMO of the ketene, where a stabilizing secondary orbital interaction with the perpendicular p-orbital of the ketene's carbonyl group lowers the transition state energy.[10][12]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 12. chemtube3d.com [chemtube3d.com]
The "Magic Methyl" Effect: A Senior Application Scientist's Guide to its Role in Pharmaceutical Activity
For: Researchers, scientists, and drug development professionals.
Introduction: The Understated Power of a Single Carbon
In the vast and intricate world of medicinal chemistry, the smallest of structural modifications can elicit the most profound changes in a molecule's biological activity. Among these, the addition of a simple methyl group (–CH₃) stands out for its often dramatic and sometimes unexpected impact on a drug candidate's properties. This phenomenon, often referred to as the "magic methyl" effect, is a cornerstone of modern drug design and lead optimization.[1][2] More than 60% of top-selling drugs contain at least one methyl group, a testament to its significance in enhancing pharmaceutical activity.[3]
This guide provides an in-depth exploration of the multifaceted roles of the methyl group in drug discovery and development. We will delve into the mechanistic underpinnings of how this seemingly simple functional group can modulate a compound's pharmacodynamic and pharmacokinetic profiles. Furthermore, this document will provide detailed, field-proven protocols for assessing the impact of methylation, empowering researchers to rationally incorporate this strategy into their drug design workflows.
The Dichotomy of Influence: Pharmacodynamics and Pharmacokinetics
The influence of a methyl group on a drug candidate can be broadly categorized into two key areas: its effect on the drug's interaction with its biological target (pharmacodynamics) and its effect on how the body processes the drug (pharmacokinetics - ADME: Absorption, Distribution, Metabolism, and Excretion).
Pharmacodynamic Modulation: Enhancing Potency and Selectivity
The introduction of a methyl group can dramatically alter a drug's affinity and selectivity for its target receptor or enzyme.[2][4] This is often achieved through a combination of steric and electronic effects.
-
Improved Binding Affinity: A strategically placed methyl group can enhance binding affinity by displacing water molecules from a hydrophobic pocket within the target's binding site.[1] This entropically favorable process can lead to a significant increase in potency. It has been suggested that a single methyl group fitting snugly into a hydrophobic pocket can boost potency by as much as 10-fold.[4][5]
-
Conformational Restriction: Methyl groups can act as conformational locks, restricting the rotational freedom of a molecule and pre-organizing it into a bioactive conformation that is more favorable for binding. This reduction in the entropic penalty of binding can lead to a substantial increase in affinity.[1]
-
Enhanced Selectivity: By introducing steric hindrance, a methyl group can prevent a drug from binding to off-target receptors that have a slightly different topography, thereby improving its selectivity and reducing the potential for side effects.[2]
Pharmacokinetic Optimization: Fine-Tuning ADME Properties
The journey of a drug through the body is as critical as its interaction with its target. Methylation is a powerful tool for optimizing a drug's ADME profile.[6]
-
Increased Lipophilicity and Permeability: The hydrophobic nature of the methyl group can increase a molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[1]
-
Blocking Metabolic "Soft Spots": Drug metabolism, primarily by cytochrome P450 enzymes in the liver, is a major route of drug clearance.[7] Introducing a methyl group at a metabolically labile position (a "soft spot") can sterically hinder enzymatic attack, thereby increasing the drug's metabolic stability and prolonging its half-life.[2]
-
Modulating Solubility: While increasing lipophilicity, methylation can also paradoxically improve aqueous solubility in some cases by disrupting crystal lattice packing in the solid state.[1]
Visualizing the Impact: The Lead Optimization Workflow
The strategic introduction of methyl groups is a key tactic in the iterative process of lead optimization. The following workflow illustrates how the evaluation of methylated analogs fits into a typical drug discovery campaign.
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. mercell.com [mercell.com]
- 3. scribd.com [scribd.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
Application Notes & Protocols: Enzymatic Resolution of Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure cyclobutane derivatives are pivotal structural motifs in medicinal chemistry, imparting unique three-dimensional conformations that can enhance biological activity and improve pharmacokinetic properties.[1][2] The inherent strain and defined stereochemistry of the cyclobutane ring make these compounds valuable as synthetic intermediates for natural products and as core components in drug candidates.[3][4][5] Enzymatic kinetic resolution has emerged as a highly efficient, selective, and environmentally benign strategy for accessing these chiral building blocks.[6] This guide provides an in-depth exploration of the principles, practical considerations, and detailed protocols for the lipase-catalyzed kinetic resolution of racemic cyclobutane derivatives.
The Strategic Importance of Chiral Cyclobutanes in Drug Discovery
The cyclobutane scaffold is increasingly utilized in drug design for several key reasons:
-
Conformational Restriction: The puckered four-membered ring locks flexible molecules into specific, biologically active conformations, which can lead to enhanced binding affinity with target proteins.[1][2]
-
Metabolic Stability: Introduction of a cyclobutane ring can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Novel Chemical Space: As a bioisostere for other groups like aromatic rings, the cyclobutane moiety allows for exploration of novel chemical space, improving properties like solubility and lipophilicity while maintaining biological activity.
Given that stereochemistry often dictates biological function, the ability to isolate single enantiomers is critical. Enzymatic resolution provides a robust platform for achieving this separation with high fidelity.
Core Principles of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the two enantiomers. For cyclobutane derivatives, hydrolases, and particularly lipases, are the most commonly employed enzymes due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[6][7]
The two primary strategies are:
-
Enantioselective Transesterification/Acylation: A racemic alcohol is acylated using an acyl donor. The enzyme selectively acylates one enantiomer, yielding an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration.
-
Enantioselective Hydrolysis: A racemic ester is hydrolyzed. The enzyme selectively cleaves the ester bond of one enantiomer, resulting in an enantioenriched alcohol and the unreacted, enantioenriched ester.
Caption: General principle of enzymatic kinetic resolution.
Causality in Protocol Design: Key Experimental Choices
The success of an enzymatic resolution hinges on the careful selection of reaction parameters. Understanding the reasoning behind these choices is critical for developing a robust and reproducible protocol.
-
Enzyme Selection: Lipases are workhorses for these resolutions.
-
Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435): Known for its broad substrate tolerance, high stability, and excellent enantioselectivity for a wide range of secondary alcohols.[8][9] It is often the first choice for screening.
-
Pseudomonas cepacia Lipase (PCL) and Pseudomonas fluorescens Lipase (PFL): These lipases can exhibit complementary or even opposite enantioselectivity compared to CAL-B, making them valuable alternatives if the initial screening is unsuccessful.[10]
-
-
Acyl Donor (for Acylation Reactions):
-
Vinyl Acetate: This is the most common and effective acyl donor.[8] The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This prevents the reverse reaction (alcoholysis), driving the equilibrium towards the acylated product and enabling higher conversions and enantiomeric excess (ee).
-
-
Solvent Choice: The solvent profoundly impacts enzyme activity and selectivity.
-
Non-polar, aprotic solvents (e.g., heptane, toluene, methyl tert-butyl ether (MTBE)): These are generally preferred as they maintain the essential layer of water around the enzyme required for activity without stripping it away. They tend to promote higher enantioselectivity.[11]
-
Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) can increase the reaction rate and process throughput, which is advantageous for large-scale production.[9]
-
-
Temperature Control:
-
Reactions are typically run between 30-50°C. Higher temperatures increase the reaction rate but can sometimes lead to a decrease in enantioselectivity (lower E-value) and enzyme denaturation over time. The optimal temperature represents a balance between reaction speed and selectivity.
-
-
Monitoring Reaction Progress: Kinetic resolutions are time-sensitive. The highest enantiomeric excess for both the unreacted starting material and the product is theoretically achieved at exactly 50% conversion. Over- or under-running the reaction will decrease the ee of one of the components. Therefore, regular monitoring via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction at the optimal point.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Acylation of a Racemic Cyclobutanol
This protocol describes a general procedure for the resolution of a racemic cyclobutanol using immobilized Candida antarctica Lipase B (Novozym 435) and vinyl acetate.
Caption: Experimental workflow for enzymatic acylation.
Materials:
-
Racemic cyclobutanol derivative (e.g., 1.0 g, 1.0 equiv)
-
Immobilized Candida antarctica Lipase B (Novozym 435) (50-100 mg per gram of substrate)
-
Vinyl acetate (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., MTBE or heptane, 10-20 mL per gram of substrate)
-
Celatom® or filter paper for filtration
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the racemic cyclobutanol and the anhydrous solvent. Stir until fully dissolved.
-
Add vinyl acetate to the solution.
-
Add Novozym 435 to the flask. The enzyme is supplied as beads and can be weighed and added directly.
-
Seal the flask and place it in a temperature-controlled shaker or oil bath set to 30-40°C.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 1-2 hours. Dilute the aliquot, filter off the enzyme, and analyze by GC or achiral HPLC to determine the conversion percentage (ratio of starting material to product).
-
Once the conversion approaches 50%, stop the reaction by filtering off the enzyme beads. The enzyme can be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and newly formed ester by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess (ee) of the purified alcohol and ester fractions using Chiral HPLC (see Section 5).
Protocol 2: Lipase-Catalyzed Hydrolysis of a Racemic Cyclobutane Ester
This protocol is suitable for resolving racemic esters to yield an enantioenriched alcohol and the unreacted ester.
Materials:
-
Racemic cyclobutane ester derivative (e.g., 1.0 g, 1.0 equiv)
-
Lipase (e.g., Pseudomonas cepacia Lipase, PCL) (50-100 mg per gram of substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
An organic co-solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile) if the substrate has poor water solubility.
-
Base for pH control (e.g., 0.1 M NaOH)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Add the racemic ester and phosphate buffer to a flask. If needed, add a minimal amount of co-solvent to aid solubility.
-
Adjust the pH to 7.0. Place a pH probe in the mixture to monitor the reaction, as the production of carboxylic acid will lower the pH.
-
Add the lipase to the mixture and stir vigorously at room temperature or slightly elevated (e.g., 30°C).
-
Monitor the reaction. The progress can be tracked by the consumption of base (using a pH-stat apparatus) or by taking aliquots and analyzing via GC/HPLC.
-
Maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH.
-
When the reaction reaches ~50% conversion, stop the reaction by extracting the mixture with an organic solvent like ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mixture of the resulting alcohol and unreacted ester by flash column chromatography.
-
Analyze the enantiomeric excess (ee) of both purified fractions using Chiral HPLC.
The Self-Validating System: Analysis of Enantiomeric Excess
A resolution protocol is only trustworthy if the outcome can be accurately measured. Chiral HPLC is the gold standard for determining the enantiomeric excess of the resolved products.[12][13]
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1-1.0 mg/mL) of the purified alcohol and ester fractions in the HPLC mobile phase or a compatible solvent. Also, prepare a sample of the initial racemic starting material as a reference.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for a wide range of chiral compounds, including cyclobutane derivatives.[14][15]
-
Method Development:
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection is common if the molecule contains a chromophore.[15] If not, a Refractive Index (RI) detector or derivatization with a UV-active agent may be necessary.
-
-
Data Interpretation:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the resolved samples.
-
The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100
-
Table 1: Example Data from a Successful Kinetic Resolution
| Compound Fraction | Conversion (%) | Retention Time (min) | Peak Area | Enantiomeric Excess (ee %) |
| Racemic Substrate | 0% | tR1 = 8.5, tR2 = 10.2 | 50:50 | 0% |
| Unreacted Substrate | 51% | tR1 = 8.5 (minor), tR2 = 10.2 (major) | 2:98 | >96% |
| Product Ester | 51% | tR1 = 12.1 (major), tR2 = 14.0 (minor) | 99:1 | >98% |
References
- Bell, E. L. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
- D'Errico, S. et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
- Wouters, J. et al.
- Sánchez, C. et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
- Forgó, P. & Fülöp, F. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Die Pharmazie. [Link]
- Lan, S. et al. Ruthenium-Catalyzed Diversified Kinetic Resolutions of Diaryl-Substituted Cyclobutenones via Asymmetric Transfer Hydrogenation.
- Lan, S. et al. Substrate scope of kinetic resolution of cyclobutenone.
- Bell, E. L. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Özdemirhan, D. et al. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines... European Journal of Chemistry. [Link]
- de Miranda, A. S. et al. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols... Journal of the Brazilian Chemical Society. [Link]
- Humphrey, C. E. et al. Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society. [Link]
- Rapp, T. et al. Reductive enzymatic dynamic kinetic resolution affording 843 mM... Microbial Cell Factories. [Link]
- de Souza, R. O. M. A. et al.
- de Koning, C. B. et al.
- ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally...
- de Souza, R. O. M. A. et al. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- Renata, H. et al. Enzymatic Construction of Highly Strained Carbocycles.
- Wikipedia. Chiral analysis. Wikipedia. [Link]
- Lee-Ruff, E. The application of cyclobutane derivatives in organic synthesis.
- Szymański, M. J. et al. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols... Molecules. [Link]
- Castro, D. et al. An overview of analytical methods for enantiomeric determination of chiral pollutants... Semantic Scholar. [Link]
- Encyclopedia of Pharmaceutical Technology.
- Gotor, V. et al. A two-step enzymatic resolution process for large-scale production of (S)- and (R)
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uma.es [uma.es]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Materials: Advanced Analytical Protocols in Polymer Science and Development
Introduction: The Molecular Blueprint of Modern Materials
In the landscape of modern technology, polymers are foundational pillars, enabling innovations from biocompatible medical devices to lightweight aerospace components.[1][2] The macroscopic properties of these materials—be it the flexibility of a smartphone screen or the resilience of a vehicle bumper—are dictated by their microscopic architecture.[3] Understanding and engineering these properties requires a deep dive into their molecular structure, weight, and thermal behavior. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key analytical techniques that unlock the potential of polymer science. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and insightful approach to polymer characterization.
The journey from a monomer to a high-performance polymer is a complex one, influenced by factors like molecular weight distribution, crystallinity, and the presence of additives.[4] Consequently, a multi-faceted analytical approach is not just recommended, but essential for comprehensive understanding and quality control.[5] This document will detail the core techniques in thermal analysis, spectroscopy, microscopy, and mechanical testing, providing both the "how" and the "why" to empower innovation in materials science.
Section 1: Thermal Analysis – Unveiling Thermal Transitions and Stability
Thermal analysis techniques are indispensable for probing the thermal properties of polymers, which are critical for predicting their processing behavior and end-use performance.[6][7] These methods measure changes in a material's physical properties as a function of temperature.[8]
Differential Scanning Calorimetry (DSC)
Core Principle: DSC measures the difference in heat flow between a polymer sample and a reference as they are subjected to a controlled temperature program.[9] This allows for the determination of key thermal transitions.[10]
Applications in Polymer Development:
-
Glass Transition Temperature (Tg): Identifying the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is crucial for determining the operational temperature range of a material.
-
Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, DSC can quantify the heat absorbed during melting, which is proportional to the degree of crystallinity.[11] Crystallinity significantly impacts mechanical properties like stiffness and tensile strength.[11]
-
Curing Reactions: In thermosetting polymers, DSC can monitor the heat released during curing, providing insights into reaction kinetics and the degree of cure.[7]
Protocol: Determining Glass Transition and Melting Point via DSC (ASTM D3418)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. This step removes the thermal history of the material.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The glass transition, crystallization, and melting events are analyzed from this scan.
-
-
Data Analysis: Determine the Tg as the midpoint of the step change in the heat flow curve. The Tm is identified as the peak of the melting endotherm.
Thermogravimetric Analysis (TGA)
Core Principle: TGA measures the change in mass of a sample as it is heated over time.[8] This technique is vital for assessing the thermal stability and composition of polymers.[12]
Applications in Polymer Development:
-
Thermal Stability and Degradation: TGA identifies the temperature at which a polymer begins to decompose, a critical parameter for materials intended for high-temperature applications.[13]
-
Compositional Analysis: TGA can quantify the percentage of volatile components, polymer, and inorganic fillers (like carbon black or glass fibers) in a composite material.[8]
-
Moisture Content: The initial weight loss in a TGA scan often corresponds to the evaporation of absorbed moisture.
Protocol: Compositional Analysis of a Filled Polymer via TGA (ASTM E1131)
-
Sample Preparation: Place 10-20 mg of the polymer composite into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 20°C/min) under an inert atmosphere (e.g., nitrogen). This will cause the polymer to decompose.
-
At the final temperature, switch the purge gas to an oxidizing atmosphere (e.g., air or oxygen) to burn off any carbonaceous residue.
-
-
Data Analysis: The initial weight loss can be attributed to volatiles. The major weight loss in the inert atmosphere corresponds to the polymer matrix. The remaining weight after the switch to an oxidizing atmosphere represents the inorganic filler content.
Section 2: Spectroscopic Analysis – Identifying the Chemical Fingerprint
Spectroscopic techniques probe the interaction of electromagnetic radiation with a material to provide information about its chemical structure and composition.[14]
Fourier Transform Infrared (FTIR) Spectroscopy
Core Principle: FTIR spectroscopy measures the absorption of infrared radiation by a material's molecular bonds.[10] Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that can be used to identify the polymer and its functional groups.[5][15]
Applications in Polymer Development:
-
Polymer Identification: The FTIR spectrum of an unknown polymer can be compared to spectral libraries for rapid identification.[10]
-
Additive Analysis: FTIR can detect the presence of additives like plasticizers, antioxidants, and fillers.[5]
-
Degradation Studies: The formation of new functional groups, such as carbonyls due to oxidation, can be monitored to assess polymer degradation.
Raman Spectroscopy
Core Principle: Raman spectroscopy involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light.[16] The frequency shifts in the scattered light correspond to the vibrational modes of the molecules, providing complementary information to FTIR.[17]
Applications in Polymer Development:
-
Analysis of Non-Polar Bonds: Raman is particularly sensitive to non-polar bonds (e.g., carbon-carbon backbones) that are weak absorbers in FTIR.[18]
-
Crystallinity and Orientation: Changes in the intensity and position of Raman bands can provide information about the degree of crystallinity and molecular orientation in a polymer.[18]
-
Micro-spectroscopy: When coupled with a microscope, Raman can provide chemical maps of a sample with high spatial resolution (down to 1 µm), making it ideal for analyzing polymer blends and composites.[18]
Protocol: Identification of a Polymer Film using Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. Ensure the surface of the polymer film is clean.
-
Instrument Setup: Place the polymer film directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the resulting spectrum to a reference library of polymer spectra to identify the material.
Section 3: Microscopic Evaluation – Visualizing Surface and Structure
Microscopy techniques provide high-resolution images of a material's surface topography and internal structure.[19][20]
Scanning Electron Microscopy (SEM)
Core Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and a large depth of field.[21] The interaction of the electron beam with the sample produces various signals that provide information on surface morphology and composition.[22]
Applications in Polymer Development:
-
Surface Morphology: SEM is used to examine the surface texture, porosity, and defects of polymers.
-
Fracture Analysis: By examining the fracture surface of a failed polymer component, SEM can help determine the cause of failure (e.g., brittle vs. ductile fracture).
-
Dispersion of Fillers: In composite materials, SEM can be used to assess the dispersion of filler particles within the polymer matrix.
Atomic Force Microscopy (AFM)
Core Principle: AFM uses a sharp probe to scan the surface of a sample, creating a three-dimensional topographic map with nanoscale resolution.[22][23] Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid.[22]
Applications in Polymer Development:
-
Nanoscale Surface Roughness: AFM can quantify surface roughness at the nanometer level, which is important for applications like thin films and coatings.[24]
-
Phase Imaging: AFM can map variations in material properties, such as adhesion and stiffness, allowing for the visualization of different phases in polymer blends and composites.
-
Mechanical Properties at the Nanoscale: Specialized AFM modes can be used to measure local mechanical properties like modulus and hardness.
Protocol: Imaging the Surface of a Polymer Film with SEM
-
Sample Preparation: Cut a small piece of the polymer film and mount it on an aluminum SEM stub using conductive adhesive. To prevent charging effects in non-conductive polymers, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.
-
Instrument Setup: Place the stub into the SEM chamber and evacuate to a high vacuum.
-
Imaging: Apply an accelerating voltage and scan the electron beam across the sample surface. Adjust the magnification, focus, and brightness/contrast to obtain a clear image.
Section 4: Mechanical Testing – Quantifying Performance Under Stress
Mechanical testing is crucial for determining how a polymer will behave under various types of applied force, providing essential data for engineering design and quality control.[25][26]
Tensile Testing
Core Principle: A polymer specimen is pulled apart at a constant rate until it breaks.[27] The force and displacement are continuously measured to generate a stress-strain curve.[25]
Applications in Polymer Development:
-
Tensile Strength and Elongation: This test determines the maximum stress a material can withstand before failing (tensile strength) and how much it can stretch before breaking (elongation at break).[28]
-
Young's Modulus: The initial linear portion of the stress-strain curve is used to calculate the Young's modulus, a measure of the material's stiffness.[26]
Flexural Testing
Core Principle: A rectangular polymer specimen is placed on two supports and a load is applied to its center.[29] This three-point bending test is used to determine the material's flexural strength and modulus.[25]
Applications in Polymer Development:
-
Flexural Strength: This is the maximum stress the material can withstand in a bending mode before it yields.
-
Flexural Modulus: This is a measure of the material's stiffness in bending.
Impact Testing (Izod/Charpy)
Core Principle: A pendulum strikes a notched specimen, and the energy absorbed to fracture the specimen is measured.[27] This provides a measure of the material's toughness or resistance to sudden impact.[30]
Applications in Polymer Development:
-
Impact Resistance: This is a critical property for materials used in applications where they may be subjected to sudden shocks or impacts, such as in automotive parts or protective gear.
Protocol: Tensile Testing of a Rigid Plastic (ASTM D638)
-
Sample Preparation: Machine or injection mold dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[28]
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the specimen to accurately measure strain.
-
Testing: Apply a tensile load at a constant crosshead speed until the specimen fractures.[27]
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.
Data Presentation
Table 1: Typical Thermal Properties of Common Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (°C) |
| Polyethylene (PE) | -120 | 115-135 | >350 |
| Polypropylene (PP) | -10 | 160-170 | >350 |
| Polystyrene (PS) | 100 | N/A (Amorphous) | >300 |
| Polyvinyl Chloride (PVC) | 80 | N/A (Amorphous) | >200 |
| Polyethylene Terephthalate (PET) | 75 | 250-260 | >350 |
| Polycarbonate (PC) | 150 | N/A (Amorphous) | >400 |
Table 2: Key Mechanical Properties of Selected Polymers
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Impact Strength (Izod, J/m) |
| High-Density Polyethylene (HDPE) | 20-40 | 10-1200 | 0.4-1.5 | 20-200 |
| Polypropylene (PP) | 30-40 | 100-600 | 1.0-1.5 | 20-100 |
| Polystyrene (PS) | 30-50 | 1-4 | 2.5-3.5 | 10-25 |
| Polycarbonate (PC) | 60-70 | 100-150 | 2.0-2.4 | 600-900 |
| Acrylonitrile Butadiene Styrene (ABS) | 40-50 | 10-50 | 2.0-2.5 | 150-400 |
Visualizations
Caption: Integrated workflow for polymer development.
Caption: Key structure-property relationships in polymers.
References
- ResolveMass Laboratories Inc. (2025). Polymer Analysis/Characterization. ResolveMass Laboratories Inc.
- iPolytech. (n.d.). Mechanical Testing of Polymers (Tensile, Impact, Creep).
- Polyanalytik. (n.d.). Comprehensive Polymer Characterization for Quality Control and Enhanced Performance.
- Intertek. (n.d.). ASTM Testing for Plastics and Polymers.
- AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
- PRISM Research Institute. (n.d.). Mechanical Testing.
- MDPI. (2022). Recent Advances in Polymer Science and Fabrication Processes for Enhanced Microfluidic Applications: An Overview.
- Taylor & Francis Online. (n.d.). Polymer Analysis and Characterization by FTIR, FTIR-Microscopy, Raman Spectroscopy and Chemometrics.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- Bruker. (2025). Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses.
- Patsnap. (2025). Raman Spectroscopy vs FTIR: Advantages in Polymer Study.
- Advanced EMC Technologies. (2017). ASTM Testing of Plastics: Defining Test Procedures – Part 1.
- Infinita Lab. (2026). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing.
- ADMET. (n.d.). Polymer Testing.
- Scribd. (n.d.). XRD, SEM, TEM, and AFM Overview.
- Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing.
- Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
- Nanosurf. (2024). Choosing the Right Nanoscale Imaging Technique: A Comparative Analysis of Atomic Force Microscopy and Electron Microscopy.
- PubMed Central. (2021). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review.
- Slideshare. (n.d.). SEM,TEM & AFM.
- MDPI. (2022). A Review of the Application of Synthetic and Natural Polymers as Construction and Building Materials for Achieving Sustainable Construction.
- Prezi. (2021). Differences between SEM, TEM, and AFM.
- Nanoscience Instruments. (2025). How To Prepare Polymer Samples For Atomic Force Microscopy — Techniques.
- Atlantis Press. (n.d.). Polymer Materials in Daily Life: Classification, Applications, and Future Prospects.
- Polymerupdate Academy. (2023). Understanding The Mechanical Properties of Polymers - Polymer Testing.
- FILAB. (n.d.). ISO 10993-13 testing: characterization of polymers medical devices.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC.
- AZoM. (2013). Raman Characterization of Polymers in Industrial Applications.
- AZoM. (2021). How to Measure the Mechanical Properties of Polymers.
- Cambridge Polymer Group. (n.d.). Testing Services to broad selection of ASTM and ISO Standards.
- Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets.
- Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- Fiveable. (n.d.). Surface Microscopy Methods: STM, AFM, and SEM - Surface Science Unit 7.
- LCGC International. (n.d.). Application Notes: Polymers.
- Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra.
- Infinita Lab. (2025). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials.
- YouTube. (2021). Lecture 06 Testing of Plastics Tensile, Flexural, Impact.
- Milestone. (n.d.). Sample Preparation for Polymers in Testing Lab.
- Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS.
- JEOL Ltd. (n.d.). Plastic/Polymer | Applications note.
- ZwickRoell. (n.d.). ISO standards: overview for metals, plastics, composites & the medical industry.
- Infinita Lab. (n.d.). A Guide to Moisture Content Testing with ISO 15512.
- YouTube. (2023). Lecture 37 - Polymer testing-02 (Standardization, Sample preparation).
- MTS Systems. (n.d.). ISO Test Standards.
- Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
Sources
- 1. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Plastic/Polymer | Applications note | JEOL Ltd. [jeol.com]
- 4. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 5. azom.com [azom.com]
- 6. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 7. mt.com [mt.com]
- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 9. infinitalab.com [infinitalab.com]
- 10. measurlabs.com [measurlabs.com]
- 11. selectscience.net [selectscience.net]
- 12. Characterization of Polymers using TGA Application Note | PerkinElmer [perkinelmer.com]
- 13. jchemrev.com [jchemrev.com]
- 14. tandfonline.com [tandfonline.com]
- 15. s-a-s.org [s-a-s.org]
- 16. m.youtube.com [m.youtube.com]
- 17. azom.com [azom.com]
- 18. Raman Spectroscopy vs FTIR: Advantages in Polymer Study [eureka.patsnap.com]
- 19. scribd.com [scribd.com]
- 20. SEM,TEM & AFM | PDF [slideshare.net]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. nanosurf.com [nanosurf.com]
- 23. fiveable.me [fiveable.me]
- 24. How To Prepare Polymer Samples For Atomic Force Microscopy — Techniques [eureka.patsnap.com]
- 25. prism.tus.ie [prism.tus.ie]
- 26. m.youtube.com [m.youtube.com]
- 27. advanced-emc.com [advanced-emc.com]
- 28. wrapfilmtest.com [wrapfilmtest.com]
- 29. youtube.com [youtube.com]
- 30. Mechanical Testing of Polymers (Tensile, Impact, Creep) | iPolytech [ipolytech.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Welcome to the dedicated technical support guide for the purification of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS 1408075-48-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. As a key building block in medicinal chemistry and organic synthesis, achieving high purity of this compound is critical for reproducible downstream applications.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of cis-isomer impurity in the final product.
Root Cause Analysis: The primary challenge in the purification of this compound is the removal of the corresponding cis-isomer. Stereoisomers often exhibit very similar physical and chemical properties, making their separation by standard techniques difficult.[1] The formation of the cis-isomer can occur during the synthesis, particularly in reduction steps of a ketone precursor. For instance, reduction of Methyl 3-oxo-1-methylcyclobutanecarboxylate with sodium borohydride can lead to a mixture of cis and trans isomers.[2]
Solution Pathway:
-
Analytical Confirmation:
-
Utilize Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to resolve and quantify the cis and trans isomers. Due to their similar properties, a high-resolution column and optimized method are often necessary.[3]
-
Proton and Carbon NMR spectroscopy can also be used to distinguish between the isomers based on differences in chemical shifts and coupling constants arising from their distinct spatial arrangements.
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for separating cis and trans isomers on a laboratory scale.[4][5]
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The trans-isomer is generally expected to be slightly less polar than the cis-isomer due to intramolecular hydrogen bonding being less favorable, and thus should elute first.
-
-
Preparative HPLC: For higher purity requirements and smaller scales, preparative HPLC with a suitable column (e.g., silica or a specialized phase) can provide excellent separation.[6]
-
DOT Diagram: Decision-Making Flowchart for Isomer Separation
Caption: Decision workflow for separating cis and trans isomers.
Issue 2: Low yield after column chromatography.
Root Cause Analysis: Low recovery can be attributed to several factors including irreversible adsorption of the product onto the silica gel, decomposition on the stationary phase, or improper fraction collection. The hydroxyl and ester functionalities can interact strongly with the acidic silica surface.
Solution Pathway:
-
Deactivation of Silica Gel:
-
Treating the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% in the eluent), can neutralize acidic sites and reduce tailing and irreversible adsorption.
-
-
Optimization of Solvent Polarity:
-
If the product is not eluting, the solvent system may be too non-polar. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
-
Conversely, if the product elutes too quickly with the solvent front, the mobile phase is too polar.
-
-
Careful Fraction Monitoring:
-
Use Thin Layer Chromatography (TLC) to analyze fractions before combining them. This prevents the pooling of impure fractions, which might otherwise necessitate re-purification and lead to further losses.[5]
-
Issue 3: Incomplete removal of solvent from the final product.
Root Cause Analysis: High-boiling point solvents used during the reaction or purification (e.g., DMF, toluene) can be difficult to remove completely under standard rotary evaporation conditions.
Solution Pathway:
-
High-Vacuum Drying: Utilize a high-vacuum pump (e.g., a diffusion or turbomolecular pump) to remove residual high-boiling solvents. Gentle heating can be applied, but care must be taken to avoid product decomposition.
-
Solvent Titration/Azeotropic Removal:
-
Dissolve the product in a small amount of a low-boiling point solvent in which it is soluble (e.g., dichloromethane or diethyl ether).
-
Co-evaporate this mixture on a rotary evaporator. The lower boiling solvent can help to azeotropically remove the higher boiling one. Repeat this process several times.
-
-
Lyophilization (Freeze-Drying): If the product is soluble in a solvent that can be frozen (e.g., water, dioxane), lyophilization can be an effective, albeit slower, method for removing residual solvents without heating.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: It is recommended to store the compound in a tightly sealed container in a dry and cool place, such as a refrigerator or at room temperature. Protecting it from moisture is important to prevent hydrolysis of the ester group.
Q2: Are there alternative purification methods to column chromatography? A: While column chromatography is the most common, other techniques can be employed depending on the scale and specific impurities.
-
Fractional Distillation under Reduced Pressure: If the boiling points of the isomers and impurities are sufficiently different, vacuum distillation can be a viable option for larger quantities.[3]
-
Crystallization: If a suitable solvent system can be found where the trans-isomer has significantly lower solubility than the cis-isomer at a given temperature, fractional crystallization could be an effective and scalable purification method.
Q3: How can I confirm the stereochemistry of the final product? A: The most definitive methods for confirming the trans stereochemistry are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1D proton and carbon NMR, as well as 2D experiments (e.g., NOESY), can reveal through-space interactions and coupling constants that are characteristic of the trans configuration.
-
X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure.
Q4: What are the common synthetic routes that lead to this compound, and how do they affect purification? A: A frequently cited synthesis involves the stereoselective reduction of a ketone precursor, followed by a Mitsunobu reaction for configuration inversion.[7] Another approach is the alkylation of a cyclobutane carboxylate precursor.[7] The choice of synthesis route dictates the likely impurities. For instance, a Mitsunobu reaction may leave behind triphenylphosphine oxide, which needs to be removed during purification, often via column chromatography.
III. Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or continuous gradient. A common starting gradient might be from 0% to 30% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the desired product and to assess their purity.[4]
-
-
Solvent Removal:
-
Combine the fractions containing the pure trans-isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]
-
Table 1: Example Column Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[4] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (0-30%) | Allows for the separation of compounds with different polarities. |
| Loading Method | Dry loading | Often provides better resolution than wet loading for less soluble compounds. |
| Monitoring | TLC with UV visualization and/or staining | Enables tracking of the product and impurities during elution.[4] |
DOT Diagram: General Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification via column chromatography.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis. Retrieved from
-
BenchChem. (n.d.). This compound. Retrieved from
-
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
The Royal Society of Chemistry. (2013). Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. Retrieved from
-
Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. Retrieved from
-
Sigma-Aldrich. (n.d.). trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate. Retrieved from
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield for Cyclobutane Synthesis Reactions
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of cyclobutane rings. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the intricacies of these powerful, yet often challenging, reactions.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in [2+2] photocycloaddition reactions are a frequent issue.[1] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
-
Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate.[1] For instance, enones are commonly used as they are more easily photoexcited than isolated olefins.[2] The light source must be powerful enough to promote the reaction efficiently.
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction progress using techniques like TLC or GC-MS.[1] Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions, while overly concentrated solutions can lead to polymerization or other side reactions.
-
Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction.[1] Ensure your solvent is properly degassed. Side reactions like the cis-trans isomerization of the alkene can also compete with the cycloaddition.[1]
-
Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently.[1] For less reactive substrates, consider using a photosensitizer.
-
Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used to populate the triplet excited state of the olefin.[1][3]
Q2: How can I improve the diastereoselectivity of my cyclobutane synthesis?
A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by a combination of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[4][5] In some cases, a change in solvent can even lead to a reversal of selectivity. Experimenting with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water) is recommended.
-
Catalysis: The use of chiral catalysts, such as those based on rhodium, cobalt, nickel, or gold, can provide excellent stereocontrol.[6][7][8] Chiral ligands can be employed to induce high levels of enantioselectivity and diastereoselectivity.[1]
-
Temperature: Reaction temperature can impact the selectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.[1]
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition.[1] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.
Q3: My thermal [2+2] cycloaddition is not working. What are some key considerations?
A3: While photochemical [2+2] cycloadditions are common, thermal variants are also powerful but have specific requirements.
-
Substrate Choice: Thermal [2+2] cycloadditions are particularly effective for specific classes of compounds like ketenes, allenes, and certain fluorinated alkenes.[9][10][11][12][13] The reaction of a ketene with an alkene is a classic example of a thermally allowed [2+2] cycloaddition.[13]
-
Reaction Conditions: These reactions are often carried out at elevated temperatures and sometimes under pressure.[9][10] The use of free-radical inhibitors can be beneficial in some cases to prevent polymerization.[9][10]
-
Mechanism: Unlike many photochemical cycloadditions that can proceed through a diradical intermediate, thermal [2+2] cycloadditions of ketenes are thought to occur via a concerted, antarafacial pathway.[12][14] Understanding the mechanism can help in predicting stereochemical outcomes.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues in cyclobutane synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in cyclobutane synthesis. The following workflow can help diagnose and solve the issue.
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Detailed Troubleshooting Steps for Low Yield:
-
Verify Light Source (for Photocycloadditions):
-
Causality: The substrate must absorb light at the wavelength emitted by your lamp to reach an excited state. If there is a mismatch, the reaction will not initiate.[1]
-
Action: Check the UV-Vis spectrum of your starting material and compare it to the lamp's emission spectrum. Ensure the lamp is functioning correctly and its output has not diminished over time.
-
-
Optimize Reaction Conditions:
-
Causality: Reaction kinetics are sensitive to concentration and time. Dilute solutions can slow down bimolecular reactions, while insufficient time prevents the reaction from reaching completion.[1]
-
Action: Systematically vary the concentration of your reactants. Set up parallel reactions and monitor them at different time points using TLC or GC to determine the optimal reaction time.
-
-
Eliminate Quenchers:
-
Causality: Molecular oxygen is a triplet-state quencher and can inhibit photochemical reactions that proceed through this state.[1]
-
Action: Degas your solvent thoroughly before use by bubbling an inert gas (N₂ or Ar) through it or by using freeze-pump-thaw cycles. Maintain an inert atmosphere over the reaction mixture.
-
-
Consider a Photosensitizer:
-
Causality: If direct excitation of the substrate is inefficient, a photosensitizer can absorb the light and transfer the energy to your reactant, populating the reactive triplet state.[1][3]
-
Action: For substrates that are poor chromophores, add a photosensitizer such as acetone or benzophenone to the reaction mixture.
-
-
Evaluate Substrate Reactivity:
-
Causality: The electronic properties of the reacting alkenes play a significant role. For many [2+2] cycloadditions, having one electron-rich and one electron-poor alkene enhances reactivity.[1]
-
Action: If your substrates are electronically mismatched, consider modifying them to alter their electronic properties. For thermal reactions, highly reactive species like ketenes or strained alkenes are often required.[9][10]
-
Problem 2: Poor Regio- or Diastereoselectivity
The formation of multiple isomers can complicate purification and reduce the yield of the desired product.
Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.
Detailed Troubleshooting Steps for Poor Selectivity:
-
Solvent Screening:
-
Causality: The polarity of the solvent can influence the stability of the transition state or any intermediates, thereby affecting the stereochemical outcome.[5][15][16][17][18] For instance, in some intramolecular photocycloadditions, protic solvents can disrupt internal hydrogen bonds that direct the stereoselectivity in aprotic media.[5]
-
Action: Run the reaction in a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
-
Temperature Modification:
-
Causality: The activation energy barriers for the formation of different diastereomers may be slightly different. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, often leading to higher selectivity.[1]
-
Action: Perform the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalysis and Chiral Ligands:
-
Causality: A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other.[6][7][19]
-
Action: Explore the literature for catalytic systems known to be effective for your class of substrates. Common examples include catalysts based on Rh, Co, and other transition metals with chiral phosphine or diamine ligands.[8][20]
-
-
Chiral Auxiliaries:
-
Causality: A chiral auxiliary is a chiral group that is temporarily attached to one of the starting materials. Its steric bulk directs the approach of the other reactant, controlling the stereochemistry of the cycloaddition.[1]
-
Action: Covalently attach a well-established chiral auxiliary (e.g., an Evans oxazolidinone) to your substrate. After the reaction, the auxiliary can be removed to yield the desired product.
-
Problem 3: Product Decomposition
Cyclobutanes are strained molecules and can be prone to decomposition under certain conditions.
-
Cause: Strain-induced ring-opening.
-
Explanation: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, especially under harsh conditions like high temperatures or the presence of strong acids or bases.[19]
-
Solution: Use mild workup and purification conditions. Avoid high temperatures during solvent removal and consider using chromatography at room temperature or below. Neutralize the reaction mixture carefully if acidic or basic reagents were used.
-
-
Cause: Photochemical degradation.
-
Explanation: If the product itself contains a chromophore, it may be susceptible to further photochemical reactions upon prolonged exposure to the light source.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Protect the product from light during workup and storage by wrapping the flask in aluminum foil.
-
Experimental Protocols
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition
This protocol is a general procedure for the heterodimerization of enones using a ruthenium(II) photocatalyst.[21]
-
Reaction Setup: In a reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)₃Cl₂ (1-2 mol%).
-
Solvent: Add a suitable solvent (e.g., acetonitrile, acetone) that has been degassed to remove oxygen.[1]
-
Irradiation: Place the reaction vessel in proximity to a visible light source (e.g., a blue LED lamp).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Protocol 2: Thermal [2+2] Cycloaddition of an in situ Generated Keteniminium Salt
This protocol describes a one-step approach to borylated cyclobutanes.[22]
-
Reactant Preparation: To a solution of a carboxylic acid amide (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., triflic anhydride) at a low temperature (e.g., -78 °C) to generate the keteniminium salt in situ.
-
Cycloaddition: Add the vinyl boronate (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Quantitative Data Summary
Table 1: Effect of Solvent on Diastereoselectivity
The following table illustrates how solvent choice can dramatically impact the diastereomeric ratio (d.r.) in [2+2] photocycloadditions.
| Entry | Substrate | Solvent | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2'-Hydroxyenone | Benzene (aprotic) | >95:5 | [5] |
| 2 | 2'-Hydroxyenone | Methanol (protic) | 10:90 | [5] |
| 3 | Enone + Olefin | CCl₄ (non-polar) | Varies | [17] |
| 4 | Enone + Olefin | CH₃CN (polar) | Varies (often higher rate) | [17] |
Data is illustrative and specific outcomes are substrate-dependent.
Table 2: Comparison of Catalysts for Enantioselective [2+2] Cycloadditions
This table provides a comparison of different transition metal catalysts used in enantioselective cyclobutane and cyclobutene synthesis.
| Catalyst Type | Typical Substrates | Achieved ee (%) | Reference |
| Cobalt-based | Alkynes + Alkenyl derivatives | 86-97 | [7] |
| Rhodium-based | Alkylidenecyclopropanes + Quinazolinones | up to >99 | [20] |
| Titanium-based | Ketene thioacetals + Enamides | >98 | [19] |
ee = enantiomeric excess. Performance is highly dependent on the specific ligand and substrate used.
References
- Siri, O., & Piras, P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15589. [Link]
- Process for the recovery and purification of cyclobutanone. (1999).
- Ugrinov, A., & Tsvetkov, A. (2011). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic letters, 13(16), 4240–4243. [Link]
- Reinhoudt, D. N., Verboom, W., & Geevers, J. (1981). Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry, 46(2), 424–434. [Link]
- Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]
- Synthesis And Optimization of Cyclobutanone. (2025). Liskon Biological. [Link]
- Ali, A., & Ibrahim, P. N. (2009). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 113(23), 8036–8043. [Link]
- Wang, Y., et al. (2022). Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters. Organic Letters, 24(42), 7833–7838. [Link]
- Sarpong, R., & Tantillo, D. J. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(40), 11918-11928. [Link]
- Jorgensen, W. L., & Lim, D. (1996). SCRF/Monte Carlo Study of Solvent Effects on a Polar [2+2] Cycloaddition. The Journal of Physical Chemistry, 100(25), 10545–10549. [Link]
- Roberts, J. D. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. CaltechAUTHORS. [Link]
- Lee-Ruff, E. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(2), 827–856. [Link]
- Cossio, F. P., et al. (1995). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society, 117(49), 12306–12313. [Link]
- Chen, J., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(10), 2735-2740. [Link]
- Tambar, U. K., & Joshi-Pangu, A. (2012). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 134(11), 5052–5055. [Link]
- Forsythe, J. S., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(10), 1269–1275. [Link]
- Kim, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
- 29 Cyclobutane Synthesis. (n.d.). Scribd. [Link]
- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025).
- Prysiazhniuk, K., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15(7), 2533-2538. [Link]
- Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]
- O’Hara, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2545–2560. [Link]
- Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]
- O'Hara, F. (2013).
- Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]
- Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures. [Link]
- Thermal [2+2] cycloaddition reactions. (2019, January 22). YouTube. [Link]
- 2+2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022, March 5). YouTube. [Link]
- Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. (2025, September 5). YouTube. [Link]
- Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Cyclobutane Derivatives from Thermal Cycloaddition Reactions [authors.library.caltech.edu]
- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. datapdf.com [datapdf.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclobutane synthesis [organic-chemistry.org]
- 22. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl Cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of methyl cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to methyl cyclobutanecarboxylate?
A1: The most prevalent methods include the malonic ester synthesis of cyclobutanecarboxylic acid followed by Fischer esterification, the Dieckmann condensation of a suitable adipate ester, and the hydrolysis of cyclobutanecarbonitrile followed by esterification. Each route has its advantages and potential pitfalls, which are discussed in detail in this guide.
Q2: I see an unexpected higher-boiling fraction in my distillation. What is it likely to be?
A2: If you are following the malonic ester synthesis route, this is very likely the byproduct ethyl pentane-1,1,5,5-tetracarboxylate. This guide provides a detailed protocol for its removal.
Q3: My Dieckmann condensation is giving a low yield. What are the possible reasons?
A3: Low yields in Dieckmann condensations for cyclobutane ring formation can be due to several factors, including dimerization, the reverse reaction, or inappropriate base selection. Our troubleshooting section on the Dieckmann condensation addresses these issues.
Q4: How can I confirm the purity of my methyl cyclobutanecarboxylate?
A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. GC-MS will help identify and quantify volatile impurities, while NMR provides detailed structural information.
Troubleshooting Guides for Common Synthetic Routes
Malonic Ester Synthesis of Cyclobutanecarboxylic Acid and Subsequent Esterification
This classical approach involves the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation to cyclobutanecarboxylic acid, and finally esterification to the methyl ester.
| Byproduct | Formation Mechanism | Mitigation and Removal |
| Ethyl pentane-1,1,5,5-tetracarboxylate | Reaction of two molecules of the malonate enolate with one molecule of 1,3-dibromopropane. | Use of a high excess of the dihalide is not practical. The primary method of removal is steam distillation after the initial reaction. The desired diethyl cyclobutane-1,1-dicarboxylate is volatile with steam, while the tetraester byproduct is not.[1] |
| Unreacted Diethyl Malonate | Incomplete reaction. | Can be removed during the steam distillation step. |
| Polymeric Materials | Side reactions of the enolate. | Ensure slow addition of the base and maintain a consistent reaction temperature. |
| Cyclobutanecarboxylic Acid | Incomplete esterification. | Drive the esterification equilibrium towards the product by using a large excess of methanol and an effective acid catalyst. Purify the final product by distillation. |
graph MalonicEsterTroubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Crude Product Analysis\n(GC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighBoiling [label="High-Boiling Impurity\n(>250 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnreactedSM [label="Presence of\nDiethyl Malonate", fillcolor="#FBBC05", fontcolor="#202124"]; AcidImpurity [label="Presence of\nCyclobutanecarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Pure Methyl\nCyclobutanecarboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> HighBoiling [label=" High MW peak\nin MS"]; Start -> UnreactedSM [label=" Characteristic peaks\nin NMR/GC"]; Start -> AcidImpurity [label=" Broad OH peak in IR\nAcidic wash pH"]; Start -> PureProduct [label=" Clean spectra"];
HighBoiling -> SteamDistill [label="Solution"]; SteamDistill [label="Perform Steam Distillation\nof Diethyl Cyclobutane-\n1,1-dicarboxylate", shape=ellipse]; UnreactedSM -> SteamDistill;
AcidImpurity -> Esterification [label="Solution"]; Esterification [label="Re-run Esterification with\nexcess Methanol or Purify\nby Distillation", shape=ellipse]; }
Caption: Troubleshooting workflow for malonic ester synthesis.
-
After the initial reaction to form diethyl cyclobutane-1,1-dicarboxylate and subsequent workup, assemble a steam distillation apparatus.
-
Add the crude product to the distillation flask.
-
Introduce steam into the flask. The desired diethyl cyclobutane-1,1-dicarboxylate will co-distill with the water.[1]
-
The higher-boiling ethyl pentane-1,1,5,5-tetracarboxylate will remain in the distillation flask.[1]
-
Collect the distillate, separate the organic layer, and proceed with hydrolysis, decarboxylation, and esterification.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, such as diethyl adipate, to form a β-keto ester. For methyl cyclobutanecarboxylate synthesis, a substituted glutarate ester would be the starting material.
| Byproduct | Formation Mechanism | Mitigation and Removal |
| Dimeric Products | Intermolecular Claisen condensation between two diester molecules. | This is more prevalent in the formation of larger rings. For cyclobutane rings, it can be minimized by using high dilution conditions to favor the intramolecular reaction.[2] |
| Starting Diester | Incomplete reaction or reverse Dieckmann condensation. | The reverse reaction can occur if the resulting β-keto ester does not have an enolizable proton. Ensure the reaction goes to completion by using a sufficiently strong base (e.g., sodium ethoxide) and allowing adequate reaction time. |
| Transesterification Products | The alkoxide base does not match the alcohol of the ester. | Always use an alkoxide base that corresponds to the ester's alcohol (e.g., sodium methoxide for methyl esters) to prevent transesterification. |
graph DieckmannTroubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Crude Product Analysis\n(GC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="High Molecular Weight\nByproduct Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unreacted [label="Significant Amount of\nStarting Diester", fillcolor="#FBBC05", fontcolor="#202124"]; Transester [label="Mixed Esters\nDetected", fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Desired β-Keto Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dimer; Start -> Unreacted; Start -> Transester; Start -> PureProduct;
Dimer -> HighDilution [label="Solution"]; HighDilution [label="Repeat Reaction under\nHigh Dilution Conditions", shape=ellipse]; Unreacted -> ReactionConditions [label="Solution"]; ReactionConditions [label="Optimize Base, Temperature,\nand Reaction Time", shape=ellipse]; Transester -> MatchBase [label="Solution"]; MatchBase [label="Use Alkoxide Base Matching\nthe Ester's Alcohol", shape=ellipse]; }
Sources
Technical Support Center: Stereocontrolled Synthesis of Cyclobutanes
Welcome to the Technical Support Center for Stereocontrolled Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate landscape of synthesizing these valuable four-membered rings. Due to their inherent ring strain, the construction of cyclobutanes, particularly with defined stereochemistry, presents unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Section 1: Troubleshooting Common Issues in Cyclobutane Synthesis
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable steps for resolution.
Issue 1: Low Yield in [2+2] Photocycloaddition Reactions
Question: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in [2+2] photocycloadditions are a frequent hurdle. A systematic approach to troubleshooting is essential to pinpoint the root cause.[4]
Causality and Troubleshooting Steps:
-
Insufficient Light Source/Wavelength: The energy and wavelength of your UV lamp are critical. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of your substrate, especially for enones, to achieve efficient excitation.[4] A light source that is not powerful enough will lead to incomplete conversion.
-
Reaction Time and Concentration: Monitor your reaction progress closely using techniques like TLC or GC-MS to ensure it has reached completion. Reaction concentration is also a key parameter; conditions that are too dilute can hinder the necessary intermolecular interactions.[4]
-
Quenching and Side Reactions: The presence of oxygen can quench the excited state of your reactants, inhibiting the desired cycloaddition. It is crucial to thoroughly degas your solvent before starting the reaction.[4] Additionally, be aware of competing side reactions, such as the cis-trans isomerization of your alkene, which can reduce the yield of the desired cyclobutane product.[4]
-
Substrate Reactivity: The electronic properties of the reacting alkenes play a significant role. Reactions between electron-rich and electron-poor alkenes are often more efficient.[4][5] For less reactive substrates, consider employing a photosensitizer, such as acetone or benzophenone, to facilitate the population of the triplet excited state.[4]
-
Product Decomposition: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[4] Employ mild workup and purification conditions to prevent degradation of your product. If the product is photolabile, protect it from light upon completion of the reaction.[4]
Troubleshooting Workflow for Low Yield:
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Issue 2: Poor Diastereoselectivity in Cyclobutane Formation
Question: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis, as the stereochemical outcome is influenced by a delicate balance of steric and electronic factors.[5]
Causality and Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can have a profound impact on the diastereoselectivity of the reaction.[5] In some instances, a change in solvent can even invert the selectivity. A systematic screening of solvents, ranging from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile, water), is highly recommended.[5] For thermal ketene cycloadditions that proceed through a zwitterionic intermediate, decreasing solvent polarity can disfavor charge separation and promote a more concerted pathway, thereby preserving the stereochemistry of the starting alkene.[5]
-
Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the selection of the catalyst and accompanying ligands is paramount for controlling stereoselectivity.[4][6] The use of chiral ligands is a powerful strategy to induce high levels of both diastereoselectivity and enantioselectivity.[5]
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the reacting partners, influencing the geometry of the transition state and enhancing diastereoselectivity.[5] For example, catalysts like TiCl₄ can promote a more concerted cycloaddition pathway.[5]
-
Steric Hindrance: The steric bulk of the substituents on the reacting alkenes can be leveraged to favor the formation of the less sterically hindered diastereomer.[5]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
Decision-Making Process for Optimizing Selectivity:
Caption: A decision-making process for optimizing diastereoselectivity in cyclobutane synthesis.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stereocontrolled synthesis of cyclobutanes.
Q1: My [2+2] cycloaddition is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical. The regiochemical outcome is primarily governed by electronic and steric effects.[5]
-
Electronic Effects: The reaction is often favored between an electron-rich alkene and an electron-poor alkene. To enhance regioselectivity, you can modify your substrates to increase this electronic disparity.[5]
-
Steric Effects: Steric hindrance on the alkene substituents can also direct regioselectivity, favoring the formation of the less sterically crowded product.[4]
-
Catalyst Control: In some cases, the choice of transition metal catalyst can influence regioselectivity. For instance, certain iron-catalyzed [2+2] cycloadditions have demonstrated effective control over the regiochemical outcome.[5]
Q2: I am attempting an enantioselective [2+2] photocycloaddition with a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
A2: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can arise from several factors.
-
Inefficient Chiral Induction: The chiral catalyst may not be effectively creating a chiral environment around the substrate in its excited state.[5] Systematically modifying the chiral ligand to enhance steric and/or electronic interactions that control facial selectivity is a key strategy.[5]
-
Background Uncatalyzed Reaction: A competing non-catalyzed reaction will produce a racemic product, thus lowering the overall ee. Optimizing reaction conditions to favor the catalyzed pathway is crucial.
-
Catalyst-Substrate Mismatch: The chosen catalyst may not be optimal for your specific substrates. Screening a variety of chiral catalysts is often necessary.
-
Reaction Temperature: Photochemical reactions are frequently conducted at low temperatures to improve selectivity.[5]
Q3: What are the primary strategies for achieving enantioselective cyclobutane synthesis?
A3: The main approaches to enantioselective cyclobutane synthesis include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively direct the stereochemical course of the cycloaddition.[5]
-
Chiral Catalysts: The use of chiral Lewis acids, transition metal complexes with chiral ligands, or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.[5][7]
-
Supramolecular Control: Employing a chiral template can pre-organize the reactants, shielding one face of the alkene and leading to high stereocontrol.[5] Solid-state [2+2] cycloadditions can also provide high levels of stereocontrol.[5]
Section 3: Experimental Protocols
This section provides generalized, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for a Visible-Light-Mediated [2+2] Cycloaddition
-
Reaction Setup: In a suitable reaction vessel, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and the photocatalyst (e.g., Ru(bipy)₃Cl₂ or an organic dye, 1-2 mol%).[4][8]
-
Solvent Addition: Add a suitable solvent (e.g., CH₃CN, acetone) that has been thoroughly degassed to remove oxygen.[4]
-
Irradiation: Place the reaction vessel in proximity to a visible light source, such as a blue LED lamp.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.[4]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[4]
Protocol 2: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition
-
Catalyst Preparation (if applicable): For certain chiral Lewis acids, in situ preparation may be required. For example, a chiral oxazaborolidine-AlBr₃ complex can be prepared by treating a solution of the corresponding chiral amino alcohol in toluene with trimethylaluminum, followed by the addition of aluminum bromide at low temperature.[5]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., TiCl₄ or the pre-formed chiral complex, 0.1-1.0 equiv).[5]
-
Substrate Addition: Add the second reacting partner (e.g., ketene precursor or the ketene itself) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Data Presentation
The following tables summarize representative reaction conditions and outcomes for selected cyclobutane synthesis methods.
Table 1: Optimization of a [2+2] Cycloaddition under High Pressure [9]
| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1.5 | 21 | 19 | 45 |
| 2 | 1.5 | 50 | 19 | 60 |
| 3 | 1.5 | 75 | 19 | 70 |
| 4 | 3.0 | 21 | 19 | 65 |
| 5 | 3.0 | 50 | 19 | 83 |
| 6 | 3.0 | 75 | 19 | 80 |
| 7 | 5.0 | 50 | 19 | 81 |
Reaction conditions: sulfonyl allene, benzyl vinyl ether, Et₂O/CH₂Cl₂ (2:1), 15 kbar.
Table 2: Catalyst-Controlled Regiodivergent Hydrophosphination of Acyl Bicyclobutanes [6]
| Catalyst System | Product | Selectivity | Yield (%) |
| Cu(I) | α-selective | >20:1 | 85 |
| Cu(II) | β'-selective | >20:1 | 78 |
Conditions A (α-selective): BCB, diphenyl phosphine, CuCl, THF, 60 °C. Conditions B (β'-selective): BCB, diphenyl phosphine, LiBr, CuBr₂, DMF, 60 °C.
References
- Benchchem. Technical Support Center: Optimizing Cyclobutane Synthesis.
- Benchchem. strategies for controlling stereochemistry in cyclobutane synthesis.
- Liskon Biological.
- Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
- PMC.
- ResearchGate.
- ResearchGate.
- ResearchGate. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- Organic Chemistry Portal. Cyclobutane synthesis.
- PMC. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- PubMed. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes.
- ACS Macro Letters.
- Catalytic approaches to assemble cyclobutane motifs in n
- ACS Figshare. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
- ACS Publications.
- ACS Publications. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- ResearchGate.
- Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Baran Lab. Cyclobutanes in Organic Synthesis.
- ChemistryViews. Enantioselective Synthesis of Cyclobutanes.
- ResearchGate. Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.
- PMC. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes.
- PMC.
- ScholarWorks.
- Wikipedia. Ring strain.
- ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- NTU > IRep. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- PMC.
- Chemistry LibreTexts. 1.2: Cycloaddition Reactions.
- Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes.
- ACS Publications. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Navigating the Challenges of Fischer Esterification with Hindered Alcohols
Welcome to the Technical Support Center dedicated to providing in-depth guidance on improving the efficiency of Fischer esterification for sterically hindered alcohols. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundamental yet often troublesome transformation. Here, we move beyond basic protocols to explore the mechanistic nuances, advanced catalytic systems, and practical troubleshooting strategies required to achieve success with sterically demanding substrates.
Understanding the Core Challenge: Steric Hindrance in Fischer Esterification
The Fischer esterification, a classic acid-catalyzed condensation of a carboxylic acid and an alcohol, is governed by a delicate equilibrium.[1][2] While effective for primary and some secondary alcohols, the reaction's efficiency plummets when dealing with hindered secondary and tertiary alcohols.[3] The bulky substituents surrounding the hydroxyl group create significant steric shields, impeding the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Furthermore, tertiary alcohols introduce a competing and often dominant reaction pathway: acid-catalyzed dehydration to form an alkene.[3] This side reaction is a primary contributor to low yields and complex product mixtures. This guide provides a comprehensive framework for overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of a tertiary alcohol failing or giving very low yields?
A1: Low yields with tertiary alcohols are typically due to two main factors:
-
Steric Hindrance: The bulky alkyl groups surrounding the tertiary hydroxyl group physically block the alcohol from attacking the carbonyl carbon of the carboxylic acid. This significantly slows down the rate of esterification.[3]
-
Competing Elimination Reaction: Tertiary alcohols readily eliminate water under acidic conditions to form stable carbocations, which then deprotonate to yield alkenes.[3] This dehydration pathway is often kinetically favored over esterification, especially at higher temperatures.
Q2: What are the best types of catalysts for hindered alcohols?
A2: While traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can be used, they often promote the unwanted elimination side reaction with tertiary alcohols. More effective catalysts for hindered substrates include:
-
Lewis Acids: Catalysts like zirconium(IV) and iron(III) salts can activate the carboxylic acid without requiring harshly acidic conditions that favor elimination.[4][5][6]
-
Solid-Supported Catalysts: Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zeolites offer the advantage of easy removal from the reaction mixture and can provide a milder reaction environment.[7][8]
-
Ionic Liquids: Certain Brønsted acidic ionic liquids can act as both the catalyst and the solvent, offering high catalytic activity and easy product separation.[9][10][11]
Q3: How can I effectively remove water from the reaction to drive the equilibrium forward?
A3: Removing the water byproduct is crucial for maximizing ester yield.[1] Common methods include:
-
Dean-Stark Apparatus: This is a classic and highly effective method where an azeotrope of water and an appropriate solvent (e.g., toluene) is continuously removed from the reaction mixture.
-
Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction can effectively sequester the water as it is formed. This is a practical alternative when a Dean-Stark setup is not feasible.
-
Using a Large Excess of a Reactant: Employing a large excess of the less expensive reactant (often the alcohol, if it's not the hindered component) can shift the equilibrium towards the products according to Le Châtelier's principle.
Q4: Are there alternatives to Fischer esterification for preparing esters of hindered alcohols?
A4: Yes, when Fischer esterification proves inefficient, several alternative methods can be employed:
-
Acyl Chlorides or Anhydrides: Reacting the hindered alcohol with a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine, is a common and effective strategy.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is particularly useful for acid-sensitive substrates and can be effective for hindered alcohols.
Troubleshooting Guide for Hindered Alcohol Esterification
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Logical Flow for Troubleshooting Low Yields
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Isomer Separation of Methyl 3-Hydroxy-1-methyl-cyclobutanecarboxylate
Welcome to the Technical Support Center for the chromatographic separation of cis and trans isomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification and analysis of these specific diastereomers. Due to their similar physicochemical properties, separating these isomers can be a significant hurdle. This document provides in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to streamline your workflow and ensure the successful isolation of pure isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate so challenging?
The primary difficulty arises from the fact that cis and trans isomers are diastereomers with the same molecular weight and functional groups. This results in very similar physical and chemical properties, such as boiling point, polarity, and solubility, making their separation by standard techniques like distillation challenging.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures, which influence their interactions with chromatographic stationary phases.
Q2: What are the most effective chromatographic techniques for separating these cyclobutane isomers?
For analytical and preparative-scale separation of these diastereomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods due to their high resolving power.[1] Supercritical Fluid Chromatography (SFC) is also an effective, albeit less common, alternative.[1] For larger-scale separations, preparative HPLC is often the most suitable choice.
Q3: Do I need a chiral stationary phase (CSP) to separate these cis and trans isomers?
No, a chiral stationary phase is not necessarily required for the separation of cis and trans diastereomers. Diastereomers have different physical properties and can often be separated using standard (achiral) chromatography, such as normal-phase HPLC on silica gel or reversed-phase HPLC on a C18 column.[1] However, if you are dealing with a racemic mixture of either the cis or trans isomer and need to separate the enantiomers, then a chiral stationary phase would be essential.
Q4: How do I choose between normal-phase and reversed-phase HPLC?
The choice depends on the polarity of your isomers.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This is often a good starting point for moderately polar compounds like your target molecule.
-
Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is also a viable option, particularly if your molecule exhibits sufficient hydrophobicity.
Method development will involve screening both modes to determine which provides better selectivity and resolution for your specific isomer mixture.
Q5: Can I use Gas Chromatography (GC) for this separation?
Yes, GC is a suitable technique for the separation of these isomers, provided they are sufficiently volatile and thermally stable. The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape, although it is often possible to analyze them directly. A key advantage of GC is its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers (co-elution) | 1. Inappropriate stationary phase. 2. Mobile phase is too strong or too weak. 3. Insufficient column length or efficiency. | 1. HPLC: Switch between normal-phase (silica) and reversed-phase (C18, Phenyl). GC: Try a different polarity column (e.g., switch from a non-polar DB-5 to a more polar wax column). 2. HPLC: Optimize the mobile phase composition. In NP-HPLC, vary the ratio of polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). In RP-HPLC, adjust the organic modifier-to-water ratio. 3. Use a longer column or a column packed with smaller particles to increase the number of theoretical plates. |
| Broad, tailing peaks | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Inappropriate mobile phase pH (for RP-HPLC if the analyte can ionize). | 1. HPLC: Add a small amount of a polar modifier like an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase to block active sites. GC: Derivatize the hydroxyl group to reduce hydrogen bonding with the stationary phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single, neutral form. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in temperature. 3. Mobile phase composition changing over time (e.g., evaporation of a volatile component). | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Experimental Protocols
Protocol 1: Analytical HPLC Separation (Normal-Phase)
This protocol provides a starting point for developing a normal-phase HPLC method for the analytical separation of cis and trans isomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.
System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | Silica Gel, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both isomers.
-
Optimization: If separation is not optimal, adjust the isopropanol percentage in the mobile phase. A lower percentage will increase retention and may improve resolution, while a higher percentage will decrease retention.
Protocol 2: Analytical GC-MS Separation
This protocol outlines a general method for the separation and identification of the isomers using GC-MS.
System and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Spectrometer |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold 2 min; Ramp: 10 °C/min to 220 °C, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Transfer Line Temp | 280 °C |
Procedure:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks for the cis and trans isomers based on their retention times and mass spectra. The mass spectra should be very similar, but slight differences in fragmentation patterns may be observed.
-
Optimization: If co-elution occurs, a slower temperature ramp (e.g., 5 °C/min) may improve resolution. If peak tailing is observed for the hydroxylated compound, consider derivatization with a silylating agent (e.g., BSTFA).
Visualizing the Workflow
A logical workflow is crucial for systematically approaching the separation challenge. The following diagram illustrates a typical workflow for method development.
Caption: Workflow for Separation Method Development.
Logical Relationships in Troubleshooting
Effective troubleshooting involves a systematic process of elimination. The diagram below outlines the decision-making process when encountering poor separation.
Sources
Technical Support Center: Grignard Reactions with Cyclobutanone Derivatives
Welcome to the technical support center for Grignard reactions involving cyclobutanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive transformation. Cyclobutanones, with their inherent ring strain and acidic α-protons, present unique challenges not typically encountered with acyclic or larger-ring ketones. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental failures. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Q1: My reaction yield is very low, or I've recovered most of my starting cyclobutanone. What's the primary cause?
A1: This is the most common issue and almost always points to one primary side reaction: enolization . The Grignard reagent, being a strong base, can deprotonate the α-carbon of the cyclobutanone instead of adding to the carbonyl carbon[1][2]. The resulting magnesium enolate is unreactive toward further Grignard addition and, upon aqueous workup, is protonated back to the starting ketone.
Underlying Chemistry: The α-protons of cyclobutanone are surprisingly acidic (pKa ≈ 20) due to the ring strain, which increases the s-character of the C-H bonds[3]. The formation of the enolate is often kinetically competitive with the desired nucleophilic addition. Bulky Grignard reagents or sterically hindered cyclobutanone derivatives exacerbate this issue, as the steric hindrance around the carbonyl carbon makes the proton abstraction pathway even more favorable.
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature to -78 °C (dry ice/acetone bath) dramatically favors the nucleophilic addition pathway over enolization[4][5]. The addition reaction has a lower activation energy than the deprotonation.
-
Use a Less Hindered Grignard Reagent: If your synthesis allows, switch to a less bulky Grignard reagent. For example, methylmagnesium bromide is much less likely to cause enolization than tert-butylmagnesium chloride.
-
Employ Cerium (III) Chloride (Luche-Castedo Conditions): The addition of anhydrous cerium(III) chloride is a highly effective method to suppress enolization[6][7][8]. CeCl₃ transmetalates with the Grignard reagent to form a less basic, more nucleophilic organocerium species[7][9]. This new reagent has a much higher propensity for 1,2-addition and significantly reduces enolate formation[8][10]. See Protocol 2 for a detailed procedure.
-
Consider Solvent Choice: While THF is standard, more coordinating solvents can sometimes influence the reactivity of the Grignard reagent. However, temperature control and additives like CeCl₃ are generally more impactful.
Q2: I'm observing unexpected byproducts that suggest my cyclobutane ring has opened. Why is this happening and how can I prevent it?
A2: Ring-opening is a less common but significant side reaction driven by the high ring strain of the cyclobutane system (approx. 26 kcal/mol)[11]. The initial magnesium alkoxide adduct formed after Grignard addition can undergo a retro-[2+2] cycloaddition or other rearrangement pathways, particularly under harsh conditions.
Underlying Chemistry: The relief of ring strain is a powerful thermodynamic driving force[12][13]. If the reaction is allowed to warm too quickly or if the workup is too acidic or heated, the strained four-membered ring can fragment. For example, the intermediate alkoxide can rearrange to form open-chain enolates or other unsaturated species.
Solutions:
-
Maintain Low Temperatures Throughout: Do not allow the reaction to warm significantly before quenching. Perform the entire reaction, including the quench, at low temperatures if possible.
-
Use a Mild Quench: Instead of a strong acid like HCl, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl)[1]. This provides a gentle proton source that is less likely to induce acid-catalyzed rearrangements.
-
Immediate Workup: Process the reaction immediately after it is complete. Letting the crude reaction mixture stand, even at room temperature, can sometimes lead to the slow decomposition of the product.
Q3: The reaction is very sluggish and stalls, even after several hours. What could be the issue?
A3: A stalled reaction typically points to issues with the Grignard reagent itself or the reaction setup.
Solutions:
-
Ensure Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture[1][14]. Any protic source (water, alcohols) will instantly quench the reagent.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas (Nitrogen or Argon)[15].
-
Solvent: Use freshly distilled, anhydrous solvent. THF is hygroscopic and should be dried properly, for instance, by distillation from sodium/benzophenone ketyl until the characteristic deep blue color persists[16].
-
Substrate: Ensure your cyclobutanone derivative is anhydrous.
-
-
Verify Grignard Reagent Quality and Concentration: If you are preparing the Grignard reagent in-house, its quality is paramount.
-
Magnesium Activation: The magnesium turnings must be fresh and shiny. If they are dull, the passivating magnesium oxide layer will inhibit the reaction[15]. Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously under an inert atmosphere.
-
Titration: The concentration of a prepared Grignard reagent can vary significantly. It is crucial to titrate the reagent (e.g., with I₂ or a known amount of a non-enolizable ketone like benzophenone) before use to ensure accurate stoichiometry[1].
-
-
Increase Temperature (Cautiously): While low temperatures are recommended to prevent enolization, if the reaction is completely stalled at -78 °C, you can try slowly warming it to -40 °C or even 0 °C. Monitor carefully by TLC to see if the product begins to form without a significant increase in side products.
Frequently Asked Questions (FAQs)
FAQ 1: Why is enolization such a major problem specifically with cyclobutanones compared to, say, cyclohexanones?
The high ring strain in cyclobutanone affects the hybridization of the carbon atoms. To relieve some of the angle strain from the ideal 109.5° to the constrained 90°, the C-C bonds in the ring have more p-character. Consequently, the exocyclic C-H bonds have more s-character, which makes the α-protons more acidic and thus easier to abstract by a basic Grignard reagent[3]. Cyclohexanone exists in a stable, strain-free chair conformation, and its α-protons are less acidic, making enolization less kinetically favorable.
FAQ 2: How do I properly prepare anhydrous Cerium(III) Chloride for the Luche reaction?
Commercial CeCl₃·7H₂O is not suitable for this reaction as the water of hydration will destroy the Grignard reagent. Anhydrous CeCl₃ must be prepared.
Procedure for Drying CeCl₃·7H₂O:
-
Place the CeCl₃·7H₂O in a round-bottom flask.
-
Heat the flask gradually to ~140 °C under high vacuum for at least 4 hours. It is crucial to heat gradually to avoid forming inactive cerium oxychloride[9][10]. The salt should turn into a fine, free-flowing white powder.
-
Cool the flask to room temperature under vacuum and then backfill with an inert gas. The anhydrous CeCl₃ should be used immediately or stored in a desiccator over a strong drying agent.
FAQ 3: Can I use an organolithium reagent instead of a Grignard reagent?
Yes, but with caution. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This increased basicity often leads to an even greater propensity for enolization. However, just as with Grignards, using organocerium reagents (generated from R-Li + CeCl₃) can effectively promote the desired 1,2-addition[8][10].
Data Summary & Recommended Conditions
The optimal conditions are highly dependent on the specific substrate and Grignard reagent. The following table provides a general starting point for optimization.
| Problem Scenario | Recommended Temperature | Solvent | Key Additive | Rationale |
| High Enolization | -78 °C | THF or Diethyl Ether | Anhydrous CeCl₃ (1.1 eq) | Low temperature and organocerium formation suppress enolization and favor 1,2-addition[5][6][7]. |
| Sterically Hindered Substrate | -78 °C to -40 °C | THF | Anhydrous CeCl₃ (1.1 eq) | The organocerium reagent is more effective at overcoming steric barriers than the Grignard reagent alone[10]. |
| Sluggish Reaction | -78 °C, then warm to 0 °C | THF | None initially; titrate reagent | Ensure reagent quality first. If the reaction is clean but slow, gentle warming may be required[5]. |
| Potential for Ring Opening | -78 °C (maintain during quench) | THF | None | Strict temperature control and a mild quench (aq. NH₄Cl) are critical to prevent rearrangements[17]. |
Visualizing Reaction Pathways and Workflows
Competing Reaction Pathways
The following diagram illustrates the critical choice point in the reaction: the desired 1,2-addition versus the problematic enolization side reaction.
Caption: Competing 1,2-addition vs. enolization pathways.
Troubleshooting Workflow
If a reaction fails, follow this logical progression to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
Protocol 1: General Procedure for Grignard Addition
This protocol assumes a 10 mmol scale. Adjust accordingly.
-
Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), a rubber septum, and a glass stopper. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reaction Setup: To the flask, add the cyclobutanone derivative (10 mmol, 1.0 eq) and dissolve it in 30 mL of anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add the Grignard reagent (e.g., 1.0 M solution in THF, 12 mL, 12 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC (quench a small aliquot with NH₄Cl and extract with ether).
-
Quench: While still at -78 °C, slowly add 20 mL of saturated aqueous NH₄Cl solution dropwise. A vigorous reaction may occur.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cerium(III) Chloride Mediated Grignard Addition (Luche-Castedo Modification)
-
Preparation: Flame-dry a 100 mL round-bottom flask containing anhydrous CeCl₃ (13.5 mmol, 1.35 eq) and a stir bar under high vacuum. Allow it to cool under an inert atmosphere.
-
Suspension: Add 30 mL of anhydrous THF and stir vigorously for at least 2 hours at room temperature to create a fine, milky suspension.
-
Cooling: Cool the CeCl₃ suspension to -78 °C.
-
Grignard Addition to Cerium: Slowly add the Grignard reagent (12 mmol, 1.2 eq) to the CeCl₃ suspension and stir for 30-60 minutes at -78 °C to allow for transmetalation.
-
Substrate Addition: In a separate, dry flask, dissolve the cyclobutanone derivative (10 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the organocerium reagent at -78 °C.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1.
References
- Whitmore, F. C., & George, R. S. (1942). A Study of Reactions of Grignard Reagents at Low Temperatures. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]
- Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters, 25(38), 4233-4236. [Link]
- Tuck, T. A., et al. (2018). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Helvetica Chimica Acta, 101(9), e1800121. [Link]
- Pace, V., et al. (2011). 2-Methyltetrahydrofuran (MTHF): A Green Alternative to THF in Organometallic Reactions. International Journal of Advanced Research in Science and Engineering, 4(1). [Link]
- Bouzidi, N., & Gozzi, C. (2011). Experimental Design and Optimization: Application to a Grignard Reaction.
- Google Patents. (2010).
- Reddy, M. S., et al. (2007). Effect of temperature on Grignard reaction.
- Imamoto, T. (1999). CERIUM(III) CHLORIDE. Organic Syntheses, 76, 226. [Link]
- Kwiecien, R. A., & Biscoe, M. R. (2014). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752. [Link]
- Tan, Y. S., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- van der Heijden, M. S., et al. (2021). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 25(5), 1162–1170. [Link]
- ResearchGate. (1999). Grignard reagents/cerium(III) chloride. [Link]
- Google Patents. (2012). Method for recovering tetrahydrofuran from Grignard reaction waste residue of magnesium chloride.
- ResearchG
- Bouzidi, N., & Gozzi, C. (2011). Experimental Design and Optimization: Application to a Grignard Reaction.
- Jones, A. C., et al. (2015). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 17(44), 29631–29643. [Link]
- Reddit r/chemistry. (2020). Troubleshooting my grignard reactions. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Liu, W., et al. (2021). The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane: Novel Methodologies to Access δ-Lactones and Ring-Opened Products. Chemistry, 3(4), 1269-1280. [Link]
- Knochel, P., et al. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. Chemistry – A European Journal, 27(58), 16103-16108. [Link]
- Wikipedia. (n.d.). Ring strain. [Link]
- Jones, A. C., et al. (2015). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ring strain - Wikipedia [en.wikipedia.org]
- 12. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. uwo.scholaris.ca [uwo.scholaris.ca]
Technical Support Center: Kinetic Analysis for Optimizing Esterification Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the kinetic analysis of esterification reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to deepen their understanding and troubleshoot their experimental workflows. Here, we move beyond simple protocols to explore the underlying principles that govern reaction kinetics, empowering you to design robust experiments, interpret your data accurately, and optimize your esterification processes effectively.
Section 1: Fundamentals of Esterification Kinetics
This section addresses the foundational concepts of esterification reactions, providing the essential background needed for effective troubleshooting and optimization.
Q: What is the fundamental mechanism of acid-catalyzed esterification?
A: The most common mechanism for the esterification of a carboxylic acid with an alcohol is the Fischer esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The process involves several key steps, which are all in equilibrium:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[4][5] This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1]
Understanding this mechanism is critical because every step is reversible. Kinetic analysis helps identify the rate-limiting step and informs strategies to shift the equilibrium toward the desired product.[6]
Sources
Technical Support Center: Purification of Cyclobutanone from Crude Product Mixtures
Welcome to the technical support center for cyclobutanone purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity cyclobutanone from complex crude reaction mixtures. As a strained, four-membered cyclic ketone, cyclobutanone presents unique purification challenges due to its reactivity and the close physical properties of common synthetic impurities. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow and enhance product quality.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of cyclobutanone in a direct question-and-answer format.
Q1: My final, distilled cyclobutanone has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
A1:
-
Causality: Discoloration in distilled cyclobutanone typically arises from the co-distillation of highly colored, high-boiling impurities or thermal degradation products. Often, these are condensation products formed from aldehyde impurities present in the crude mixture under thermal stress.[1] The synthesis of cyclobutanone via oxidation of cyclobutanol, for instance, can generate various byproducts that are difficult to separate.[1][2]
-
Troubleshooting & Resolution:
-
Chemical Pre-treatment: Before distillation, consider a chemical treatment of the crude product to convert problematic impurities into less volatile forms. A common strategy involves the selective oxidation of aldehyde impurities.
-
Method: Add a suitable metal oxidant, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to the crude cyclobutanone and stir for 2-24 hours at room temperature.[3] This converts aldehydes (e.g., cyclopropanecarboxaldehyde) into their corresponding carboxylic acids, which have significantly higher boiling points and will remain in the distillation residue.
-
-
Fractional Distillation: After pre-treatment and removal of the oxidant, perform a careful fractional distillation. The colored, high-boiling impurities will be left behind in the distillation flask. Discard a small fore-run and tail fraction to ensure the purity of the main product cut.
-
Q2: My GC-MS analysis shows persistent impurities with boiling points very close to cyclobutanone (99°C). How can I achieve better separation?
A2:
-
Causality: This is a classic challenge in cyclobutanone purification. Common synthetic routes often result in impurities like unreacted cyclobutanol (B.P. ~123°C, but can azeotrope), 3-butene-1-ol (B.P. ~113°C), and cyclopropanemethanol (B.P. ~121°C).[1][2] While their boiling points are higher, their similar polarity and potential to form azeotropes make simple distillation ineffective. Aldehydes like cyclopropanecarboxaldehyde are particularly difficult to separate due to very close boiling points.[1]
-
Troubleshooting & Resolution:
-
High-Efficiency Fractional Distillation: Standard distillation setups are often insufficient. You must use a column with high theoretical plates.
-
Apparatus: Employ a vacuum-jacketed, silvered distillation column packed with glass helices or structured packing.[2][4] A column length of at least 20-30 cm is recommended.
-
Procedure: Maintain a high reflux ratio (e.g., 10:1 or 20:1), meaning for every 10 or 20 drops of condensate returned to the column, only 1 is collected.[2] This maximizes equilibrium between liquid and vapor phases, significantly improving separation efficiency. Collect the main fraction over a very narrow temperature range (e.g., 98-99°C).[3]
-
-
Aldehyde Removal via Base-Catalyzed Condensation: If aldehydes are the primary issue, you can convert them to high-boiling aldol condensation products.
-
Method: Add a catalytic amount of a mild, non-volatile base (e.g., diethanolamine) to the crude organic phase and heat gently (e.g., 40-60°C) for several hours.[1] This selectively promotes the self-condensation of the more reactive aldehydes.
-
Critical Note: Avoid strong, volatile bases like primary amines or alkali hydroxides, as they can aggressively catalyze the self-condensation of cyclobutanone itself, leading to significant product loss.[1]
-
-
Q3: My recovery yield after purification is consistently low. What are the most probable sources of product loss?
A3:
-
Causality: Low yields can stem from chemical degradation, incomplete extraction, or physical losses during distillation.
-
Troubleshooting & Resolution:
-
Incomplete Extraction: Cyclobutanone has considerable solubility in water.[2] If your synthesis is performed in an aqueous medium, a single extraction is insufficient.
-
Solution: Perform multiple, vigorous extractions (e.g., 4-5 times) of the aqueous reaction mixture with a suitable organic solvent like methylene chloride.[2] Combine the organic extracts for subsequent workup.
-
-
Azeotropic Distillation Losses: Cyclobutanone forms a low-boiling azeotrope with water.[1] If your crude product is wet, initial distillation will remove this azeotrope, leading to product loss if not recovered.
-
Solution: Use a Dean-Stark apparatus or a similar setup for azeotropic distillation. Collect the two-phase distillate, separate the organic layer (rich in cyclobutanone), and return the aqueous layer to the distillation flask to recover dissolved product. Alternatively, combine all aqueous phases and re-extract them.[1]
-
-
Thermal Degradation/Polymerization: Prolonged heating, especially in the presence of trace acid or base, can cause cyclobutanone to undergo ring-opening or self-condensation reactions.
-
Solution: Ensure the crude product is neutralized before distillation. A wash with saturated sodium bicarbonate solution is recommended. To remove trace acids, dry the organic extract over anhydrous potassium carbonate in addition to a standard drying agent like magnesium sulfate.[2][4] Distill under the mildest conditions possible that still afford good separation.
-
-
Section 2: Purification Strategy Workflow
The choice of purification strategy depends critically on the impurity profile of the crude mixture. This workflow provides a logical decision-making process to select the most effective method.
Caption: Decision workflow for selecting a cyclobutanone purification strategy.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key physical properties I should be aware of for purification planning?
A: Understanding the physical properties of cyclobutanone and its common impurities is fundamental to designing an effective separation strategy.
Table 1: Physical Properties of Cyclobutanone and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Cyclobutanone | C₄H₆O | 70.09 | 99.75 | 0.955 (at 0°C) |
| Cyclobutanol | C₄H₈O | 72.11 | ~123 | 0.922 |
| Cyclopropanemethanol | C₄H₈O | 72.11 | ~121 | 0.934 |
| 3-Butene-1-ol | C₄H₈O | 72.11 | ~113 | 0.838 |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | ~99 | 0.921 |
| Water | H₂O | 18.02 | 100 | 1.000 |
Data sourced from PubChem and other chemical databases.[5][6]
Q: Which purification technique is best: distillation, chromatography, or crystallization?
A: The optimal technique depends on the scale of your experiment and the nature of the impurities.
Table 2: Comparison of Purification Techniques for Cyclobutanone
| Technique | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| Fractional Distillation | Separation by boiling point differences. | Scalable, cost-effective for large quantities, good for removing non-volatile and significantly different B.P. impurities. | Ineffective for azeotropes or impurities with very close boiling points. Risk of thermal degradation.[1][2] | >1g scale; primary purification method for removing bulk impurities. |
| Preparative GC/HPLC | Separation by differential partitioning between mobile and stationary phases. | Excellent resolution for very similar compounds, high purity achievable.[7][8] | Not easily scalable, expensive, requires method development, involves solvents. | Small scale (<1g) purification for analytical standards or when extremely high purity is required. |
| Crystallization | Separation by differential solubility at varying temperatures. | Can yield very high purity material, removes impurities not easily separated by other means. | Cyclobutanone's low melting point (-50.9°C) makes direct crystallization impractical.[6] Derivatization (e.g., to a semicarbazone) is required, adding extra steps. | Not a direct method. Used for derivatives or in specialized cases.[9] |
Q: What are the primary safety concerns when purifying cyclobutanone?
A: Cyclobutanone is a highly flammable liquid with a low flash point.[10][11]
-
Fire Hazard: Always work in a well-ventilated fume hood, away from ignition sources (sparks, open flames, hot plates).[12][13] Ensure all distillation equipment is properly grounded to prevent static discharge.[13] Use a heating mantle, not a hot plate, for distillations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.[11][12]
-
Storage: Store purified cyclobutanone in a tightly sealed container in a cool, well-ventilated, and flammable-liquids-rated cabinet or refrigerator (2-8°C).[11] Some commercial sources supply it with a stabilizer like BHT to prevent degradation.[5]
Section 4: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation of Crude Cyclobutanone
This protocol is designed for purifying a dried, neutralized organic solution of crude cyclobutanone containing close-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full).
-
Fit the flask with a 20-30 cm vacuum-jacketed Vigreux column or a column packed with glass helices.
-
Place a distillation head with a thermometer positioned so the bulb is just below the sidearm leading to the condenser.
-
Attach a condenser with flowing cold water and a collection flask. Ensure all joints are properly sealed.
-
-
Charging the Flask:
-
Distillation Process:
-
Begin heating the flask gently with a heating mantle.
-
As the solution begins to boil, observe the vapor rising up the column. Adjust the heat to allow a stable reflux to establish within the column packing for at least 30 minutes before collecting any distillate.
-
Slowly begin collecting the fore-run, which will contain low-boiling impurities and residual solvent (e.g., methylene chloride). The head temperature will be low and may fluctuate.
-
Once the head temperature stabilizes at the boiling point of cyclobutanone (~98-99°C at atmospheric pressure), switch to a clean collection flask.[1][4]
-
Collect the main fraction while maintaining a steady head temperature. A slow, steady collection rate (e.g., 1 drop per second) is ideal.
-
If the temperature rises significantly above 100°C or begins to drop, stop the distillation. The remaining material in the flask is the high-boiling residue.
-
-
Analysis:
-
Analyze the collected main fraction by GC or NMR to confirm purity (>99%).[8]
-
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14496, Cyclobutanone.
- Wikipedia. (2023). Cyclobutanone.
- Liskon Biological. (2024). Functions and Mechanism of Cyclobutanone.
- Liskon Biological. (2024). Properties of Cyclobutanone.
- Eastman Chemical Company. (2002). Process for the recovery and purification of cyclobutanone. U.S. Patent US6444096B1.
- Krumpolc, M., & Roček, J. (1990). Cyclobutanone. Organic Syntheses, 60, 20. Coll. Vol. 7, p.114 (1990).
- Chengdu Hongsheng Technology Development Co., Ltd. (2013). Purifying process of cyclobutanone. Chinese Patent CN103449994A.
- LookChem. (2024). Cyclobutanone, 2,2,4,4-tetramethyl-3-thioxo- Safety Data Sheets(SDS).
- Liskon Biological. (2024). Synthesis And Optimization of Cyclobutanone.
- Zhang, Q., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3736.
- Piras, H., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15589.
- SIELC Technologies. (2024). Separation of Cyclobutanone on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (2023). Synthesis of cyclobutanones.
- Piras, H., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC, NIH.
- Liskon Biological. (2024). Quality Control and Analytical Methods of Cyclobutanone.
- Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Meeting.
- Degussa-Hüls AG. (2004). Method of producing cyclobutanone. European Patent EP1161408B1.
Sources
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103449994A - Purifying process of cyclobutanone - Google Patents [patents.google.com]
- 4. Cyclobutanone CAS#: 1191-95-3 [m.chemicalbook.com]
- 5. Cyclobutanone | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 7. Separation of Cyclobutanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Quality Control and Analytical Methods of Cyclobutanone - LISKON [liskonchem.com]
- 9. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclobutanone 99 1191-95-3 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
This guide provides an in-depth characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a valuable building block in medicinal chemistry. We will explore its synthesis, detailed spectroscopic analysis, and objective comparison with its key synthetic precursor and stereoisomer. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of substituted cyclobutanes.
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of modern drug discovery, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent puckered, three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling improved metabolic stability, reduced planarity, and precise conformational restriction of pharmacophoric groups.[1][3][4] Molecules like this compound (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ) serve as versatile scaffolds for constructing more complex pharmaceutical agents.[5][6][7]
The precise control and confirmation of stereochemistry are paramount, as different isomers can exhibit vastly different biological activities. This guide focuses on the definitive analytical techniques required to characterize the trans isomer and distinguish it from relevant alternatives.
Synthetic Strategy and Stereochemical Control
A common and efficient pathway to synthesize this compound involves the stereoselective reduction of its precursor, Methyl 1-methyl-3-oxocyclobutanecarboxylate. The choice of reducing agent is critical for controlling the stereochemical outcome.
Causality of Stereoselection: The reduction of the cyclobutanone ring is governed by steric hindrance. Bulky reducing agents (like L-Selectride®) preferentially attack the ketone from the less sterically hindered face (axial attack), leading to the formation of the trans alcohol as the major product, where the hydroxyl group is on the opposite side of the ring relative to the methyl ester. Less bulky reagents like sodium borohydride (NaBH₄) may yield mixtures of cis and trans isomers, necessitating careful purification and analysis.
Comparative Spectroscopic Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques. The most powerful of these is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unambiguous evidence of the trans stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR is the cornerstone for distinguishing cis and trans isomers of substituted cyclobutanes.[5] The differentiation hinges on the through-bond coupling constants (J-coupling) between protons on the cyclobutane ring, which are highly sensitive to their dihedral angles.
¹H NMR Analysis:
-
The Diagnostic Proton (H3): The proton attached to the same carbon as the hydroxyl group (C3) is the most informative signal. In the trans isomer, this proton (H3) has a cis relationship with two adjacent protons on C2 and C4, and a trans relationship with the other two. This results in a complex multiplet.
-
Coupling Constants (³JHH): The key differentiator lies in the magnitude of the coupling constants. For cyclobutane systems, ³Jtrans values are typically larger (6–8 Hz) than ³Jcis values (2–4 Hz).[5] The specific splitting pattern of the H3 proton provides a fingerprint for the trans configuration.
-
Other Signals: The spectrum will also show singlets for the C1-methyl group (approx. 1.3-1.5 ppm) and the ester methyl group (approx. 3.7 ppm), along with multiplets for the C2 and C4 ring protons.
¹³C NMR Analysis: The ¹³C NMR spectrum confirms the presence of all seven carbon atoms. Key signals include the ester carbonyl (C=O) around 175 ppm, the carbon bearing the hydroxyl group (C-OH) around 65-70 ppm, the quaternary carbon (C1) around 45-50 ppm, and the remaining ring and methyl carbons at higher fields.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR confirms stereochemistry, IR and MS validate the functional groups and molecular weight.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group. A sharp, strong peak around 1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₇H₁₂O₃) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
Data Summary and Comparison
The following table provides a comparative summary of the expected and reported analytical data for the target compound and its key comparators.
| Property / Technique | This compound (Target) | cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (Isomer) | Methyl 1-methyl-3-oxocyclobutanecarboxylate (Precursor) |
| Molecular Formula | C₇H₁₂O₃[5] | C₇H₁₂O₃ | C₇H₁₀O₃ |
| Molecular Weight | 144.17 g/mol [5] | 144.17 g/mol | 142.15 g/mol |
| ¹H NMR (Key Signals) | H3 (-CHOH): Multiplet with larger ³Jtrans coupling (6-8 Hz).[5] -OH: Broad singlet. C1-CH₃: ~1.4 ppm. -OCH₃: ~3.7 ppm. | H3 (-CHOH): Multiplet with smaller ³Jcis coupling (2-4 Hz). -OH: Broad singlet. C1-CH₃: ~1.3 ppm. -OCH₃: ~3.7 ppm. | Ring Protons (-CH₂CO-): Multiplets around 3.2-3.5 ppm.[8] C1-CH₃: ~1.5 ppm. -OCH₃: ~3.78 ppm.[8] |
| ¹³C NMR (Key Signals) | C=O: ~175 ppm. C-OH: ~68 ppm. Quaternary C1: ~48 ppm. | C=O: ~175 ppm. C-OH: ~65 ppm. Quaternary C1: ~47 ppm. | C=O (ketone): ~205 ppm. C=O (ester): ~174 ppm. Quaternary C1: ~45 ppm. |
| IR (Key Peaks, cm⁻¹) | ~3400 (broad, O-H). ~1730 (strong, C=O ester). | ~3400 (broad, O-H). ~1730 (strong, C=O ester). | ~1780 (strong, C=O ketone, strained). ~1735 (strong, C=O ester). |
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols should be followed.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum, which is critical for stereochemical assignment.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Tune the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation.
-
Acquisition Time: ~3-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the coupling patterns and measure the J-coupling constants, particularly for the H3 multiplet, to confirm the trans configuration.
-
Conclusion
The definitive characterization of this compound is a multi-step process that relies on a logical synthetic strategy and rigorous spectroscopic analysis. While techniques like IR and MS confirm the molecular structure and functional groups, it is NMR spectroscopy—specifically the analysis of proton coupling constants—that provides the unequivocal evidence for the trans stereochemistry. This guide provides the necessary framework, comparative data, and experimental protocols for scientists to confidently synthesize, identify, and utilize this important chemical building block in their research and development endeavors.
References
- Wessjohann, L.A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100573. [Link]
- ChemBK.
- Radboud Repository.
- Chemspace.
- Pharmaffiliates. The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
- National Institutes of Health.
- Organic Syntheses.
- Appchem.
- PubChem, National Center for Biotechnology Information.
- PubChem, National Center for Biotechnology Information.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates [chem-space.com]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]
comparing cis vs trans isomers of 1,3-disubstituted cyclobutanes
An In-Depth Guide to the Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes: A Comparative Analysis of Cis and Trans Isomers
For researchers and professionals in drug development, the conformational subtleties of small carbocycles can have profound implications for molecular design and biological activity. The cyclobutane ring, an increasingly popular scaffold in medicinal chemistry, presents a fascinating case study in stereochemical stability that diverges from its more flexible acyclic or larger-ring counterparts.[1][2][3][4] This guide provides a detailed comparison of cis and trans isomers of 1,3-disubstituted cyclobutanes, grounded in experimental data and conformational principles.
The Puckered Reality of the Cyclobutane Ring
A common misconception is to view the cyclobutane ring as a flat, planar square. Such a conformation would impose severe torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[5][6] This puckering creates two distinct types of substituent positions: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more outwards).[5] The ring rapidly interconverts between two equivalent puckered forms, causing the axial and equatorial positions to exchange. However, the introduction of substituents breaks this equivalence, leading to distinct energy landscapes for stereoisomers.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Experimental workflow for isomer comparison."
Relative Stability: Why Cis is Generally Favored
In the vast majority of cases for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer.[7][8][9] This principle is a direct consequence of the puckered ring's geometry.
-
Cis Isomer: In the most stable conformation of the cis isomer, both substituents can simultaneously occupy the sterically favorable pseudo-equatorial positions. This arrangement minimizes non-bonded interactions, creating a stable diequatorial-like state.[9]
-
Trans Isomer: For the trans isomer, geometric constraints dictate that one substituent must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position.[9]
The primary source of instability in the trans isomer is a significant steric clash known as a 1,3-diaxial interaction . This is a repulsive force between the axial substituent at C1 and the axial hydrogen atom at C3, which are forced into close proximity across the ring (a transannular interaction).[5][10][11] This destabilizing interaction is absent in the diequatorial cis conformer.
dot graph isomers { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [color="#5F6368"];
} caption: "Conformational stability of 1,3-isomers."
An important exception highlights the subtlety of these interactions. For 1,3-diphenylsulphonylcyclobutane, the trans isomer was found to be more stable by 2.1 kcal/mol.[7][8] Computational and X-ray analysis revealed that in this specific case, the cyclobutane ring is nearly planar, a conformation that eliminates the puckering-induced 1,3-diaxial interaction and allows the bulky groups in the trans configuration to be further apart.[7]
Quantitative Comparison of Isomer Stability
The energy difference between isomers can be quantified through equilibrium studies and computational chemistry. Below is a summary of representative data.
| Compound | More Stable Isomer | Energy Difference (kcal/mol) | Method |
| 1,3-Dimethylcyclobutane | cis | ~0.4 | Experimental |
| 1,3-Diphenylsulphonylcyclobutane | trans | 2.1 | Experimental (Equilibration) |
| 1,3-Diphenylsulphonylcyclobutane | trans | 2.6 | Computational (ab initio)[7] |
| Methyl 3-methylcyclobutanecarboxylate | cis | Lower Enthalpy | Experimental (Equilibration)[8] |
Experimental Protocols for Isomer Differentiation
Distinguishing between cis and trans isomers is a routine but critical task in synthetic and medicinal chemistry. NMR spectroscopy is the most powerful tool for this purpose in solution.
Protocol: Isomer Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
For complex spectra, acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy), to establish proton-proton connectivities.
-
-
Spectral Analysis & Interpretation:
-
Identify Ring Protons: Locate the signals corresponding to the protons on the cyclobutane ring, typically found in the range of 1.5-3.0 ppm.[12]
-
Analyze Coupling Constants (J-values): The key to stereochemical assignment lies in the proton-proton coupling constants. In a puckered cyclobutane, the magnitude of vicinal (³J) and long-range (⁴J) couplings is highly dependent on the dihedral angle between the coupled protons.[13]
-
Cis Isomer (Diequatorial): Expect to see distinct coupling patterns for the pseudo-axial and pseudo-equatorial protons. The coupling between two adjacent equatorial protons (J_eq-eq) will differ significantly from that between an axial and an equatorial proton (J_ax-eq).
-
Trans Isomer (Axial-Equatorial): The presence of a substituent in a pseudo-axial position will significantly alter the coupling constants of adjacent protons compared to the cis isomer. A particularly informative coupling is the long-range ⁴J coupling, where ⁴J(eq-eq) is approximately 5 Hz while ⁴J(ax-ax) is near 0 Hz.[13]
-
-
Examine Chemical Shifts: Protons in a pseudo-axial orientation are often shielded by the ring structure and appear at a higher field (lower ppm) compared to their pseudo-equatorial counterparts.[13][14] The chemical shifts of the substituents themselves will also differ between the two isomers.
-
Definitive Structure: X-ray Crystallography
For compounds that yield suitable single crystals, X-ray crystallography provides unambiguous proof of stereochemistry and conformation in the solid state.[15] It offers precise measurements of bond lengths, bond angles, and dihedral angles, confirming the degree of ring puckering and the exact spatial orientation of all substituents.[16][17][18]
Conclusion
The stereochemical analysis of 1,3-disubstituted cyclobutanes is a clear demonstration of how subtle conformational preferences dictate thermodynamic stability. The general rule that the cis isomer is more stable, due to its ability to adopt a diequatorial-like conformation and avoid destabilizing 1,3-diaxial interactions, is a cornerstone principle for designing molecules with this scaffold. However, researchers must remain aware of potential exceptions driven by unique electronic or steric factors that can invert this preference. A thorough characterization, primarily using high-field NMR spectroscopy and, when possible, X-ray crystallography, is essential for the unambiguous assignment of stereochemistry and the rational design of novel chemical entities.
References
- Egli, M., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]
- Egli, M., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed, 109(4), 635-42. [Link]
- Zilberg, S., et al. (1996). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 74(8), 1483-1486. [Link]
- Zilberg, S., et al. (1996). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
- Various Authors. (n.d.). NMR Spectroscopy of Cyclobutanes.
- Laatikainen, R., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 957-964. [Link]
- Egli, M., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
- Chen, K., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 144(15), 6656-6662. [Link]
- Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Various Authors. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
- Various Authors. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
- Feskov, I. O., et al. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
- Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11333-11340. [Link]
- Goldberg, F. W., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-1856. [Link]
- Wang, Y., et al. (2021). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 8(15), 4125-4130. [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]
- Various Authors. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials.
- Various Authors. (n.d.). Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane... Homework.Study.com. [Link]
- Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.
- Peedikakkal, A. M. P., & Vittal, J. J. (2008). NMR Spectroscopy of Cyclobutanes.
- Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(15), 1266-1274. [Link]
- Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007-2011. [Link]
- Ofial, A. R., et al. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
- LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
- Wang, P., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade.
- St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St.
- Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks. [Link]
- Various Authors. (2023). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.
- Various Authors. (n.d.). Single‐crystal X‐ray diffraction structures of compounds 1–3.
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). UCLA. [Link]
- Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
- Various Authors. (2023).
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to the Stability of Cis- and Trans-Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Landscape of the Cyclobutane Ring
The cyclobutane motif, a four-membered carbocycle, is increasingly recognized in medicinal chemistry for its unique conformational properties and its utility as a rigid scaffold in drug design.[1] A defining feature of the cyclobutane ring is its significant inherent strain energy, estimated to be around 26.3 kcal/mol.[1][2] This strain, which is substantially higher than that of cyclopentane (~7.1 kcal/mol) and cyclohexane (virtually strain-free), profoundly influences the molecule's stability, reactivity, and three-dimensional structure.[1] A thorough understanding of the factors governing the stability of its substituted derivatives, particularly the energetic differences between cis and trans isomers, is paramount for the rational design of novel therapeutics.
The total ring strain in cyclobutane arises from two principal sources:
-
Angle Strain: In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be a strained 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[1][3]
-
Torsional Strain: A planar conformation would also force all C-H bonds on adjacent carbons into a fully eclipsed arrangement, creating substantial torsional strain.[4]
To mitigate these destabilizing interactions, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[1][4][5][6] This puckering slightly reduces the torsional strain by moving the C-H bonds away from perfect eclipsing, but it comes at the cost of slightly increased angle strain as the C-C-C bond angles decrease further to about 88°.[4][6] This puckered geometry creates two distinct substituent positions: axial and equatorial, which are crucial for understanding the stability of substituted derivatives.
Caption: Fundamental strains in cyclobutane conformations.
Comparative Stability Analysis: Cis vs. Trans Isomers
The relative stability of cis and trans isomers in disubstituted cyclobutanes is not straightforward and depends critically on the substitution pattern (1,2- vs. 1,3-). The interplay of steric hindrance and the unique puckered geometry of the ring dictates the energetically preferred arrangement.
In 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer.[7]
-
cis-1,2-Disubstituted Cyclobutane: In the cis configuration, both substituents are on the same face of the ring. This forces them into close proximity, leading to significant steric repulsion (van der Waals strain) between the groups.[7] This steric clash is the primary destabilizing factor.
-
trans-1,2-Disubstituted Cyclobutane: In the trans configuration, the substituents are on opposite faces of the ring.[8] This arrangement places the bulky groups far apart, minimizing steric interactions and resulting in a more stable molecule.[7][8]
For example, trans-1,2-dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane because the methyl groups in the cis isomer are sterically hindered.[7][8]
Counterintuitively, for 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer.[7][9] This reversal of stability is a direct consequence of the puckered conformation of the cyclobutane ring.
-
cis-1,3-Disubstituted Cyclobutane: The most stable conformation for the cis isomer allows both substituents to occupy quasi-equatorial positions.[7][10] This minimizes steric interactions, particularly the highly unfavorable 1,3-diaxial interactions that would occur if the groups were axial.[9][10]
-
trans-1,3-Disubstituted Cyclobutane: In the trans configuration, to maintain the trans relationship in the puckered ring, one substituent must occupy a quasi-equatorial position while the other is forced into a quasi-axial position.[7][9] The axial substituent experiences significant steric repulsion from the other axial hydrogen atom at the 3-position (a 1,3-diaxial interaction), destabilizing the molecule.[7][9][10]
Therefore, the ability of the cis isomer to adopt a diequatorial-like conformation makes it the thermodynamically favored isomer in most 1,3-disubstituted cases.[7][10] However, exceptions can arise, for instance, in cases involving strong dipole-dipole interactions, where the trans isomer of dimethyl 1,3-cyclobutanedicarboxylate was found to be slightly more stable.[11]
Caption: General stability rules for disubstituted cyclobutanes.
Quantitative Analysis: Experimental and Computational Data
The stability differences between isomers can be quantified through experimental techniques and corroborated by computational methods.
| Compound | Isomer | Relative Stability | ΔHf° (kcal/mol) | Strain Energy (kcal/mol) | Method |
| 1,2-Dimethylcyclobutane | trans | More Stable | - | - | Qualitative Assessment[7][8] |
| cis | Less Stable | - | - | Qualitative Assessment[7][8] | |
| 1,3-Dimethylcyclobutane | cis | More Stable | - | - | Qualitative Assessment[7][9][10] |
| trans | Less Stable | - | - | Qualitative Assessment[7][9] | |
| 1,2-Diethylcyclopropane * | trans | More Stable | - | - | Oxygen Bomb Calorimetry[12] |
| cis | Less Stable by 1.1 kcal/mol | - | - | Oxygen Bomb Calorimetry[12] | |
| 1,3-Diphenylsulphonylcyclobutane | trans | More Stable by 2.1 kcal/mol | - | - | Equilibration (t-BuOK/t-BuOH)[11] |
| cis | Less Stable | - | - | Equilibration (t-BuOK/t-BuOH)[11] | |
| Cyclobutane (unsubstituted) | - | - | +6.6[13] | 26.3[1][14] | Thermochemical Data[13][14] |
*Data for the analogous cyclopropane system is included to illustrate a similar trend in 1,2-disubstitution.
The data clearly shows that while the general rules hold for simple alkyl substituents, the specific electronic and steric nature of the substituents can lead to exceptions, as seen with 1,3-diphenylsulphonylcyclobutane.[11]
Methodologies for Stability Determination
Accurate determination of isomer stability relies on a synergy of experimental and computational approaches.[15][16][17]
This method determines the thermodynamic equilibrium constant between two isomers, from which the difference in Gibbs free energy (ΔG°) can be calculated.
Objective: To determine the relative thermodynamic stability of cis- and trans-1,3-diphenylsulphonylcyclobutane.[11]
Methodology:
-
Sample Preparation: A sample of either the pure cis or trans isomer is dissolved in a suitable solvent (e.g., t-butanol).
-
Initiation of Equilibration: A catalytic amount of a strong base (e.g., potassium t-butoxide, t-BuOK) is added to the solution. The base facilitates the epimerization at a carbon atom adjacent to the sulfonyl group, allowing the isomers to interconvert.
-
Reaching Equilibrium: The mixture is stirred at a constant temperature for a sufficient period to ensure thermodynamic equilibrium is reached. The progress can be monitored by periodically taking aliquots and analyzing the isomer ratio.
-
Quenching: The reaction is quenched by neutralization (e.g., adding a weak acid) to stop the equilibration process.
-
Analysis: The final ratio of cis to trans isomers in the equilibrium mixture is accurately determined using an analytical technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
-
Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RTlnKeq , where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant ([trans]/[cis]).
Computational chemistry provides a powerful tool for calculating the energies of different conformers and isomers, offering insights that can be difficult to obtain experimentally.[18][19]
Objective: To calculate the relative energies of cis and trans isomers of a disubstituted cyclobutane.
Caption: Workflow for computational stability analysis.
Methodology:
-
Structure Building: The 3D structures of both the cis and trans isomers are built using molecular modeling software.
-
Geometry Optimization: An initial geometry optimization is performed for each isomer using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with a basis set like 6-31G*).[18] This step locates the lowest energy conformation for each isomer.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE).
-
Energy Refinement (Optional but Recommended): For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method and a larger basis set (e.g., coupled-cluster theory like CCSD(T) with an augmented basis set).[18][19]
-
Stability Calculation: The relative stability is determined by comparing the total energies (Electronic Energy + ZPVE) of the two isomers. The isomer with the lower total energy is the more stable one.
Conclusion and Implications for Drug Development
The stability of cis and trans cyclobutane derivatives is a nuanced subject, governed by a delicate balance of angle, torsional, and steric strains. For drug development professionals, a deep understanding of these principles is crucial. The choice between a cis or trans scaffold is not arbitrary; it dictates the three-dimensional presentation of pharmacophoric groups, which in turn affects ligand-receptor binding, selectivity, and pharmacokinetic properties.
-
1,2-disubstituted cyclobutanes generally favor a trans arrangement to minimize steric clash, offering a way to project substituents in opposite directions.
-
1,3-disubstituted cyclobutanes typically prefer a cis arrangement to achieve a lower-energy diequatorial conformation, allowing for the spatial arrangement of substituents on the same face of the molecule but in an unstrained manner.
By leveraging both experimental data and computational modeling, researchers can make informed decisions in the design of cyclobutane-containing molecules, optimizing for thermodynamic stability to enhance the viability and efficacy of novel drug candidates.
References
- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
- Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Puckered Conform
- i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. Allen. [Link]
- Wiberg, K. B., & Murcko, M. A. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(10), 3616-3620. [Link]
- Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 126(11), 114302. [Link]
- Corzana, F., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 71(5), 1869-78. [Link]
- Aburano, D., et al. (1993). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
- trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... Study Prep in Pearson+. [Link]
- Cyclohexane Conform
- On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2018). European Journal of Organic Chemistry. [Link]
- Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane... Homework.Study.com. [Link]
- Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
- Strain in Cycloalkane Rings. (2021). Chemistry LibreTexts. [Link]
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (2016). Chemistry Stack Exchange. [Link]
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- Conformer search for cyclobutane. (2021). Reddit. [Link]
- [Chemistry] cis-1,2-Dimethylcyclobutane is less stable than its trans isomer, but cis1,3-dimethylc. (2021). YouTube. [Link]
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Enthalpies of Formation of Fused Cyclobutane Deriv
- What is the most stable conformer for cyclobutane? (2022). Quora. [Link]
- Conformational analysis. (2016). Slideshare. [Link]
- On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2018).
- Cyclobutane Enthalpy of Formation. Active Thermochemical Tables. [Link]
- Relative Stability of cis- and trans-Hydrindanones. (2012). Molecules. [Link]
- Thermochemistry of Cyclobutane and Its Deriv
- Cycloalkanes and Their Relative Stabilities. (2023). Chemistry LibreTexts. [Link]
- Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
- Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. (1984). OSTI.gov. [Link]
- Do the standard formation enthalpies of a compound's cis and trans forms change? (2018). Quora. [Link]
- Substituted Cyclohexanes. KPU Pressbooks. [Link]
- Conformational analysis of cyclohexanes. (2021). Chemistry LibreTexts. [Link]
- Substituted Cyclohexanes. University of Calgary. [Link]
- Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane? (2022). Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. [allen.in]
- 7. homework.study.com [homework.study.com]
- 8. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]
- 13. atct.anl.gov [atct.anl.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. figshare.com [figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of stereoisomers is a cornerstone of molecular characterization. The subtle differences in the three-dimensional arrangement of atoms can lead to profound changes in biological activity and physical properties. This guide provides an in-depth comparison of the spectroscopic signatures of the cis and trans isomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a substituted cyclobutane scaffold of interest in medicinal chemistry.
We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between stereochemistry and spectral output. This guide is designed to be a practical resource, providing not only comparative data but also the underlying principles and experimental workflows necessary for confident isomer differentiation.
Molecular Structure and the Basis of Spectroscopic Differentiation
The core challenge lies in distinguishing between the cis and trans isomers, where the hydroxyl (-OH) and methyl ester (-COOCH₃) groups are positioned on the same or opposite faces of the cyclobutane ring, respectively, relative to the C1-methyl group. This seemingly minor variation creates distinct electronic and spatial environments for the nuclei, which are the basis for their differentiation by spectroscopic methods.
The puckered nature of the cyclobutane ring places substituents in pseudo-axial or pseudo-equatorial positions, further influencing their magnetic environment.[1] In the cis isomer, the proximity of the hydroxyl and ester groups can lead to steric compression and potential intramolecular hydrogen bonding, effects that are absent in the more extended conformation of the trans isomer.
Caption: Molecular structures of cis and trans isomers.
¹H NMR Spectroscopy: Probing Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The key differences arise from chemical shifts (δ) and spin-spin coupling constants (J).
Causality of Spectral Differences:
-
Chemical Shift: The spatial proximity of substituents in the cis isomer leads to through-space interactions (steric compression) that typically deshield nearby protons, shifting their signals downfield (to a higher ppm value).[2] For instance, the methine proton at C3 (H3) is expected to be more deshielded in the cis isomer compared to the trans.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] Due to the ring's puckered conformation, the dihedral angles between H3 and the adjacent methylene protons (H2 and H4) will differ significantly between the cis and trans isomers, resulting in measurably different coupling constants.[4][5]
Comparative ¹H NMR Data (Predicted)
| Proton Assignment | Expected δ (ppm) - cis-Isomer | Expected δ (ppm) - trans-Isomer | Key Differentiating Feature |
|---|---|---|---|
| C1-CH ₃ | ~1.3 - 1.5 | ~1.2 - 1.4 | Minor downfield shift in cis due to steric interaction. |
| CH -OH (H3) | ~4.2 - 4.5 | ~4.0 - 4.3 | H3 is deshielded in the cis isomer. |
| Ring CH ₂ | ~2.0 - 2.8 (complex) | ~1.9 - 2.6 (complex) | Different multiplet patterns due to distinct J-couplings. |
| O-CH ₃ | ~3.7 | ~3.7 | Generally insensitive to stereochemistry. |
| OH | Variable | Variable | Position is concentration and solvent dependent. |
Advanced 2D NMR Techniques: While 1D ¹H NMR provides strong clues, 2D NMR experiments offer definitive proof of stereochemistry.
-
COSY (Correlation Spectroscopy): Confirms the connectivity of protons by showing which protons are coupled to each other. This is essential for assigning the H3, H2, and H4 signals.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for assigning stereochemistry. It identifies protons that are close in space (<5 Å). For the cis isomer, a cross-peak is expected between the C1-methyl protons and the H3 proton. This correlation will be absent in the trans isomer.[6][7][8]
Caption: Expected NOESY correlations for isomer identification.
¹³C NMR Spectroscopy: A Complementary View
Carbon NMR provides additional evidence for stereochemical assignment. The primary differentiating factor is the chemical shift, which is sensitive to steric interactions.
Causality of Spectral Differences:
-
Gamma-Gauche Effect: When a substituent is in a gauche (staggered at 60°) orientation relative to a carbon three bonds away (the γ-carbon), it causes a shielding effect, shifting the γ-carbon's signal upfield (to a lower ppm value). In the puckered cyclobutane ring, the steric crowding in the cis isomer will result in different gamma-gauche interactions compared to the trans isomer, leading to distinct chemical shifts for the ring carbons.[9] The C3 carbon and the C1-methyl carbon are particularly sensitive to this effect.
Comparative ¹³C NMR Data (Predicted)
| Carbon Assignment | Expected δ (ppm) - cis-Isomer | Expected δ (ppm) - trans-Isomer | Key Differentiating Feature |
|---|---|---|---|
| C =O | ~174 - 176 | ~174 - 176 | Largely unaffected. |
| C 1 | ~48 - 51 | ~47 - 50 | May be slightly deshielded in the cis isomer. |
| C 2 / C 4 | ~35 - 38 | ~34 - 37 | Shielded in the cis isomer due to steric effects. |
| C 3-OH | ~68 - 71 | ~66 - 69 | Deshielded in the cis isomer due to steric compression. |
| C1-C H₃ | ~22 - 25 | ~20 - 23 | Deshielded in the cis isomer. |
| O-C H₃ | ~52 | ~52 | Insensitive to stereochemistry. |
Advanced 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon spectrum based on the previously assigned proton spectrum.[4][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, confirming the overall carbon skeleton and the placement of the ester and methyl groups.[4]
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups but is more subtle in differentiating stereoisomers. The main area of interest is the hydroxyl (-OH) stretching region.
Causality of Spectral Differences:
-
Intramolecular Hydrogen Bonding: In the cis isomer, the hydroxyl group can form a weak intramolecular hydrogen bond with the oxygen of the ester carbonyl. This interaction weakens the O-H bond, causing its stretching vibration to appear at a lower frequency (wavenumber) and often as a sharper band compared to the broad, intermolecularly hydrogen-bonded O-H stretch seen in the trans isomer (at higher concentrations).[10]
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) - cis-Isomer | Expected Wavenumber (cm⁻¹) - trans-Isomer | Key Differentiating Feature |
|---|---|---|---|
| O-H Stretch | ~3500 - 3550 (sharp, intramolecular H-bond) | ~3200 - 3500 (broad, intermolecular H-bond) | Band shape and position of the O-H stretch. |
| C-H Stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 | Present in both.[11] |
| C=O Stretch (Ester) | ~1730 - 1735 | ~1730 - 1735 | Largely unaffected, but may slightly shift.[12] |
| C-O Stretch | ~1100 - 1300 | ~1100 - 1300 | Present in both. |
Mass Spectrometry: Fragmentation and Ionization
Under electron ionization (EI), both isomers will likely exhibit similar fragmentation patterns as the initial high-energy molecular ion can lose stereochemical integrity. However, subtle differences in the relative abundances of certain fragment ions may be observed.
Expected Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to an [M-31]⁺ ion.
-
Loss of Water (H₂O): Dehydration from the molecular ion, leading to an [M-18]⁺ ion.
-
Cyclobutane Ring Cleavage: The ring can cleave via a retro-[2+2] cycloaddition mechanism, though other ring-opening fragmentations are also possible.
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl or carbonyl group.[13][14]
While MS is essential for confirming the molecular weight (C₇H₁₂O₃, MW = 144.17 g/mol ), it is the least reliable standalone technique for differentiating these specific stereoisomers.[15][16] It is primarily used for confirmation of the molecular formula and to support the structural assignments made by NMR.
Experimental Protocols & Workflow
A systematic approach is crucial for reliable isomer identification.
Caption: General experimental workflow for isomer analysis.
A. NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to accurately measure coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
2D NMR: Perform COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs on the spectrometer. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules.
B. IR Spectroscopy
-
Preparation: For a liquid sample, place a single drop between two NaCl or KBr plates (neat film). For a solid, prepare a KBr pellet or a mull.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
C. Mass Spectrometry (EI)
-
Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Acquisition: If using Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto an appropriate GC column to separate isomers before they enter the mass spectrometer. Acquire the mass spectrum, typically scanning from m/z 40 to 200.
Conclusion
The definitive differentiation of cis- and trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate relies on a multi-technique spectroscopic approach, with NMR spectroscopy serving as the primary arbiter. While IR and MS confirm functional groups and molecular weight, the nuanced details of ¹H and ¹³C chemical shifts, proton-proton coupling constants, and, most critically, through-space NOESY correlations provide the irrefutable evidence required for stereochemical assignment. The presence of a clear NOE between the C1-methyl group and the C3-methine proton is the hallmark of the cis isomer, a feature that is absent in its trans counterpart. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently elucidate the three-dimensional nature of these and similar molecules.
References
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
- MDPI. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link]
- ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]
- National Institutes of Health. (2019).
- Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. [Link]
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. [Link]
- PubChem. (n.d.).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- ScholarWorks. (2023).
- University of Calgary. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]
- National Institutes of Health. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. [Link]
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
- PubMed. (1991). NMR studies of bipyrimidine cyclobutane photodimers. [Link]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
- PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]
- YouTube. (2015).
- PubChem. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
- PubChem. (n.d.).
- Chegg. (2021). Solved I completed this table but I am now confused on how. [Link]
- National Institutes of Health. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Link]
- ResearchGate. (n.d.). Synthesized of poly(3-hydroxy butyrate)-b-poly(methyl methacrylate)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 1-hydroxy-3-methyl-cyclobutanecarboxylate | C7H12O3 | CID 103564823 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing Catalytic Efficiency in Cyclobutane Synthesis
Introduction
The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern drug discovery and organic synthesis.[1][2][3] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and allow for the exploration of novel chemical space.[3] Consequently, the development of efficient and stereoselective methods for constructing this four-membered ring has become a major focus of synthetic chemistry.[4][5][6] This guide provides a comparative analysis of various catalytic strategies for cyclobutane synthesis, offering insights into their relative efficiencies, substrate scopes, and mechanistic underpinnings. We will delve into the nuances of metal-catalyzed and organocatalytic [2+2] cycloadditions, as well as photocatalytic approaches, to equip researchers with the knowledge to select the optimal catalytic system for their specific synthetic challenges.
The Strategic Importance of Cyclobutane Scaffolds
The utility of cyclobutanes in medicinal chemistry stems from their unique structural properties.[1][3] The inherent ring strain of approximately 26.7 kcal/mol makes them valuable synthetic intermediates for ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic compounds.[7] Furthermore, the puckered nature of the cyclobutane ring restricts conformational freedom, which can lead to a lower entropic penalty upon binding to a biological target, thereby increasing potency.[3] This conformational rigidity also allows for precise spatial positioning of substituents, a critical factor in optimizing drug-receptor interactions.
Several FDA-approved drugs and numerous clinical candidates incorporate the cyclobutane moiety, highlighting its significance in pharmaceutical development.[1] The strategic incorporation of this scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or even aromatic rings, to fine-tune physicochemical properties like lipophilicity and solubility.[3]
Catalytic Strategies for Cyclobutane Synthesis: A Comparative Overview
The construction of the cyclobutane ring is predominantly achieved through [2+2] cycloaddition reactions.[4][6][8] While thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, catalytic methods have emerged as powerful tools to overcome this barrier and achieve high levels of efficiency and stereocontrol. The following sections will compare the leading catalytic approaches.
Metal-Catalyzed [2+2] Cycloadditions
Transition metal catalysis has revolutionized the synthesis of cyclobutanes, offering a diverse range of catalysts that can be tailored to specific substrates and desired stereochemical outcomes.
Iron Catalysis
Iron-based catalysts have gained prominence due to their low cost, low toxicity, and unique reactivity.[9] Iron catalysts, often featuring redox-active ligands, can promote [2+2] cycloadditions of olefins and alkynes under thermal conditions.[9] These methods are particularly valuable for their functional group tolerance and have been successfully applied to the synthesis of complex molecules.[9]
Copper Catalysis
Copper(I) salts, such as CuOTf, are effective catalysts for intramolecular and intermolecular [2+2] photocycloadditions.[10] These reactions typically proceed through the coordination of the copper catalyst to the olefin(s), facilitating the cycloaddition upon photoirradiation.[10] Copper-catalyzed methods have been particularly successful in the dimerization of alkenes and in intramolecular reactions of 1,6-dienes to form bicyclo[3.2.0]heptanes.[10]
Rhodium Catalysis
Rhodium(III) catalysts have been shown to be effective in the diastereoselective synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes.[11] This method involves a unique C-C bond cleavage of the alkylidenecyclopropane, highlighting the versatility of rhodium catalysis in accessing complex cyclobutane structures.[11]
Gold Catalysis
Gold(I) catalysts are particularly effective in the [2+2] cycloaddition of terminal alkynes and alkenes to furnish cyclobutenes, which are valuable precursors to cyclobutanes.[12] The development of non-C2 symmetric digold catalysts has enabled the first general enantioselective synthesis of cyclobutenes via this methodology.[12] Gold-mediated photocatalysis has also been employed for the synthesis of cyclobutane-fused chromanones from coumarins and alkenes, demonstrating superior efficiency compared to common iridium and organic photosensitizers.[13]
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free alternative for enantioselective cyclobutane synthesis. Chiral organocatalysts, such as thioureas and phosphoric acids, can activate substrates towards [2+2] cycloaddition through various modes of activation, including hydrogen bonding and dienamine formation.[8][14] These methods often provide high levels of enantioselectivity and diastereoselectivity under mild reaction conditions.
Photocatalysis
Visible-light photocatalysis has revolutionized organic synthesis, and cyclobutane formation is no exception.[10][15][16] This approach utilizes a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and promotes the [2+2] cycloaddition through an energy transfer or electron transfer mechanism.[10][13][15]
Dual Catalysis
A significant advancement in this area is the development of dual catalytic systems that combine a photocatalyst with another catalyst, such as a chiral Lewis acid or organocatalyst.[15] This strategy allows for the generation of a reactive intermediate by the photocatalyst, which is then controlled stereochemically by the chiral co-catalyst, leading to highly enantioselective [2+2] cycloadditions.[15]
Comparative Data on Catalytic Efficiency
To facilitate a direct comparison of different catalytic systems, the following table summarizes key performance indicators for selected, representative examples. It is important to note that direct comparisons can be challenging due to the wide variety of substrates and reaction conditions employed in the literature.
| Catalytic System | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Co-complex of L8 | 4-octyne + methyl acrylate | 90 | - | 90 | [15] |
| [RhCp*Cl₂]₂ / Cu(OAc)₂ | 2-aryl quinazolinone + alkylidenecyclopropane | 35 | - | - | [11] |
| (R,SP)-F (Digold) | 1-hexyne + 1-octene | 70 | - | 91:9 er | [12] |
| Ru(bpy)₃Cl₂ | Aryl enone + alkene | Good | Excellent | - | [17] |
| Chiral Phosphoric Acid | α,β-unsaturated aldehyde + olefin | High | - | High | [18] |
| [Au(SIPr)(Cbz)] | Coumarin + alkene | High | - | - | [13] |
This table presents a selection of data for illustrative purposes. Researchers should consult the primary literature for detailed information on specific reactions.
Experimental Protocols
To provide practical guidance, this section outlines a general experimental protocol for a visible-light-mediated [2+2] cycloaddition, a widely applicable and efficient method for cyclobutane synthesis.[17]
Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone
This protocol is a generalized procedure based on the work of Yoon and coworkers.[17]
Materials:
-
Aryl enone (1.0 equiv)
-
Alkene coupling partner (1.5 equiv)
-
Ru(bpy)₃Cl₂ (1-2 mol%)
-
Degassed solvent (e.g., CH₃CN or acetone)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Visible light source (e.g., blue LED lamp)
-
Stir plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine the aryl enone, the alkene coupling partner, and the Ru(bpy)₃Cl₂ catalyst.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe. The reaction concentration should be optimized for the specific substrates.
-
Irradiation: Place the reaction vessel in proximity to the visible light source and begin vigorous stirring. Ensure the entire reaction mixture is illuminated.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclobutane adduct.
Visualizing the Workflow
The following diagram illustrates the general workflow for a catalytic cyclobutane synthesis experiment.
Caption: A generalized workflow for catalytic cyclobutane synthesis.
Mechanistic Considerations: A Fork in the Road
The stereochemical outcome of a catalytic [2+2] cycloaddition is intimately linked to its reaction mechanism. Two primary pathways are generally considered: a concerted [2πs + 2πa] cycloaddition or a stepwise mechanism involving a diradical or zwitterionic intermediate. The specific catalyst and substrates employed will dictate the operative pathway.
Caption: Concerted vs. Stepwise mechanisms in [2+2] cycloadditions.
Understanding the underlying mechanism is crucial for optimizing reaction conditions to achieve the desired stereoselectivity. For instance, in stepwise mechanisms, the lifetime of the intermediate can influence the degree of stereochemical scrambling.
Conclusion and Future Outlook
The synthesis of cyclobutanes has witnessed remarkable progress, driven by the development of innovative catalytic methodologies. From robust metal-catalyzed systems to elegant organocatalytic and photocatalytic approaches, chemists now have a diverse toolbox to construct this valuable four-membered ring with high efficiency and stereocontrol. The choice of catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations such as cost and scalability.
Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of substrate scope to include more challenging and diverse functionalities, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued exploration of novel catalytic concepts, such as dual catalysis and the use of sustainable and earth-abundant metals, will undoubtedly pave the way for new and exciting discoveries in the field of cyclobutane synthesis.
References
- Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A dual-catalysis approach to enantioselective [2+2] photocycloadditions using visible light. Science, 344(6182), 392-396. [Link]
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]
- Scott, M. D., & Wilsily, A. (2012). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 7(7), 1165-1172. [Link]
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). [Link]
- Request PDF: Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (n.d.).
- Li, G., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(23), 8031-8037. [Link]
- Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
- Drug and drug candidates containing cyclobutane rings. (n.d.).
- Request PDF: Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (n.d.).
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
- [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2022). RSC Publishing. [Link]
- Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. (2015). PubMed. [Link]
- Synthesis of cyclobutane-fused chromanones via gold-mediated photoc
- Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2018). Organic Chemistry Frontiers (RSC Publishing). [Link]
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). RSC Advances. [Link]
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. [Link]
- Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. (2025).
- Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. (2012). Beilstein Journal of Organic Chemistry. [Link]
- (PDF) Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. (n.d.).
- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (2022). Organic Letters. [Link]
- Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. (2017). Journal of the American Chemical Society. [Link]
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews. [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cyclobutane synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Chiral Analysis and Separation Methods for Enantiomers
For researchers, scientists, and professionals in drug development, the precise analysis and separation of enantiomers is not merely a technical challenge—it is a fundamental necessity for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3][4] This guide provides an in-depth, objective comparison of the primary methods for chiral analysis and separation, grounded in experimental data and practical field insights.
The Imperative of Chirality in Drug Development
The stereoisomeric composition of a drug is a critical quality attribute. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization of chiral drugs, often requiring the development of single-enantiomer products.[2][5] This is a direct consequence of historical events, such as the thalidomide tragedy, which tragically highlighted the disparate biological effects enantiomers can possess.[4] Therefore, robust and reliable analytical methods for separating and quantifying enantiomers are indispensable throughout the drug development pipeline.[1][6]
Core Separation Strategies: A Comparative Overview
The separation of enantiomers hinges on the creation of a chiral environment that allows for differential interaction with the two stereoisomers. This is typically achieved through chromatography or electrophoresis.[6][7] The primary techniques employed in modern laboratories include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful, albeit different, approaches to chiral analysis.[9]
Chromatographic Methods: The Workhorses of Chiral Separation
Chromatographic techniques are the most widely utilized methods for both analytical and preparative-scale chiral separations.[7][10] The fundamental principle involves the differential partitioning of enantiomers between a stationary phase and a mobile phase. The key to successful chiral chromatography is the use of a Chiral Stationary Phase (CSP).[11]
Chiral HPLC is the undisputed cornerstone of enantioseparation in the pharmaceutical industry, prized for its versatility and high-resolution capabilities.[10][12]
-
Principle of Separation: Chiral HPLC columns contain a CSP that creates a chiral environment. Enantiomers interact with the CSP to form transient diastereomeric complexes with different stability constants, leading to different retention times and, thus, separation.[11][13][14] Common CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, macrocyclic glycopeptides, and Pirkle-type phases.[13][15]
-
Modes of Operation: Chiral HPLC can be performed in normal-phase, reversed-phase, and polar organic modes, offering flexibility to accommodate a wide range of compound polarities.[1][15] The choice of mobile phase is critical for optimizing selectivity and resolution.[16]
-
Advantages:
-
Limitations:
SFC has emerged as a powerful and "greener" alternative to HPLC, particularly for preparative chiral separations.[10][20]
-
Principle of Separation: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[10][18][20] The principles of chiral recognition on the CSP are similar to HPLC. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, lead to faster separations and reduced backpressure.[18][20][21]
-
Advantages:
-
Speed: Significantly faster separations compared to HPLC, often 3 to 5 times faster.[18][21]
-
Reduced Solvent Consumption: The use of CO2 drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[10][18][20]
-
Efficiency: Higher flow rates can be used without a significant loss in efficiency.[21]
-
Simplified Downstream Processing: The CO2 in the mobile phase evaporates upon depressurization, simplifying the isolation of purified enantiomers.[18]
-
-
Limitations:
Chiral GC is a highly selective and sensitive technique suitable for volatile and thermally stable chiral compounds.[22]
-
Principle of Separation: Separation is achieved using a capillary column coated with a chiral stationary phase.[8] Cyclodextrin derivatives are the most common CSPs in chiral GC, offering a wide range of selectivities.[22][23] The differential interaction of the enantiomers with the CSP as they travel through the column leads to their separation.[8]
-
Advantages:
-
Limitations:
-
Applicable only to volatile and thermally stable analytes.
-
Derivatization may be required for non-volatile compounds, adding complexity to the workflow.[24]
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a powerful alternative to chromatographic methods for chiral analysis.[6][25]
-
Principle of Separation: In chiral CE, a chiral selector is added to the background electrolyte.[2] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the applied electric field, leading to their separation.[2][26] Cyclodextrins are the most widely used chiral selectors in CE.[12][25]
-
Advantages:
-
Limitations:
-
Lower concentration sensitivity compared to HPLC with UV detection.
-
Less suitable for preparative-scale separations.
-
Interfacing with mass spectrometry can be more challenging than with HPLC.[27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a separation technique in the traditional sense, NMR spectroscopy provides a powerful means for chiral analysis and the determination of enantiomeric excess (ee).[9]
-
Principle of Analysis: In an achiral environment, enantiomers are indistinguishable by NMR as they have identical spectra.[9] To differentiate them, a chiral environment is created by either:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which have distinct NMR spectra.[9][28]
-
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, non-covalent diastereomeric complexes that result in different chemical shifts for the enantiomers.[9][28]
-
Recent advancements have also demonstrated direct detection of chirality in NMR without the need for chiral auxiliaries.[4][29]
-
-
Advantages:
-
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires higher sample concentrations.
-
Potential for incomplete derivatization or kinetic resolution with CDAs.
-
Performance Comparison of Chiral Separation and Analysis Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning on a CSP | Differential partitioning on a CSP in a supercritical fluid | Differential partitioning of volatile analytes on a CSP | Differential migration in an electric field with a chiral selector | Spectral differentiation in a chiral environment |
| Typical Analytes | Broad range of polarities | Non-polar to moderately polar | Volatile and thermally stable | Charged or chargeable molecules | Soluble compounds |
| Speed | Moderate | Fast[18][21] | Fast | Very Fast[6] | Moderate |
| Resolution | High[6] | High[21] | Very High[22] | Extremely High[6][25] | N/A (provides spectral differentiation) |
| Sensitivity | Good to Excellent | Good to Excellent | Excellent | Moderate | Low |
| Solvent Consumption | High | Low[10][20] | Very Low | Very Low[6][27] | Low |
| Preparative Scale | Yes | Excellent[18] | No | No | No |
| Key Advantage | Versatility and robustness[12] | Speed and sustainability[20] | High resolution for volatile compounds[22] | High efficiency and low sample consumption[25] | Structural information and absolute configuration[9] |
| Key Limitation | Solvent and time-intensive[10] | High initial cost, limited for highly polar analytes[10] | Limited to volatile analytes | Lower concentration sensitivity | Lower sensitivity |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening
Objective: To identify a suitable chiral stationary phase and mobile phase for the separation of a racemic compound.
Methodology:
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic analyte in a suitable solvent (e.g., ethanol or isopropanol).
-
Column Selection: Select a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).[16]
-
Initial Mobile Phase Screening (Normal Phase):
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 5 µL
-
Column temperature: 25 °C
-
Detection: UV at a suitable wavelength.
-
-
Screening Procedure: Inject the analyte solution onto each column with each mobile phase.
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. The combination of column and mobile phase that shows the best separation (resolution > 1.5) is selected for further optimization.
Protocol 2: Determination of Enantiomeric Excess using Chiral NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a chiral amine sample.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the chiral amine sample in 0.6 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of Chiral Solvating Agent: Add 1.1 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) to the NMR tube.
-
Acquire Spectrum of the Mixture: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks in the presence of the CSA.
-
Integrate the area of each of the two peaks.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Visualizing Chiral Separation Workflows
Chiral HPLC/SFC Workflow
Caption: Workflow for chiral separation using HPLC or SFC.
Chiral CE Workflow
Caption: Workflow for chiral separation using Capillary Electrophoresis.
Conclusion
The selection of an appropriate method for chiral analysis and separation is a critical decision in the development of pharmaceuticals and other chiral compounds. While chiral HPLC remains the most widely used technique due to its versatility, chiral SFC is rapidly gaining prominence for its speed, efficiency, and environmental benefits, especially at the preparative scale. Chiral GC and CE offer powerful solutions for specific applications, with GC excelling in the analysis of volatile compounds and CE providing unparalleled separation efficiency for small sample volumes. Chiral NMR, while not a separation method, is an invaluable tool for structural elucidation and the accurate determination of enantiomeric purity. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and develop robust, reliable methods for their specific chiral analysis challenges.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31). RotaChrom.
- Chiral Separations in Capillary Electrophoresis.
- Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021-05-15).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10). Analytical Chemistry.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Unveiling the Power of Chiral GC Columns. (2025-10-22). Chrom Tech, Inc..
- Review: Chiral separations by capillary electrophoresis. (2006). Wiley Analytical Science.
- Advances in Chiral Technology for Enantiomer Separation. (2022-03-17).
- Innovations in Chiral Separation Using Capillary Electrophoresis. Longdom Publishing.
- CHIRAL HPLC. Slideshare.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
- NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024-09-18). Biocompare.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
- Chiral GC Columns. Agilent.
- New NMR Technique Enables Direct Detection of Molecular Chirality. (2024-10-01). Technology Networks.
- Chiral Separ
- Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF.
- Pharmaceutical Applications of Supercritical Fluid Chrom
- Chiral Separations.
- [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry]. PubMed.
- Chiral Drug Separ
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013-07-23). PubMed.
- Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- What Is Chiral HPLC (High-Performance Liquid Chromatography): Learn Easily In 5 Minutes. (2025-09-08). Pharmaguideline.
- Basics of chiral HPLC. Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
- A Guide to the Analysis of Chiral Compounds by GC. Restek.
- How to Separ
- Techniques used for the separation of enantiomers.
- Chiral Gas Chromatography.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
- Separ
- Enantiomer Separations.
- Chiral HPLC Column. Phenomenex.
- Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021-04-20). YouTube.
- Separation of Enantiomers by a Process Combination of Chromatography and Crystallis
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Efficient method development for chiral separ
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. biocompare.com [biocompare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromtech.com [chromtech.com]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CHIRAL HPLC | PPTX [slideshare.net]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. hplc.today [hplc.today]
- 20. selvita.com [selvita.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. gcms.cz [gcms.cz]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Analytical Scientist | New NMR Technique Enables Direct Detection of Molecular Chirality [theanalyticalscientist.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural overview for the proper disposal of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
Before we delve into the specifics of disposal, it is paramount to understand the inherent characteristics of this compound. A thorough understanding of its physical and chemical properties, as well as its associated hazards, forms the bedrock of a sound disposal plan.
Based on available safety data, this compound is classified with the following hazards:
-
Combustible liquid : It is capable of igniting, though not as readily as flammable liquids.[1]
-
Skin irritant : Direct contact can cause skin irritation.[1][2]
-
Serious eye irritant : Can cause significant eye irritation upon contact.[1][2]
-
May cause respiratory irritation : Inhalation of vapors or mists can irritate the respiratory tract.[1][2]
These classifications necessitate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Quantitative Data for Safe Handling and Disposal
For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₇H₁₂O₃ | Provides information on the elemental composition. |
| Molecular Weight | 144.17 g/mol | Useful for calculating quantities for disposal.[1][4] |
| Physical Form | Liquid | Dictates the type of containment needed.[2][5] |
| Boiling Point | 190.2 ± 33.0 °C (Predicted) | Being a combustible liquid, it should be kept away from heat and ignition sources.[4][6] |
| GHS Hazard Codes | H227, H315, H319, H335 | These codes correspond to its classification as a combustible liquid, skin irritant, serious eye irritant, and respiratory irritant, respectively, and mandate its handling as hazardous waste.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this protocol is essential for maintaining a safe laboratory environment.
Waste Collection at the Source
-
Designated Waste Container : All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility : The container must be made of a material that is chemically resistant to the compound. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate choices.[7][8] Avoid using metal containers for any chemical waste unless explicitly approved.[8]
-
Segregation : This waste stream should be segregated from other, incompatible waste types. For instance, it should not be mixed with strong oxidizing agents, acids, or bases to prevent any potential reactions.[7][9]
Labeling: Clarity is Key
Proper labeling of hazardous waste is not just a best practice; it is a regulatory requirement. The label on your waste container for this compound must include the following information:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[7]
-
The specific hazards associated with the waste: "Combustible," "Skin Irritant," "Eye Irritant," "Respiratory Irritant"[7]
-
The date the container was first used for waste accumulation.
Storage: A Safe Holding Pattern
While awaiting pickup by a licensed hazardous waste contractor, the waste container must be stored in a designated Satellite Accumulation Area (SAA).[7] This area should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, and open flames due to the combustible nature of the waste.
-
In a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
-
Equipped with secondary containment to capture any potential leaks or spills.[10]
Final Disposal: The Professional Hand-off
The ultimate disposal of this compound must be carried out by a licensed professional waste disposal service.[11] These contractors have the expertise and facilities to handle and dispose of hazardous chemicals in a manner that is compliant with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is a shared responsibility that protects not only ourselves but also our communities.
References
- This compound | 626238-08-2 | Benchchem. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Safe Disposal of Laboratory Chemicals. Environmental Marketing Services.
- Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem.
- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8. Sigma-Aldrich.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- [1,1'-Bicyclohexyl]-1-carboxylic acid | 60263-54-9 | Benchchem. Benchchem.
- trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8. ChemicalBook.
- MSDS of trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
- Chemical Safety Data Sheet MSDS / SDS - trans-Methyl 3-hydroxycyclobutanecarboxylate. ChemicalBook.
- trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8. ChemicalBook.
- 60263-54-9 | Dicycloverine impurity A | Aliphatic Cyclic Hydrocarbons. Ambeed.com.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Aaronchem.
Sources
- 1. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]
- 6. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aaronchem.com [aaronchem.com]
A Comprehensive Guide to the Safe Handling of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. By integrating established safety principles with compound-specific hazard data, this document aims to foster a culture of safety and ensure procedural excellence in the laboratory.
The handling of any chemical reagent demands a thorough understanding of its intrinsic properties and potential hazards. This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to the following guidelines is crucial for mitigating risks and ensuring the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The required PPE for handling this compound is determined by its specific hazard profile.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from splashes, which can cause serious irritation.[1] |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for enhanced protection. | Prevents direct skin contact, which can lead to irritation.[1] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Mitigates the risk of inhaling vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are paramount to preventing accidental exposure and contamination. The following protocol outlines the safe handling of this compound from receipt to use.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary materials: Have all required equipment, including PPE, spill kits, and waste containers, readily accessible.
2. Weighing and Transfer (in a Chemical Fume Hood):
-
Don appropriate PPE: Put on all required personal protective equipment as specified in the table above.
-
Tare the balance: Place a clean weigh boat on the analytical balance and tare it.
-
Dispense the liquid: Carefully dispense the desired amount of this compound into the weigh boat using a clean pipette.
-
Transfer the liquid: Carefully transfer the weighed liquid into the reaction vessel.
-
Add solvent: Using a clean pipette, add the desired solvent to the reaction vessel.
3. Post-Handling Procedures:
-
Clean the work area: Decontaminate the work surface with an appropriate solvent.
-
Doff PPE correctly: Remove PPE in the reverse order it was put on to avoid self-contamination.
-
Wash hands thoroughly: Wash hands with soap and water after removing gloves.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Managing Chemical Waste
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, properly labeled hazardous waste container.
-
Container Requirements: Waste containers must be chemically compatible with the compound, in good condition, and kept tightly sealed when not in use. The original container is often the best choice for waste accumulation.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store hazardous waste in a designated satellite accumulation area that is at or near the point of generation.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][4][5]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
